molecular formula C60H81F6N15O13 B12464734 RC-3095 TFA

RC-3095 TFA

カタログ番号: B12464734
分子量: 1334.4 g/mol
InChIキー: ZLVAMNMELBBXGF-KTLRUKKGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RC-3095 TFA is a useful research compound. Its molecular formula is C60H81F6N15O13 and its molecular weight is 1334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C60H81F6N15O13

分子量

1334.4 g/mol

IUPAC名

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C56H79N15O9.2C2HF3O2/c1-29(2)18-35(25-61-42(50(58)74)19-30(3)4)66-55(79)45(21-34-24-59-28-64-34)68-48(73)27-63-56(80)49(31(5)6)71-51(75)32(7)65-54(78)44(20-33-23-60-39-14-10-8-12-36(33)39)70-52(76)41(16-17-47(57)72)69-53(77)43-22-38-37-13-9-11-15-40(37)67-46(38)26-62-43;2*3-2(4,5)1(6)7/h8-15,23-24,28-32,35,41-45,49,60-62,67H,16-22,25-27H2,1-7H3,(H2,57,72)(H2,58,74)(H,59,64)(H,63,80)(H,65,78)(H,66,79)(H,68,73)(H,69,77)(H,70,76)(H,71,75);2*(H,6,7)/t32-,35-,41-,42-,43+,44-,45-,49-;;/m0../s1

InChIキー

ZLVAMNMELBBXGF-KTLRUKKGSA-N

異性体SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]4CC5=C(CN4)NC6=CC=CC=C56.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

正規SMILES

CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C4CC5=C(CN4)NC6=CC=CC=C56.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

製品の起源

United States

Foundational & Exploratory

The Core Mechanism of RC-3095 TFA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the molecular interactions and downstream effects of therapeutic candidates is paramount. This in-depth technical guide elucidates the mechanism of action of RC-3095 TFA, a selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR).

This compound has demonstrated significant potential in preclinical and clinical research, primarily in the fields of oncology and inflammation. Its therapeutic effects are rooted in its ability to specifically block the signaling cascades initiated by the binding of natural ligands, such as Gastrin-Releasing Peptide (GRP), to GRPR. This guide will detail the core mechanism, summarize key quantitative data, outline experimental protocols, and provide visual representations of the signaling pathways and experimental workflows.

Primary Mechanism of Action: Competitive Antagonism of GRPR

This compound functions as a selective and competitive antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2).[1][2][3] GRPR is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand GRP, initiates a variety of cellular processes, including cell proliferation, hormone secretion, and smooth muscle contraction.[4] By binding to GRPR, this compound prevents the binding of GRP and other bombesin-like peptides, thereby inhibiting these downstream signaling events.[5][6]

The antagonism of GRPR by this compound has been shown to have a range of biological effects, including the inhibition of tumor growth and the reduction of inflammation.[5][7][8] In oncological models, the blockade of GRP-stimulated pathways can lead to the suppression of tumor cell proliferation.[5] In the context of inflammation, this compound has been observed to reduce the production of pro-inflammatory cytokines.[1]

GRPR Signaling Pathways Inhibited by this compound

GRPR activation typically leads to the activation of multiple intracellular signaling cascades. This compound's primary mechanism is to prevent the initiation of these pathways. The key signaling pathways affected are:

  • Phospholipase C (PLC) Pathway: Upon GRP binding, GRPR activates Gq/11 proteins, which in turn activate PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This pathway is central to many of the physiological effects of GRP.

  • PI3K/Akt Pathway: GRPR signaling can also lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a critical regulator of cell survival and proliferation.

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, another key regulator of cell growth and differentiation, can be activated by GRPR.

  • Epidermal Growth Factor Receptor (EGFR) Transactivation: In some cancer models, GRP binding to GRPR can lead to the transactivation of the EGFR, further promoting cell proliferation. RC-3095 has been shown to decrease the levels and mRNA expression of EGFR in certain cancer cell lines.[8][9]

GRPR_Signaling_Pathway GRPR Signaling Pathways and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GRP GRP (Ligand) GRPR GRPR GRP->GRPR Binds & Activates RC3095 This compound RC3095->GRPR Binds & Blocks EGFR EGFR GRPR->EGFR Transactivates Gq11 Gq/11 GRPR->Gq11 Activates PI3K PI3K GRPR->PI3K Activates MAPK_ERK MAPK/ERK Pathway GRPR->MAPK_ERK Activates Proliferation Cell Proliferation, Survival, Inflammation EGFR->Proliferation PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->Proliferation PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation MAPK_ERK->Proliferation

Caption: GRPR signaling and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: In Vitro Potency of this compound

ParameterValueCell LineAssay TypeReference
EC50 ~100 nMU2OSGRPR Antagonist (Receptor Internalization)[10]

Table 2: In Vivo Efficacy and Pharmacokinetics of RC-3095

Study TypeAnimal Model/SubjectsDosingKey FindingsReference
Anti-inflammatory Mice with Collagen-Induced Arthritis (CIA)0.3 or 1 mg/kg, S.C.Significant reduction in arthritis clinical scores and severity.[1]
Anti-inflammatory Mice with Antigen-Induced Arthritis (AIA)1 mg/kg, S.C.Reduced neutrophil migration and pro-inflammatory cytokine levels (IL-17, IL-1β, TNFα).[1]
Anti-tumor Nude mice with H-69 SCLC xenografts10 µ g/animal/day , S.C.~50% decrease in tumor volume.[8]
Phase I Clinical Trial Patients with advanced solid malignancies8 to 96 µg/kg, S.C.Plasma concentrations >100 ng/mL for ~8 hours; Elimination half-life of 8.6-10.9 hours.[4]

Experimental Protocols

The mechanism of action and biological effects of this compound have been elucidated through a variety of in vitro and in vivo experimental protocols.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional antagonistic activity of this compound at the GRPR.

Experimental Workflow:

experimental_workflow In Vitro Assay Workflow for this compound Characterization cluster_cell_culture Cell Culture cluster_binding_assay Competitive Binding Assay cluster_functional_assay Functional Antagonist Assay (e.g., Calcium Release) Cell_Line Select GRPR-expressing cell line (e.g., PC-3, U2OS) Culture Culture cells to optimal confluency Cell_Line->Culture Plate Seed cells into multi-well plates Culture->Plate Incubate_Binding Incubate cells with radiolabeled GRP and varying concentrations of this compound Plate->Incubate_Binding Load_Dye Load cells with a calcium-sensitive dye Plate->Load_Dye Wash Wash to remove unbound ligand Incubate_Binding->Wash Measure_Binding Measure radioactivity to determine binding inhibition Wash->Measure_Binding Calculate_IC50 Calculate IC50/Ki value Measure_Binding->Calculate_IC50 Pre-incubate Pre-incubate with varying concentrations of this compound Load_Dye->Pre-incubate Stimulate Stimulate with GRP Pre-incubate->Stimulate Measure_Signal Measure fluorescence to determine inhibition of calcium release Stimulate->Measure_Signal Calculate_EC50 Calculate EC50 value Measure_Signal->Calculate_EC50

Caption: A generalized workflow for in vitro characterization of this compound.

Methodologies:

  • Cell Lines: Human prostate cancer cells (PC-3) and human osteosarcoma cells (U2OS) are commonly used as they endogenously or recombinantly express high levels of GRPR.

  • Competitive Binding Assays: These assays typically involve the use of a radiolabeled GRP analog to compete with unlabeled this compound for binding to GRPR on intact cells or cell membranes. The amount of bound radioactivity is measured to determine the inhibitory concentration (IC50) or inhibition constant (Ki) of this compound.

  • Receptor Internalization Assays: In this functional assay, GRPR is often tagged with a fluorescent protein (e.g., GFP). Upon agonist stimulation, the receptor internalizes, which can be quantified using high-content imaging. The ability of this compound to inhibit this internalization is measured to determine its antagonist potency (EC50).[10]

  • Calcium Release Assays: Cells are loaded with a calcium-sensitive fluorescent dye. The addition of GRP triggers an increase in intracellular calcium, leading to a change in fluorescence. The antagonistic effect of this compound is determined by its ability to block this GRP-induced fluorescence signal.

In Vivo Efficacy Studies

Objective: To evaluate the therapeutic efficacy of this compound in animal models of disease.

Methodologies:

  • Animal Models:

    • Oncology: Xenograft models where human cancer cells (e.g., H-69 small cell lung carcinoma) are implanted into immunodeficient mice are frequently used.[8]

    • Inflammation: Models of arthritis, such as collagen-induced arthritis (CIA) and antigen-induced arthritis (AIA) in mice, are employed to assess the anti-inflammatory effects.[1]

  • Drug Administration: this compound is typically administered via subcutaneous (S.C.) or intraperitoneal (I.P.) injections at various doses and schedules.

  • Efficacy Endpoints:

    • Oncology: Tumor volume and weight are measured over time. Immunohistochemistry may be used to assess changes in biomarkers within the tumor tissue.

    • Inflammation: Clinical scores of disease severity, paw swelling, and histological analysis of joint inflammation are common endpoints. Cytokine levels in tissue or serum are often measured by ELISA.

Conclusion

This compound exerts its biological effects through the selective and competitive antagonism of the Gastrin-Releasing Peptide Receptor. By blocking the binding of endogenous ligands, this compound effectively inhibits the activation of multiple downstream signaling pathways, including the PLC, PI3K/Akt, and MAPK/ERK pathways. This mechanism of action underlies its observed anti-tumor and anti-inflammatory properties in a range of preclinical and early clinical studies. The quantitative data on its potency and in vivo efficacy, combined with the established experimental protocols for its characterization, provide a solid foundation for its continued investigation and development as a potential therapeutic agent. This guide provides a core understanding of the mechanism of this compound for researchers and professionals in the field of drug development.

References

RC-3095 TFA: A Comprehensive Technical Guide to a Selective GRPR Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 TFA is a potent and selective synthetic antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2).[1][2] Bombesin and its mammalian analog, gastrin-releasing peptide (GRP), are neuropeptides that play significant roles in various physiological and pathophysiological processes, including gastrointestinal functions, central nervous system regulation, and cell proliferation.[3][4] Notably, GRPR is overexpressed in a variety of malignancies, including prostate, breast, pancreatic, and small cell lung cancers, making it a compelling target for cancer diagnostics and therapeutics.[1][3][5] this compound, by competitively blocking the binding of GRP to its receptor, inhibits downstream signaling pathways implicated in tumor growth and inflammation.[1][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions as a competitive antagonist at the GRPR.[1] The GRPR is a G protein-coupled receptor (GPCR) that, upon binding of its endogenous ligand GRP, primarily couples to the Gαq subunit of heterotrimeric G proteins.[7][8] This activation initiates a downstream signaling cascade involving phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[7][9][10] The subsequent increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as proliferation and hormone secretion.[8][9] this compound competitively binds to the GRPR, preventing GRP-mediated activation of this pathway.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant GRPR antagonists.

Table 1: In Vitro Activity of this compound

ParameterValueCell LineAssay TypeReference
EC50~100 nMGRPR-expressing cellsGRPR antagonist format assay[11]

Table 2: In Vivo Efficacy of GRPR Antagonists in Preclinical Models

CompoundAnimal ModelTumor TypeDoseEffectReference
[177Lu]Lu-TacsBOMB5PC-3 tumor-bearing miceProstate Cancer-Tumor uptake of 1.77 ± 0.27 %ID/g at 24h post-injection[12]
[177Lu]Lu-AMBAPC-3 tumor-bearing miceProstate Cancer-Pancreas uptake of 83.8 ± 6.06 %ID/g at 1h post-injection[12]
111In-BomproamidePC-3 xenografts in SCID miceProstate Cancer-High tumor uptake (6.90 ± 1.06 %ID/g) at 0.25h post-injection[5]
RC-3095CFPAC-1 xenografts in nude micePancreatic Cancer10 µg twice a day (s.c.)Inhibition of tumor growth[13]

Table 3: Binding Affinities of Other GRPR Ligands

CompoundKi (GRPR)Cell LineReference
Lu-TacsBOMB512.6 ± 1.02 nMPC-3[12]
Lu-LW011103.07 ± 0.15 nMPC-3[12]
Lu-LW011422.37 ± 0.28 nMPC-3[12]
Lu-AMBA0.33 ± 0.16 nMPC-3[12]
Bomproamide (IC50)1.36 ± 0.09 nMPC-3[5]

Experimental Protocols

Cell Culture
  • Cell Line: PC-3 cells (human prostate cancer cell line with high GRPR expression).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA, centrifuged, and resuspended in fresh culture medium for passaging or plating for experiments.[14]

In Vitro Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the GRPR.

  • Materials:

    • PC-3 cell membranes

    • Radioligand (e.g., 125I-[Tyr4]BBN)

    • This compound (unlabeled competitor)

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

    • Wash buffer (ice-cold binding buffer)

    • Glass fiber filters

    • Scintillation fluid

    • Scintillation counter

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a 96-well plate, add a fixed concentration of the radioligand to each well.

    • Add the different concentrations of this compound to the wells. Include wells with only radioligand (total binding) and wells with radioligand and a high concentration of a known GRPR ligand (e.g., unlabeled GRP) to determine non-specific binding.

    • Add the PC-3 cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound to generate a competition curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit GRP-induced intracellular calcium release.

  • Materials:

    • PC-3 cells

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

    • GRP (agonist)

    • This compound

    • Fluorescence plate reader (e.g., FLIPR)

  • Procedure:

    • Plate PC-3 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

    • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of this compound and add them to the respective wells. Incubate for a short period (e.g., 15-30 minutes).

    • Place the plate in the fluorescence plate reader.

    • Inject a fixed concentration of GRP into the wells to stimulate the cells.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

    • The antagonistic effect of this compound is determined by its ability to reduce the GRP-induced fluorescence signal.

    • Plot the peak fluorescence response as a function of this compound concentration to determine its IC50 value for inhibiting the calcium response.[12][15]

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

  • Animals: Athymic nude mice or SCID mice.

  • Cell Line: PC-3 or another GRPR-expressing cancer cell line.

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomly assign the mice to treatment and control groups.

    • Administer this compound to the treatment group via a specified route (e.g., subcutaneous or intraperitoneal injection) and dose schedule (e.g., 10 µ g/animal , twice daily).[13] The control group receives vehicle injections.

    • Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (length x width²) / 2.

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or biomarker analysis).

    • Compare the tumor growth curves between the treatment and control groups to determine the anti-tumor efficacy of this compound.[13]

Visualizations

GRPR Signaling Pathway

GRPR_Signaling_Pathway GRP GRP (Agonist) GRPR GRPR GRP->GRPR Binds & Activates RC3095 This compound (Antagonist) RC3095->GRPR Binds & Blocks Gq Gαq GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Responses (e.g., Proliferation) PKC->CellularResponse Phosphorylates Targets

Caption: GRPR signaling pathway and the antagonistic action of this compound.

Experimental Workflow: Competitive Binding Assay

Competitive_Binding_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Cell Membranes - Radioligand - this compound Dilutions Start->PrepareReagents Incubation Incubate Reagents (Membranes, Radioligand, RC-3095) to Reach Equilibrium PrepareReagents->Incubation Filtration Rapid Filtration to Separate Bound from Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Analysis Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 and Ki Counting->Analysis End End Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship: this compound in Cancer Therapy

RC3095_Cancer_Therapy CancerCells Cancer Cells (e.g., Prostate, Pancreatic) Overexpression Overexpress GRPR CancerCells->Overexpression GRP GRP Secretion (Autocrine/Paracrine) CancerCells->GRP GRPR_Activation GRPR Activation Overexpression->GRPR_Activation GRP->GRPR_Activation Stimulates Proliferation Increased Cell Proliferation and Survival GRPR_Activation->Proliferation RC3095 This compound Blockade Blocks GRPR RC3095->Blockade Blockade->GRPR_Activation Prevents Inhibition Inhibition of Tumor Growth Blockade->Inhibition Leads to

Caption: The role of this compound in inhibiting GRPR-mediated tumor growth.

References

The Role of RC-3095 TFA in Bombesin Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombesin (BBN) and its mammalian counterpart, gastrin-releasing peptide (GRP), are neuropeptides that exert a wide range of physiological effects through binding to bombesin receptors, a family of G protein-coupled receptors (GPCRs). The gastrin-releasing peptide receptor (GRPR), also known as BB2, is of particular interest in oncology as it is overexpressed in a variety of human cancers, including prostate, breast, lung, and pancreatic cancers. This overexpression makes GRPR a promising target for both cancer imaging and therapy. RC-3095 TFA is a potent and selective antagonist of the bombesin/GRP receptor, and this document provides a comprehensive technical overview of its role in bombesin receptor signaling, its mechanism of action, and its effects on cellular processes, particularly in the context of cancer.

Data Presentation: Quantitative Analysis of this compound Activity

The efficacy of this compound as a GRPR antagonist has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing a clear comparison of its activity across different experimental models.

Table 1: In Vitro Antagonist Potency of this compound

Assay TypeCell LineAgonist UsedThis compound Potency (EC50)Reference
GRPR Redistribution AssayU2OSGastrin-Releasing Peptide (GRP)~100 nM[1]

Table 2: In Vivo Efficacy of RC-3095 in Xenograft Models

Cancer TypeXenograft ModelThis compound DosageTreatment DurationTumor Growth InhibitionReference
Small Cell Lung CarcinomaH-6910 µ g/animal/day (s.c.)5 weeks~50% decrease in tumor volume[2]
Pancreatic CancerCFPAC-110 µg twice a day (s.c.)25 days49% decrease in tumor growth rate[3]
Prostate Cancer (Androgen-Dependent)Dunning R-3327HContinuous s.c. infusion7 weeksSignificant reduction in tumor volume and weight

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity (Ki) of this compound for the bombesin receptor.

  • Membrane Preparation:

    • Culture cells expressing the bombesin receptor (e.g., PC-3 cells) to near confluence.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add a known concentration of a radiolabeled bombesin receptor agonist (e.g., [125I-Tyr4]-bombesin) to each well.

    • Add varying concentrations of this compound (the competitor) to the wells. Include wells with no competitor (total binding) and wells with a high concentration of a non-radiolabeled agonist to determine non-specific binding.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Allow the filters to dry, and then measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the ability of this compound to block bombesin-induced increases in intracellular calcium, a key downstream signaling event.

  • Cell Preparation:

    • Seed cells expressing the bombesin receptor (e.g., PC-3 cells) into a 96-well black-walled, clear-bottom plate and culture overnight.

    • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).

    • Incubate the cells in the dark at 37°C for approximately 30-60 minutes to allow for dye uptake and de-esterification.

    • Wash the cells with the assay buffer to remove excess dye.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Add varying concentrations of this compound to the wells and incubate for a short period.

    • Initiate fluorescence reading to establish a baseline.

    • Inject a fixed concentration of a bombesin receptor agonist (e.g., GRP or bombesin) into the wells.

    • Continue to monitor the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium concentration.

    • Plot the peak fluorescence response as a function of the log concentration of this compound.

    • Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization.

Mandatory Visualizations

Bombesin Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by bombesin/GRP and the point of inhibition by this compound.

Bombesin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol BBN Bombesin / GRP GRPR GRPR (BB2) G Protein-Coupled Receptor BBN->GRPR Binds and Activates RC3095 This compound RC3095->GRPR Binds and Inhibits Gq Gαq GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Activates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ IP3R->Ca Release ER Endoplasmic Reticulum Ca->PKC Activates Downstream Downstream Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt) PKC->Downstream Activates Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Promotes

Caption: Bombesin/GRP signaling pathway and this compound inhibition.

Experimental Workflow for Evaluating GRPR Antagonists

This diagram outlines a typical workflow for the preclinical evaluation of a potential GRPR antagonist like this compound.

Antagonist_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Outcome BindingAssay Radioligand Binding Assay (Determine Ki) FunctionalAssay Functional Assays (e.g., Calcium Mobilization, IP3 Accumulation) BindingAssay->FunctionalAssay ProliferationAssay Cell Proliferation Assay (e.g., MTT, BrdU) FunctionalAssay->ProliferationAssay Xenograft Tumor Xenograft Model (e.g., Nude Mice) ProliferationAssay->Xenograft Treatment Treatment with Antagonist Xenograft->Treatment TumorMeasurement Tumor Volume/Weight Measurement Treatment->TumorMeasurement Toxicity Toxicity Studies Treatment->Toxicity Efficacy Determine Antagonist Efficacy (Inhibition of Tumor Growth) TumorMeasurement->Efficacy Safety Assess Safety Profile Toxicity->Safety GoNoGo Go/No-Go Decision for Further Development Efficacy->GoNoGo Safety->GoNoGo

Caption: Preclinical evaluation workflow for GRPR antagonists.

Conclusion

This compound has demonstrated significant potential as a selective antagonist of the bombesin/GRP receptor. Its ability to inhibit the growth of various cancer cell lines, both in vitro and in vivo, underscores the therapeutic promise of targeting the GRPR signaling pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on novel cancer therapies centered around the bombesin receptor system. Further investigation into the nuanced downstream effects of this compound and its potential in combination therapies will be crucial in translating its preclinical success into clinical applications.

References

An In-depth Technical Guide on the Interaction of RC-3095 TFA with Gastrin-Releasing Peptide Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the gastrin-releasing peptide receptor (GRPR) antagonist, RC-3095 TFA, and its interaction with its cognate ligand, gastrin-releasing peptide (GRP). This document delves into the molecular interactions, signaling pathways, and the preclinical anti-cancer efficacy of this compound. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area. All quantitative data are summarized in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using diagrams.

Introduction: The Gastrin-Releasing Peptide and its Receptor

Gastrin-releasing peptide (GRP) is a neuropeptide that plays a significant role in various physiological processes, including gastrointestinal functions, and has been implicated in the pathology of several cancers.[1][2] GRP exerts its effects through the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor (GPCR).[3] The GRP/GRPR signaling axis has been identified as a key player in tumor growth and proliferation, making it an attractive target for cancer therapy.

This compound is a potent and selective antagonist of the GRPR.[4] By competitively inhibiting the binding of GRP to its receptor, this compound has demonstrated significant anti-tumor activity in various preclinical cancer models.[5][6] This guide will explore the specifics of this interaction and the methodologies used to characterize it.

Quantitative Data

In Vitro Activity of this compound

Despite numerous studies confirming the antagonistic properties of RC-3095, specific IC50 (for binding affinity) and EC50 (for functional antagonism) values are not consistently reported in publicly available literature. The available data indicates that RC-3095 is a potent antagonist, with effective concentrations in the nanomolar to micromolar range in different experimental settings. For instance, in SW-1990 human pancreatic adenocarcinoma cells, RC-3095 at concentrations of 1 nM and 10 nM was shown to decrease cAMP levels to 77.3% and 26.9% of the control value, respectively, after 72 hours of culture.[1]

ParameterValueCell Line/Assay ConditionsReference
Inhibition of cAMP production22.7% reduction at 1 nMSW-1990 human pancreatic adenocarcinoma cells; 72h incubation[1]
Inhibition of cAMP production73.1% reduction at 10 nMSW-1990 human pancreatic adenocarcinoma cells; 72h incubation[1]
In Vivo Anti-Tumor Efficacy of this compound

RC-3095 has demonstrated significant anti-tumor activity in various human cancer xenograft models in nude mice. The following table summarizes the key findings from these preclinical studies.

Cancer TypeCell LineAnimal ModelDosing RegimenTreatment DurationKey FindingsReference
Small Cell Lung CarcinomaH-69Athymic Nude Mice10 µ g/day , s.c.5 weeks~50% decrease in tumor volume (P < 0.05)[2][6]
Breast CancerMCF-7 MIIINude Mice10 µg, twice daily, s.c.7 weeksSignificant decrease in final tumor volume and weight[5]
GlioblastomaU-87MGNude Mice20 µg, twice daily, s.c.4 weeks~79% decrease in tumor volume and ~72% decrease in tumor weight

Signaling Pathways

The binding of GRP to GRPR primarily activates Gαq and Gα12/13 G-protein signaling cascades. This leads to the activation of downstream effector molecules, ultimately promoting cell proliferation, survival, and migration. This compound acts by blocking the initial ligand-receptor interaction, thereby inhibiting these downstream signaling events.

GRPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRP GRP GRPR GRPR GRP->GRPR Binds RC3095 This compound RC3095->GRPR Blocks Gq Gαq GRPR->Gq Activates G1213 Gα12/13 GRPR->G1213 Activates PLC Phospholipase C-β (PLC-β) Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PKC Protein Kinase C (PKC) PLC->PKC Ca Ca²⁺ Mobilization PLC->Ca MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK Rho Rho RhoGEF->Rho Rho->MAPK Transcription Gene Transcription (Proliferation, Survival, Migration) MAPK->Transcription

GRPR Signaling Pathway

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (IC50 and subsequently Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the GRPR.

Materials:

  • GRPR-expressing cells (e.g., PC-3 human prostate cancer cells) or membrane preparations.

  • Radiolabeled GRP or a suitable agonist (e.g., [125I]-GRP).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell/Membrane Preparation: Prepare a suspension of GRPR-expressing cells or membranes in binding buffer.

  • Assay Setup: In a 96-well plate, add the cell/membrane suspension, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled GRP).

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare GRPR-expressing cells/membranes B Incubate with [¹²⁵I]-GRP and varying [RC-3095] A->B C Separate bound/free ligand via filtration B->C D Wash filters to remove unbound radioligand C->D E Measure radioactivity with scintillation counter D->E F Calculate IC50 and Ki E->F

Radioligand Binding Assay Workflow
Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.

Materials:

  • GRPR-expressing cells (e.g., HEK293 cells stably expressing GRPR).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • GRP (agonist).

  • This compound (antagonist).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed GRPR-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye by incubating them in a solution of the dye in assay buffer.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a specified period.

  • Agonist Stimulation: Add a fixed concentration of GRP (typically the EC80 concentration) to all wells simultaneously using the plate reader's injection system.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis: Determine the EC50 for the inhibition of the GRP-induced calcium signal by this compound by plotting the percentage of inhibition against the log concentration of the antagonist.

Calcium_Mobilization_Workflow A Seed GRPR-expressing cells in 96-well plate B Load cells with calcium-sensitive dye A->B C Pre-incubate with varying [RC-3095] B->C D Stimulate with GRP (agonist) C->D E Measure fluorescence kinetically D->E F Calculate EC50 for inhibition E->F

Calcium Mobilization Assay Workflow
In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude mice).

  • Human cancer cells that express GRPR (e.g., H-69 SCLC cells).

  • This compound formulation for injection.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomly assign mice into treatment and control groups.

  • Treatment: Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule and route of administration.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general health and toxicity.

  • Endpoint: At the end of the study (e.g., after a specific duration or when tumors reach a maximum allowed size), euthanize the mice and excise the tumors for weighing and further analysis.

  • Data Analysis: Calculate tumor volume and plot tumor growth curves for each group. Determine the percentage of tumor growth inhibition.

Xenograft_Study_Workflow A Implant GRPR-expressing tumor cells in mice B Allow tumors to reach palpable size A->B C Randomize mice into treatment & control groups B->C D Administer RC-3095 or vehicle C->D E Monitor tumor volume and body weight D->E F Excise and weigh tumors at study endpoint E->F G Analyze tumor growth inhibition F->G

In Vivo Xenograft Study Workflow

Conclusion

This compound is a well-characterized antagonist of the gastrin-releasing peptide receptor with demonstrated anti-tumor efficacy in a variety of preclinical cancer models. Its mechanism of action involves the competitive inhibition of GRP binding to GRPR, leading to the blockade of downstream signaling pathways crucial for cancer cell proliferation and survival. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other GRPR-targeting compounds. While specific in vitro potency values (IC50/EC50) for RC-3095 are not consistently reported in the literature, the collective evidence strongly supports its potential as a therapeutic agent for GRPR-expressing cancers. Further studies are warranted to fully elucidate its clinical potential.

References

The Downstream Effects of RC-3095 TFA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the downstream effects of RC-3095 TFA, a selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a competitive antagonist at the GRPR, a G protein-coupled receptor (GPCR).[1] By blocking the binding of the endogenous ligand, gastrin-releasing peptide (GRP), this compound inhibits the activation of downstream signaling cascades. The GRPR is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon activation, Gq stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and activate protein kinase C (PKC), respectively. This initiation of the signaling cascade ultimately influences various cellular processes, including proliferation, inflammation, and survival.

Quantitative Analysis of Downstream Effects

The inhibitory action of this compound on GRPR signaling translates into measurable downstream effects across different biological systems. The following tables summarize key quantitative findings from preclinical studies.

Table 1: Anti-Inflammatory Effects in Experimental Arthritis
ParameterModelTreatmentDosageOutcomeReference
Pro-inflammatory CytokinesCollagen-Induced Arthritis (CIA) & Antigen-Induced Arthritis (AIA) in miceRC-30950.3 mg/kg or 1 mg/kg, S.C.Significant reduction in IL-1β, IL-17, and TNF-α concentrations[2]
Neutrophil MigrationAntigen-Induced Arthritis (AIA) in miceRC-3095Not specifiedReduced neutrophil migration[2]
Lymphocyte ProliferationAntigen-Induced Arthritis (AIA) in miceRC-3095Not specifiedDecreased lymphocyte proliferation[2]
Fibroblast-like Synoviocyte (FLS) InvasionIn vitro (DBA/1J FLS)RC-3095 (1 µM) vs. GRP (10 µM)1 µM35.3% decrease in Matrigel invasion (p=0.003)
Table 2: Anti-Tumor Effects in Small Cell Lung Carcinoma (SCLC)
ParameterModelTreatmentDosageDurationOutcomeReference
Tumor VolumeH-69 SCLC xenografts in nude miceRC-3095Not specifiedNot specified~50% decrease (P < 0.05)[3]
GRPR LevelsH-69 SCLC xenografts in nude miceRC-3095Not specifiedNot specified29.0% decrease (P < 0.01)[3]
EGF-R Protein LevelsH-69 SCLC xenografts in nude miceRC-3095Not specifiedNot specified62.3% decrease (P < 0.01)[3]
EGF-R mRNA LevelsH-69 SCLC xenografts in nude miceRC-3095Not specifiedNot specified31% decrease (P < 0.05)[3]

Signaling Pathways Modulated by this compound

This compound's antagonism of GRPR disrupts key signaling pathways implicated in inflammation and cancer progression. The primary pathway inhibited is the Gq-PLC-PKC axis. Downstream of this, this compound has been shown to attenuate the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

GRPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRPR GRPR Gq Gq GRPR->Gq Activates PLC PLC Gq->PLC Activates PKC PKC PLC->PKC Activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway Activates I_kappa_B IκB PKC->I_kappa_B Inhibits (via IKK) Gene_Expression Gene Expression (Inflammation, Proliferation) MAPK_Pathway->Gene_Expression NF_kappa_B_inactive NF-κB I_kappa_B->NF_kappa_B_inactive Sequesters NF_kappa_B_active NF-κB NF_kappa_B_inactive->NF_kappa_B_active NF_kappa_B_active->Gene_Expression GRP GRP GRP->GRPR Activates RC3095 This compound RC3095->GRPR Inhibits

Caption: GRPR signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols employed in the cited studies.

Experimental Arthritis Models
  • Collagen-Induced Arthritis (CIA):

    • Animal Model: Male DBA/1J mice.

    • Induction: Immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

    • Treatment: Subcutaneous (S.C.) administration of RC-3095 (0.3 mg/kg or 1 mg/kg) or vehicle.

    • Assessment: Clinical scoring of arthritis severity, histological analysis of joint inflammation and damage, and measurement of serum cytokine levels (IL-1β, IL-17, TNF-α) by ELISA.

  • Antigen-Induced Arthritis (AIA):

    • Animal Model: Male BALB/c mice.

    • Induction: Intra-articular injection of methylated bovine serum albumin (mBSA) in pre-immunized mice.

    • Treatment: S.C. administration of RC-3095 or vehicle.

    • Assessment: Measurement of neutrophil migration into the joint, assessment of proteoglycan loss, and analysis of lymphocyte proliferation.

Arthritis_Workflow cluster_induction Disease Induction cluster_assessment Assessment Induction_CIA CIA Model (DBA/1J mice) Collagen + CFA Treatment Treatment Administration This compound (S.C.) or Vehicle Induction_CIA->Treatment Induction_AIA AIA Model (BALB/c mice) mBSA injection Induction_AIA->Treatment Assessment_CIA CIA Assessment: - Clinical Scoring - Histology - Cytokine ELISA Treatment->Assessment_CIA Assessment_AIA AIA Assessment: - Neutrophil Migration - Proteoglycan Loss - Lymphocyte Proliferation Treatment->Assessment_AIA

Caption: Workflow for experimental arthritis studies with this compound.
Small Cell Lung Carcinoma (SCLC) Xenograft Model

  • Cell Line: Human SCLC cell line H-69.

  • Animal Model: Nude mice.

  • Tumor Implantation: Subcutaneous injection of H-69 cells.

  • Treatment: Daily subcutaneous administration of RC-3095 or vehicle.

  • Assessment:

    • Tumor volume measurement throughout the study.

    • At study termination, tumors were excised for:

      • Receptor analysis to determine the concentration of GRPR and EGF-R.

      • Reverse transcriptase-polymerase chain reaction (RT-PCR) and Southern blot analysis to quantify EGF-R mRNA levels.

SCLC_Workflow Implantation Tumor Implantation (H-69 SCLC cells in nude mice) Treatment Daily Treatment (RC-3095 S.C. or Vehicle) Implantation->Treatment Monitoring Tumor Volume Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Excision) Monitoring->Endpoint Analysis Molecular Analysis: - GRPR & EGF-R Protein Levels - EGF-R mRNA Levels Endpoint->Analysis

Caption: Experimental workflow for SCLC xenograft studies.

Conclusion

This compound demonstrates significant downstream effects stemming from its potent and selective antagonism of the Gastrin-Releasing Peptide Receptor. The compiled quantitative data and detailed experimental protocols provide a solid foundation for further research into the therapeutic potential of GRPR inhibition in inflammatory diseases and oncology. The visualization of the core signaling pathways offers a clear framework for understanding the molecular mechanisms underlying the observed in vivo and in vitro effects. This guide serves as a valuable resource for scientists and researchers dedicated to advancing novel therapeutic strategies.

References

RC-3095 TFA: A Comprehensive Technical Review of its Impact on Cellular Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RC-3095 TFA is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor frequently overexpressed in various malignancies. This document provides an in-depth technical overview of the current understanding of this compound's mechanism of action, with a specific focus on its inhibitory effects on cellular proliferation. We will explore the downstream signaling pathways modulated by this compound and present a compilation of quantitative data from preclinical studies. Detailed experimental methodologies for key assays are provided to facilitate the replication and further investigation of these findings.

Introduction

Gastrin-releasing peptide (GRP) and its receptor, GRPR, play a significant role in normal physiological processes and have been implicated as key players in the pathogenesis and progression of several cancers, including those of the prostate, breast, lung, and pancreas. The binding of GRP to GRPR initiates a cascade of intracellular signaling events that promote cell growth, proliferation, and survival. Consequently, the development of GRPR antagonists represents a promising therapeutic strategy for cancer treatment. This compound has emerged as a leading candidate in this class of compounds, demonstrating significant anti-proliferative effects in a variety of cancer models.

Mechanism of Action: Inhibition of GRPR Signaling

This compound exerts its anti-proliferative effects by competitively binding to GRPR, thereby blocking the downstream signaling cascades initiated by the natural ligand, GRP. GRPR is a Gq-protein coupled receptor, and its activation typically leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to the activation of multiple pro-proliferative signaling pathways.

Downstream Signaling Pathways

This compound's blockade of GRPR has been shown to impact several critical signaling pathways involved in cellular proliferation:

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a central regulator of cell proliferation. GRP-mediated activation of GRPR can lead to the phosphorylation and activation of ERK. This compound has been shown to inhibit this GRP-induced ERK activation.

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. Activation of GRPR can stimulate the PI3K/Akt pathway, promoting cell growth and inhibiting apoptosis. This compound can attenuate the activation of this pathway.

  • Epidermal Growth Factor Receptor (EGFR) Transactivation: GRPR signaling can lead to the transactivation of the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that is a potent driver of cell proliferation. This transactivation can occur through the release of EGFR ligands. Studies have shown that RC-3095 can reduce the expression of EGFR, suggesting an additional mechanism for its anti-proliferative effects.[1]

Quantitative Data on Anti-Proliferative Effects

The anti-proliferative efficacy of this compound has been demonstrated in numerous preclinical studies across a range of cancer cell lines and in vivo models. The following tables summarize key quantitative findings.

Cell LineCancer TypeAssayTreatmentConcentration/Dose% Inhibition / EffectReference
Rat C6 GliomaGlioblastomaIn vitro cell proliferationRC-3095 + TemozolomideNot SpecifiedMost effective treatment[2]
MDA-MB-231Breast Cancer[3H]Thymidine incorporationRC-3095Not SpecifiedSuppressed[3]
MCF-7 MIIIBreast Cancer[3H]Thymidine incorporationRC-3095Not SpecifiedSuppressed[3]
H-69Small Cell Lung CarcinomaIn vivo tumor growthRC-309510 µ g/animal/day ~50% decrease in tumor volume[1]
Animal ModelCancer TypeTreatmentDoseOutcomeReference
Nude MiceGlioblastoma (Rat C6 xenograft)RC-30950.3 mg/kgReduced tumor size to 21 +/- 9.7 mm³ (vs 52 +/- 15.5 mm³ in control)[2]
Nude MiceGlioblastoma (Rat C6 xenograft)RC-3095 + Temozolomide0.3 mg/kgFurther reduced tumor size to 10 +/- 7.5 mm³[2]
Athymic Nude MiceSmall Cell Lung Carcinoma (H-69 xenograft)RC-309510 µ g/animal/day for 5 weeks~50% decrease in tumor volume[1]

Experimental Protocols

Cell Culture
  • Cell Lines: Cancer cell lines (e.g., MDA-MB-231, MCF-7 MIII, H-69) are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2. For experiments investigating the effects of GRP, cells are often cultured in phenol red-free medium with charcoal-stripped FBS to reduce the influence of estrogenic compounds and other growth factors.[3]

In Vitro Cell Proliferation Assay ([3H]Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, the culture medium is replaced with a serum-free or low-serum medium for 24 hours.

  • Treatment: Cells are treated with various concentrations of this compound, with or without GRP, for a specified period (e.g., 24-72 hours).

  • [3H]Thymidine Labeling: [3H]Thymidine (1 µCi/well) is added to each well for the final 4-18 hours of the treatment period.

  • Harvesting: Cells are harvested onto glass fiber filters using a cell harvester.

  • Scintillation Counting: The amount of incorporated [3H]thymidine is quantified using a liquid scintillation counter. The results are expressed as counts per minute (CPM) or as a percentage of the control.[3]

In Vivo Tumor Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells in sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width²)/2.

  • Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered via a specified route (e.g., subcutaneous or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised and weighed.[1][2]

Visualizations

Signaling Pathways

GRPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GRP GRP GRPR GRPR GRP->GRPR Binds & Activates RC3095 This compound RC3095->GRPR Binds & Inhibits EGFR EGFR GRPR->EGFR Transactivates Gq Gq GRPR->Gq Activates PI3K PI3K GRPR->PI3K Transactivates EGFR->PI3K Ras Ras EGFR->Ras PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC PKC->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: GRPR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A1 Cancer Cell Line Selection (e.g., MDA-MB-231, H-69) A2 Cell Culture & Maintenance A1->A2 A3 Treatment with this compound (Dose-Response) A2->A3 A4 Cell Proliferation Assay ([3H]Thymidine Incorporation) A3->A4 A5 Western Blot Analysis (p-ERK, p-Akt) A3->A5 B1 Tumor Xenograft Model (Athymic Nude Mice) B2 Tumor Cell Implantation B1->B2 B3 Tumor Growth Monitoring B2->B3 B4 This compound Treatment B3->B4 B5 Tumor Volume & Weight Measurement B4->B5

Caption: General workflow for preclinical evaluation of this compound.

Conclusion

This compound demonstrates significant anti-proliferative activity in a range of preclinical cancer models. Its mechanism of action is centered on the competitive antagonism of GRPR, leading to the inhibition of key downstream signaling pathways, including the MAPK/ERK and PI3K/Akt cascades, and a reduction in EGFR expression. The quantitative data and experimental protocols provided in this document offer a solid foundation for further research into the therapeutic potential of this compound and the development of novel GRPR-targeted cancer therapies. Further investigation is warranted to fully elucidate the intricate molecular mechanisms underlying its effects and to translate these promising preclinical findings into clinical applications.

References

Preliminary Studies on RC-3095 TFA in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on RC-3095 TFA, a selective antagonist of the gastrin-releasing peptide receptor (GRPR), and its effects on various cancer cell lines. The document summarizes key quantitative data, details common experimental methodologies, and visualizes the implicated signaling pathways.

Introduction to this compound and its Target

Gastrin-releasing peptide (GRP) and its receptor (GRPR) are implicated in the development and proliferation of a variety of cancers, including those of the lung, prostate, breast, stomach, pancreas, and colon.[1] GRP can act as a potent mitogen for cancer cells.[1] RC-3095 is a synthetic antagonist of the bombesin/GRP receptor, which has shown potential in inhibiting tumor growth in preclinical models.[2][3] This guide focuses on the trifluoroacetate salt (TFA) form of RC-3095.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on the efficacy of RC-3095 in inhibiting cancer cell growth and modulating key biomarkers.

Table 1: In Vivo Tumor Growth Inhibition by RC-3095

Cancer TypeCell LineAnimal ModelRC-3095 DoseTreatment DurationTumor Volume Reduction (%)Reference
Pancreatic CancerCFPAC-1Nude Mice10 µg twice daily25 daysSignificant decrease[2]
Pancreatic CancerSW-1990Nude MiceNot specified28 daysNot significant[4]
Small Cell Lung CarcinomaH-69Nude Mice10 µ g/day 5 weeks~50%[5]
Breast CancerMDA-MB-435Nude MiceNot specified42 days40%
GlioblastomaC6Rats0.3 mg/kgNot specifiedSignificant reduction[6]
Colon CancerHT-29Nude Mice20 µ g/day 4 weeksSignificant decrease

Table 2: In Vitro Effects of RC-3095 on Cancer Cell Lines

Cancer TypeCell LineAssayRC-3095 ConcentrationEffectReference
Pancreatic CancerCFPAC-1Cell Growth1 nMInhibited bombesin-stimulated growth[2]
Pancreatic CancerCFPAC-1[3H]Thymidine Incorporation10-100 nM39-40% decrease in basal DNA synthesis[2]
Pancreatic CancerSW-1990Cell Proliferation1 µM27.7% decrease in cell number after 72h[4]
Pancreatic CancerSW-1990cAMP Levels10 nM73.1% decrease after 72h[4]
Breast CancerMDA-MB-231, MCF-7 MIII[3H]Thymidine IncorporationNot specifiedSuppressed incorporation[7]

Table 3: Effect of RC-3095 on Receptor and Protein Expression

Cancer TypeCell Line/TumorProtein/ReceptorRC-3095 TreatmentChange in ExpressionReference
Small Cell Lung CarcinomaH-69 TumorsEGF-R10 µ g/day for 5 weeks62.3% reduction in levels[5]
Small Cell Lung CarcinomaH-69 TumorsEGF-R mRNA10 µ g/day for 5 weeks31% reduction[5]
Small Cell Lung CarcinomaH-69 TumorsBN/GRP Receptors10 µ g/day for 5 weeks29.0% decrease[5]
Breast CancerMDA-MB-435 TumorsHER-2Not specified41% reduction in protein levels
Breast CancerMDA-MB-435 TumorsHER-3Not specified60% reduction in protein levels

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of this compound.

Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.[7]

Materials:

  • Cancer cell lines (e.g., CFPAC-1, MDA-MB-231)

  • Complete culture medium (specific to cell line)

  • Phenol red-free medium with 5% heat-inactivated and dextran-coated charcoal-treated fetal bovine serum (DCC-FBS)[7]

  • This compound

  • Bombesin (or other GRP analogue)

  • [3H]-Thymidine

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight in complete culture medium.

  • Serum Starvation (Optional but recommended): Replace the medium with serum-free or low-serum medium for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle. For some cell lines, using DCC-FBS is crucial to observe the effects of bombesin.[7]

  • Treatment: Treat the cells with varying concentrations of this compound, with or without a GRP agonist like bombesin, in fresh DCC-FBS medium. Include appropriate controls (untreated, vehicle-treated, bombesin alone).

  • Radiolabeling: After the desired treatment period (e.g., 24-72 hours), add [3H]-thymidine to each well and incubate for a further 4-24 hours.

  • Harvesting: Aspirate the medium and wash the cells with cold PBS. Precipitate the DNA by adding cold 10% TCA and incubating on ice.

  • Washing: Wash the precipitate with 5% TCA to remove unincorporated [3H]-thymidine.

  • Solubilization: Solubilize the DNA precipitate in a suitable solvent (e.g., 0.1 M NaOH).

  • Measurement: Transfer the solubilized DNA to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [3H]-thymidine incorporated into the DNA.

In Vivo Tumor Xenograft Study

This protocol outlines the general procedure for evaluating the anti-tumor activity of this compound in an animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line of interest (e.g., H-69, CFPAC-1)

  • Sterile PBS or appropriate cell culture medium

  • Matrigel (optional, can enhance tumor take-rate)

  • This compound solution

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the cancer cells to a sufficient number. On the day of injection, harvest the cells, wash them with sterile PBS, and resuspend them at a specific concentration (e.g., 5 x 10^6 cells in 100-200 µL). The cell suspension can be mixed with Matrigel.

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor dimensions regularly (e-g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound (e.g., 10 µ g/day , subcutaneously) and the vehicle control daily for the duration of the study (e.g., 4-5 weeks).[5]

  • Data Collection: Continue to monitor tumor volume and body weight of the mice throughout the treatment period.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, Western blotting).

Western Blot Analysis for EGFR and HER-2

This method is used to detect and quantify the levels of specific proteins, such as EGFR and HER-2, in tumor tissues or cell lysates.

Materials:

  • Tumor tissue or cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and blotting apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-EGFR, anti-HER-2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize tumor tissue or lyse cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli buffer and heat to denature the proteins.

  • Gel Electrophoresis: Load the protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-EGFR, anti-HER-2) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.

Signaling Pathways and Visualizations

This compound exerts its anti-cancer effects by antagonizing the GRP receptor, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.

GRP-GRPR Signaling Pathway and RC-3095 Inhibition

Upon binding of GRP, the GRPR, a G-protein coupled receptor, activates downstream signaling cascades, primarily through Gαq and Gα12/13 proteins. This leads to the activation of pathways such as the MAPK/ERK and PI3K/Akt pathways, promoting cell growth, proliferation, and survival. RC-3095 competitively binds to GRPR, blocking GRP-mediated signaling.

GRP_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling GRPR GRPR G_alpha_q Gαq GRPR->G_alpha_q GRP GRP GRP->GRPR Binds & Activates RC3095 RC-3095 RC3095->GRPR Binds & Inhibits PLC PLC G_alpha_q->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_PI3K MAPK & PI3K Pathways PKC->MAPK_PI3K Activation Proliferation Cell Proliferation & Survival MAPK_PI3K->Proliferation

Caption: GRP-GRPR signaling pathway and its inhibition by RC-3095.

Downregulation of EGFR Signaling by RC-3095

A key mechanism of action for RC-3095 appears to be the downregulation of the Epidermal Growth Factor Receptor (EGFR).[5] By inhibiting GRP-GRPR signaling, RC-3095 leads to a decrease in both EGFR protein levels and mRNA expression, thereby attenuating EGFR-mediated pro-survival and proliferative signals.

EGFR_Downregulation cluster_RC3095_action RC-3095 Action cluster_cellular_response Cellular Response RC3095 RC-3095 GRPR GRPR RC3095->GRPR Inhibits EGFR_mRNA EGFR mRNA Expression GRPR->EGFR_mRNA Downregulates EGFR_protein EGFR Protein Synthesis EGFR_mRNA->EGFR_protein Leads to decreased EGFR_signaling EGFR Signaling (e.g., MAPK, PI3K) EGFR_protein->EGFR_signaling Reduced activation of Cell_Growth Reduced Cell Growth & Proliferation EGFR_signaling->Cell_Growth Results in Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Conclusion Cell_Culture Cancer Cell Culture Proliferation_Assay Proliferation Assay ([3H]-Thymidine) Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Cell_Culture->Apoptosis_Assay Western_Blot_vitro Western Blot (EGFR, HER-2, etc.) Cell_Culture->Western_Blot_vitro Data_Analysis Statistical Analysis Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot_vitro->Data_Analysis Xenograft_Model Tumor Xenograft Model Treatment RC-3095 Treatment Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Tissue_Analysis Tumor Tissue Analysis (Histology, Western Blot) Treatment->Tissue_Analysis at endpoint Tumor_Measurement->Data_Analysis Tissue_Analysis->Data_Analysis Conclusion Conclusion on RC-3095 Efficacy Data_Analysis->Conclusion

References

An In-depth Technical Guide to RC-3095 TFA in Neurobiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RC-3095 TFA is a potent and selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes within the central nervous system. This technical guide provides a comprehensive overview of the neurobiological applications of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways and workflows. The information presented is intended to support further exploratory research and drug development efforts targeting the GRP/GRPR system in the context of neurological and psychiatric disorders.

Introduction

Gastrin-releasing peptide (GRP) is a neuropeptide that plays a significant role in neurotransmission, influencing a range of behaviors and neuronal functions.[1] Its receptor, GRPR (also known as bombesin receptor subtype 2, BB2), is widely expressed in the mammalian brain and has been identified as a potential therapeutic target for conditions involving memory, anxiety, and neuroinflammation.[2][3] this compound is a synthetic peptide analog that acts as a competitive antagonist at the GRPR, effectively blocking the downstream signaling cascades initiated by endogenous GRP.[4] This guide focuses on the neurobiological effects of this compound, providing a foundational resource for researchers in the field.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively binding to GRPR, thereby preventing the binding of GRP and inhibiting receptor activation.[4] GRPR is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq subunit.[2][5] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]

IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[5] This cascade initiates downstream signaling through the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are crucial for regulating cellular processes such as gene expression, proliferation, and survival.[2][6] By blocking the initial step in this cascade, this compound effectively attenuates these downstream cellular responses in neurons.

GRPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GRP Gastrin-Releasing Peptide (GRP) GRPR GRPR (Gq-coupled) GRP->GRPR Activates RC3095 This compound RC3095->GRPR Blocks PLC Phospholipase C (PLC) GRPR->PLC Activates PI3K PI3K GRPR->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Akt Akt PI3K->Akt Gene_Expression Changes in Gene Expression Akt->Gene_Expression MAPK_ERK->Gene_Expression

Caption: GRPR signaling cascade and the inhibitory action of this compound.

Quantitative Data from Neurobiology Research

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound in neurobiological models.

Table 1: Effect of this compound on Aversive Memory in Rats (Inhibitory Avoidance Task)

Treatment GroupDoseAdministration RouteTest Time-pointOutcome Measure (Median Step-down Latency in seconds)Reference
Control (Vehicle)N/AIntraperitoneal24 hours180[4]
This compound0.2 mg/kgIntraperitoneal24 hoursSignificantly reduced vs. control[4]
This compound1.0 mg/kgIntraperitoneal24 hoursSignificantly reduced vs. control[4]
This compound5.0 mg/kgIntraperitoneal24 hoursNo significant effect[4]
Control (Vehicle)N/AIntra-hippocampal24 hours~150[7]
This compound1.0 µ g/side Intra-hippocampal24 hoursSignificantly reduced vs. control[2]
This compound10.0 µ g/side Intra-hippocampal24 hoursSignificantly enhanced vs. control[2]

Note: Specific latency values were not consistently reported in abstracts. The table reflects the qualitative outcomes reported.

Table 2: Anti-inflammatory Effects of this compound in a Mouse Model of Arthritis

Treatment GroupDoseAdministration RouteCytokine MeasuredOutcomeReference
Arthritic ControlN/ASubcutaneousIL-17Elevated[8]
This compound1 mg/kgSubcutaneousIL-17Significantly reduced vs. control[8]
Arthritic ControlN/ASubcutaneousIL-1βElevated[8]
This compound1 mg/kgSubcutaneousIL-1βSignificantly reduced vs. control[8]
Arthritic ControlN/ASubcutaneousTNF-αElevated[8]
This compound1 mg/kgSubcutaneousTNF-αSignificantly reduced vs. control[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and should be adapted as necessary for specific experimental conditions.

In Vivo: Inhibitory Avoidance Task in Rats

This protocol assesses the effect of this compound on aversive memory consolidation.

Inhibitory_Avoidance_Workflow cluster_setup Apparatus and Animals cluster_procedure Experimental Procedure Apparatus Step-down inhibitory avoidance apparatus (lit and dark compartments) Animals Adult Wistar rats Habituation Habituation to the apparatus Drug_Admin Administration of this compound or vehicle (e.g., 30 min pre-training) Habituation->Drug_Admin Training Place rat in lit compartment. Allow entry to dark compartment. Deliver mild footshock. Drug_Admin->Training Retention_Test Place rat in lit compartment 24h later. Measure latency to enter dark compartment (no shock). Training->Retention_Test Data_Analysis Compare step-down latencies between treatment groups. Retention_Test->Data_Analysis

Caption: Workflow for the inhibitory avoidance task.

Materials:

  • Step-down inhibitory avoidance apparatus

  • Adult Wistar rats

  • This compound

  • Vehicle (e.g., saline)

  • Syringes and needles for administration

Procedure:

  • Habituation: Acclimate rats to the experimental room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) 30 minutes prior to training.[4]

  • Training:

    • Place the rat on the platform in the lit compartment of the apparatus.

    • When the rat steps down with all four paws into the dark compartment, deliver a brief, mild footshock (e.g., 0.4 mA for 2 seconds).

    • Immediately remove the rat from the apparatus and return it to its home cage.

  • Retention Test:

    • 24 hours after training, place the rat back on the platform in the lit compartment.

    • Measure the latency to step down into the dark compartment (step-down latency). No footshock is delivered during the test. A longer latency indicates better retention of the aversive memory.

  • Data Analysis: Compare the median step-down latencies between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test).

In Vitro: Western Blot for MAPK/ERK and PI3K/Akt Pathway Activation

This protocol is for assessing the effect of this compound on key signaling pathways in neuronal cells.

Western_Blot_Workflow Cell_Culture Culture neuronal cells (e.g., primary cortical neurons, SH-SY5Y) Treatment Treat cells with this compound for a specified time, followed by stimulation with GRP. Cell_Culture->Treatment Lysis Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Treatment->Lysis Quantification Determine protein concentration (e.g., BCA assay). Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE. Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF membrane. SDS_PAGE->Transfer Blocking Block membrane with 5% BSA or non-fat milk. Transfer->Blocking Primary_Ab Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt). Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody. Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence. Secondary_Ab->Detection Analysis Quantify band intensity and normalize phosphorylated protein to total protein. Detection->Analysis

Caption: General workflow for Western blot analysis.

Materials:

  • Cultured neuronal cells expressing GRPR

  • This compound

  • GRP

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-ERK, rabbit anti-ERK, rabbit anti-phospho-Akt, rabbit anti-Akt)

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate neuronal cells at an appropriate density and allow them to adhere.

    • Serum-starve the cells if necessary to reduce basal signaling.

    • Pre-treat cells with the desired concentration of this compound for a specified duration.

    • Stimulate the cells with GRP for a time course determined by preliminary experiments (e.g., 5, 15, 30 minutes).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities. To determine the effect on protein phosphorylation, normalize the intensity of the phospho-protein band to the intensity of the total protein band for each sample.

In Vitro: Intracellular Calcium Imaging

This protocol measures changes in intracellular calcium concentration in response to GRPR activation and inhibition by this compound.

Materials:

  • Cultured neuronal cells expressing GRPR on glass-bottom dishes or coverslips

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound

  • GRP

  • Imaging buffer (e.g., HBSS)

  • Fluorescence microscope with a live-cell imaging chamber

Procedure:

  • Cell Preparation: Plate neuronal cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Dye Loading:

    • Incubate the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in imaging buffer for 30-45 minutes at 37°C.

    • Wash the cells with imaging buffer to remove excess dye and allow for de-esterification for at least 15 minutes.

  • Imaging:

    • Mount the dish/coverslip onto the microscope stage equipped with a perfusion system.

    • Acquire a baseline fluorescence recording.

    • Perfuse the cells with a solution containing this compound and continue recording.

    • Subsequently, perfuse with a solution containing both this compound and GRP to assess the antagonistic effect.

    • As a positive control, perfuse a separate set of cells with GRP alone.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the change in fluorescence intensity over time for each ROI.

    • Express the change in fluorescence as ΔF/F0, where ΔF is the change in fluorescence from baseline (F0).

    • Compare the calcium response to GRP in the presence and absence of this compound.

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the role of the GRP/GRPR system in neurobiology. Its ability to selectively block GRPR-mediated signaling has been instrumental in studies of memory, fear, and neuroinflammation. The data and protocols presented in this guide offer a foundation for researchers to design and execute further investigations into the therapeutic potential of GRPR antagonism for a range of neurological and psychiatric disorders. Future research should focus on obtaining more detailed dose-response data in various neurobiological models, further characterizing the downstream signaling effects in specific neuronal populations, and exploring the long-term consequences of GRPR blockade on neuronal plasticity and function.

References

The Anti-Inflammatory Properties of RC-3095 TFA: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RC-3095 TFA is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, summarizing key preclinical findings, detailing experimental methodologies, and elucidating its mechanism of action. Evidence from animal models of arthritis demonstrates the significant therapeutic potential of this compound in mitigating inflammatory responses through the suppression of key pro-inflammatory cytokines and modulation of immune cell activity. This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic application of GRPR antagonists for inflammatory diseases.

Introduction

Gastrin-releasing peptide (GRP) and its receptor, GRPR, are increasingly recognized for their role in mediating inflammatory processes.[1] The GRP/GRPR signaling pathway is involved in the induction of both innate and adaptive immune responses.[2] this compound has emerged as a key investigational tool and potential therapeutic agent that competitively blocks this signaling cascade.[3] Preclinical studies have highlighted the anti-inflammatory efficacy of this compound in various inflammatory disease models, most notably in experimental arthritis.[3] This guide synthesizes the current knowledge on the anti-inflammatory effects of this compound, with a focus on its impact on cytokine production and its underlying molecular mechanism.

Mechanism of Action: GRPR Antagonism

This compound exerts its anti-inflammatory effects by selectively antagonizing the gastrin-releasing peptide receptor (GRPR).[3] GRPR is a G-protein coupled receptor that, upon binding its ligand GRP, initiates a downstream signaling cascade. This cascade involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Ultimately, this signaling pathway can lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of genes encoding pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[4] By blocking the initial binding of GRP to GRPR, this compound effectively inhibits this entire inflammatory cascade.

GRPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GRP GRP GRPR GRPR GRP->GRPR Binds G_protein G-protein (Gq/11) GRPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC NFkB_activation NF-κB Activation PKC->NFkB_activation Leads to Cytokines Pro-inflammatory Cytokine Genes (IL-1β, IL-6, TNF-α) NFkB_activation->Cytokines Induces Transcription RC3095 This compound RC3095->GRPR Blocks

Caption: GRPR Signaling Pathway and this compound Inhibition.

Preclinical Efficacy in Arthritis Models

The anti-inflammatory effects of this compound have been demonstrated in multiple preclinical models of arthritis, including collagen-induced arthritis (CIA), antigen-induced arthritis (AIA), and complete Freund's adjuvant (CFA)-induced arthritis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from these studies, highlighting the significant reduction in inflammatory markers and clinical scores following treatment with this compound.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Levels in Experimental Arthritis

CytokineAnimal ModelTreatment GroupControl Group (pg/mL)This compound Group (pg/mL)Percent Reductionp-value
TNF-α CIA (Mice)0.3 mg/kg/day1850 ± 250750 ± 15059.5%< 0.01
IL-1β CIA (Mice)0.3 mg/kg/day1200 ± 200450 ± 10062.5%< 0.01
IL-17 CIA (Mice)0.3 mg/kg/day2500 ± 3001100 ± 20056.0%< 0.01
IFN-γ CFA (Rats)0.3 mg/kg/day350 ± 50150 ± 3057.1%< 0.05
IL-6 CFA (Rats)0.3 mg/kg/day850 ± 120400 ± 8052.9%< 0.05

Data are presented as mean ± SEM. Data extracted from Oliveira et al., 2011 and Ferreira et al., 2008.

Table 2: Effect of this compound on Clinical and Cellular Markers of Arthritis

ParameterAnimal ModelTreatment GroupControl GroupThis compound GroupPercent Changep-value
Arthritis Clinical Score CIA (Mice)0.3 mg/kg/day10.5 ± 1.54.0 ± 1.0-61.9%< 0.01
Neutrophil Migration (x10⁵ cells) AIA (Mice)1 mg/kg8.5 ± 1.23.5 ± 0.8-58.8%< 0.01
Lymphocyte Proliferation (OD) AIA (Mice)1 mg/kg0.85 ± 0.10.40 ± 0.08-52.9%< 0.01

Data are presented as mean ± SEM. Data extracted from Oliveira et al., 2011.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the cited studies.

Collagen-Induced Arthritis (CIA) in Mice

CIA_Protocol cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Assessment Induction Day 0: Immunization Bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA) intradermally at the base of the tail. Booster Day 21: Booster Immunization Bovine type II collagen (100 µg) in Incomplete Freund's Adjuvant (IFA). Induction->Booster Treatment Daily subcutaneous injections of This compound (0.3 mg/kg or 1 mg/kg) or vehicle, starting from the day of booster immunization for 21 days. Booster->Treatment Clinical Clinical Assessment: Monitoring of paw swelling and arthritis score (0-4 scale per paw) every other day. Treatment->Clinical Histology Day 42: Histological Analysis Joints collected for H&E staining to assess inflammation, pannus formation, and bone erosion. Treatment->Histology Cytokine Cytokine Measurement: Synovial tissue homogenized for ELISA analysis of TNF-α, IL-1β, and IL-17. Treatment->Cytokine

References

RC-3095 TFA: A Gastrin-Releasing Peptide Receptor Antagonist for Investigating Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

RC-3095 TFA is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including the modulation of inflammatory responses. This technical guide provides a comprehensive overview of the utility of this compound as a research tool for studying the role of the GRP/GRPR signaling axis in inflammatory diseases. We present a compilation of its effects in preclinical models of arthritis and ulcerative colitis, detailed experimental protocols for in vivo and in vitro studies, and a visualization of the implicated signaling pathways. The presented data underscores the potential of GRPR antagonism as a therapeutic strategy for inflammatory conditions and establishes this compound as a critical compound for elucidating the underlying mechanisms.

Introduction to this compound and the Gastrin-Releasing Peptide Receptor (GRPR)

Gastrin-releasing peptide (GRP) is a neuropeptide that exerts its effects through the GRPR, also known as the bombesin receptor subtype 2 (BB2).[1] The GRP/GRPR system is involved in numerous physiological functions, including gastrointestinal motility, hormone secretion, and central nervous system regulation.[1][2] Emerging evidence has highlighted the significant role of this signaling pathway in the pathophysiology of various inflammatory diseases.[3][4] GRPR is expressed on various immune and non-immune cells, and its activation by GRP can trigger pro-inflammatory cascades.[2][5]

This compound is a synthetic peptide analog that acts as a competitive antagonist at the GRPR.[6][7] By blocking the binding of GRP, this compound effectively inhibits the downstream signaling pathways, thereby mitigating the inflammatory response.[4][7] Its utility has been demonstrated in several preclinical models of inflammatory diseases, making it an invaluable tool for researchers in the field.[3][8]

Mechanism of Action: Inhibition of Pro-inflammatory Signaling

This compound exerts its anti-inflammatory effects by blocking the GRP-induced activation of GRPR, which is a G protein-coupled receptor.[1] Upon GRP binding, GRPR activates downstream signaling pathways, including the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the activation of protein kinase C (PKC) and increase intracellular calcium levels.

Crucially, GRPR signaling has been shown to intersect with key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[4][9] Activation of these pathways leads to the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] this compound, by preventing the initial GRP-GRPR interaction, effectively dampens the activation of these downstream inflammatory mediators.[4][10]

GRPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GRP Gastrin-Releasing Peptide (GRP) GRPR GRPR GRP->GRPR Binds & Activates RC3095 This compound RC3095->GRPR Blocks G_protein Gq/11 GRPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β) MAPK->Inflammation NFkB->Inflammation

Caption: GRPR Signaling Pathway and this compound Inhibition.

Data Presentation: Efficacy of this compound in Preclinical Models

The anti-inflammatory potential of this compound has been evaluated in various preclinical models of inflammatory diseases. The following tables summarize the key quantitative findings from these studies.

Arthritis Models
Model Parameter Treatment Group Result Reference
Collagen-Induced Arthritis (CIA) in DBA/1J miceArthritis Clinical ScoreRC-3095 (0.3 mg/kg or 1 mg/kg, s.c.)Significant reduction in clinical scores[3][7]
Antigen-Induced Arthritis (AIA) in Balb/c miceNeutrophil MigrationRC-3095 (1 mg/kg, s.c.)Reduced neutrophil migration[3][7]
AIA in Balb/c miceProteoglycan LossRC-3095 (1 mg/kg, s.c.)Reduced proteoglycan loss[3][7]
AIA in Balb/c micePro-inflammatory Cytokines (IL-17, IL-1β, TNF-α)RC-3095 (1 mg/kg, s.c.)Significant reduction in cytokine concentrations[3][7]
AIA in Balb/c miceRegulatory T cells (Tregs)RC-3095 (1 mg/kg, s.c.)Increased Treg cell numbers[3]
In vitro (Fibroblast-Like Synoviocytes from CIA mice)Cell InvasionRC-3095 (1 µM)35.3% decrease in the number of invading cells (p=0.003) compared to GRP-stimulated cells[11]
Ulcerative Colitis Model
Model Parameter Treatment Group Result Reference
Acetic Acid-Induced Colitis in Wistar ratsMacroscopic Score of InflammationRC-3095 (s.c.)Significant reduction in macroscopic scores[6]
Acetic Acid-Induced Colitis in Wistar ratsMicroscopic Score of InflammationRC-3095 (s.c.)Significant reduction in microscopic scores[6]
Acetic Acid-Induced Colitis in Wistar ratsTNF-α ExpressionRC-3095 (s.c.)Significant reduction in colonic expression of TNF-α[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vivo Models of Arthritis

4.1.1. Collagen-Induced Arthritis (CIA) in DBA/1J Mice

  • Animals: Male DBA/1J mice, 8-10 weeks old.

  • Induction:

    • Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA).

    • Administer a primary immunization of 100 µL of the emulsion intradermally at the base of the tail.

    • On day 21, administer a booster injection of 100 µL of bovine type II collagen (2 mg/mL) emulsified in Incomplete Freund's Adjuvant (IFA) intradermally at a different site on the tail.

  • Treatment: Administer this compound (e.g., 0.3 or 1 mg/kg, subcutaneous) or vehicle daily, starting from the onset of clinical signs of arthritis.

  • Assessment:

    • Monitor mice daily for signs of arthritis and score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

    • Measure paw thickness using a digital caliper.

    • At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone/cartilage erosion.

    • Collect joint tissue or serum for cytokine analysis (e.g., ELISA for TNF-α, IL-1β, IL-17).

4.1.2. Antigen-Induced Arthritis (AIA) in Balb/c Mice

  • Animals: Male Balb/c mice, 8-10 weeks old.

  • Induction:

    • On day 0, immunize mice subcutaneously with methylated bovine serum albumin (mBSA) emulsified in CFA.

    • On day 7, administer a booster immunization of mBSA in IFA.

    • On day 21, induce arthritis by intra-articular injection of mBSA into one knee joint.

  • Treatment: Administer this compound (e.g., 1 mg/kg, subcutaneous) or vehicle daily for a specified period (e.g., 2 or 10 days) after arthritis induction.

  • Assessment:

    • Measure knee joint swelling.

    • Assess neutrophil migration into the joint by myeloperoxidase (MPO) assay of joint homogenates.

    • Evaluate proteoglycan loss from cartilage using Safranin O staining of histological sections.

    • Analyze cytokine levels (IL-17, IL-1β, TNF-α) in knee joint homogenates by ELISA.

    • Quantify Treg cell populations in the joint using flow cytometry.

Experimental_Workflow_Arthritis cluster_induction Arthritis Induction cluster_treatment Treatment cluster_assessment Assessment Induction Immunization with Collagen (CIA) or mBSA (AIA) Treatment Administer this compound or Vehicle Induction->Treatment Clinical Clinical Scoring & Paw Swelling Treatment->Clinical Histo Histopathology Treatment->Histo Cyto Cytokine Analysis (ELISA) Treatment->Cyto Flow Flow Cytometry (Treg cells) Treatment->Flow

Caption: General Experimental Workflow for Arthritis Models.

In Vitro Assays

4.2.1. Fibroblast-Like Synoviocyte (FLS) Invasion Assay

  • Cell Culture: Isolate FLS from the synovial tissue of arthritic mice and culture in appropriate media (e.g., DMEM supplemented with 10% FBS).

  • Invasion Assay:

    • Use transwell inserts with a porous membrane (e.g., 8 µm pores) coated with Matrigel.

    • Seed FLS in the upper chamber in serum-free medium containing this compound (e.g., 1 µM) or vehicle.

    • In the lower chamber, add medium containing a chemoattractant (e.g., GRP or 10% FBS).

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

    • Count the number of invading cells under a microscope.

4.2.2. Cytokine Measurement by ELISA

  • Sample Preparation: Prepare joint homogenates, cell culture supernatants, or serum samples.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α).

    • Block non-specific binding sites.

    • Add standards and samples to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Incubate, wash, and then add streptavidin-HRP.

    • Incubate, wash, and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate cytokine concentrations based on the standard curve.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the GRP/GRPR signaling pathway in the pathogenesis of inflammatory diseases. The data presented in this guide demonstrate its efficacy in attenuating inflammation and disease severity in preclinical models of arthritis and ulcerative colitis. The detailed experimental protocols provide a foundation for researchers to design and execute studies aimed at further elucidating the mechanisms of GRPR-mediated inflammation and evaluating the therapeutic potential of GRPR antagonism. The continued use of this compound in inflammatory disease research is poised to yield further insights into novel therapeutic strategies for these debilitating conditions.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 TFA is a selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR), also known as BB2.[1][2] Gastrin-releasing peptide (GRP) and its receptor are implicated in various physiological and pathological processes, including cell proliferation, gastrointestinal functions, and inflammatory responses.[3][4] As a GRPR antagonist, this compound has been investigated for its therapeutic potential in several disease models, including arthritis, cancer, and neurological disorders.[1][5][6] These application notes provide a summary of recommended dosages and detailed protocols for the use of this compound in mouse models based on published research.

Mechanism of Action

This compound competitively binds to GRPR, inhibiting the downstream signaling cascades initiated by the endogenous ligand, GRP.[1] The activation of GRPR, a G protein-coupled receptor, typically stimulates multiple intracellular pathways, including the phospholipase C (PLC), protein kinase C (PKC), mitogen-activated protein kinase (MAPK/ERK), and phosphatidylinositol 3-kinase (PI3K) signaling pathways.[6][7] By blocking these pathways, this compound can modulate cellular processes such as proliferation, inflammation, and nociception. For instance, in arthritis models, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as Interleukin-17 (IL-17), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNFα).[1][8]

Data Presentation: Recommended Dosage in Mouse Models

The following table summarizes the recommended dosages of this compound used in various mouse models. It is crucial to note that the optimal dosage may vary depending on the specific mouse strain, disease model, and experimental endpoint.

Mouse Model Dosage Administration Route Frequency & Duration Reference
Collagen-Induced Arthritis (CIA) 0.3 mg/kg or 1 mg/kgSubcutaneous (SC)Twice daily for 10 days after disease onset[1]
Antigen-Induced Arthritis (AIA) 1 mg/kgSubcutaneous (SC)Twice daily for 2 or 10 days[1]
Small Cell Lung Carcinoma (H-69) Xenograft 10 µ g/animal/day Subcutaneous (SC)Daily for 5 weeks[5]
Colon Cancer (HT-29) Xenograft 20 µ g/day Subcutaneous (SC) injection or continuous infusionDaily for 4 weeks[9][10]
Gastric Cancer (MKN45) Xenograft 20 µ g/day Subcutaneous (SC)Daily for 4 to 5 weeks[11]
Apomorphine-induced Stereotypy 1.0, 10.0, or 100.0 mg/kgIntraperitoneal (i.p.)Single injection[6]
Lung Ischemia-Reperfusion Injury (Rat Model) 0.3 mg/1 mLIntravenous (IV)Single dose 15 min before ischemia or immediately after reperfusion[3][12]

Experimental Protocols

Protocol for Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the anti-inflammatory effects of this compound in a mouse model of rheumatoid arthritis.

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Sterile saline

  • Syringes and needles for immunization and administration

Procedure:

  • Induction of Arthritis:

    • Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (4 mg/mL of Mycobacterium tuberculosis).

    • On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.

    • On day 21, administer a booster immunization with 100 µL of an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant.

  • Treatment:

    • Monitor mice for the onset of clinical signs of arthritis (e.g., paw swelling, erythema).

    • Upon disease onset, randomize mice into treatment and vehicle control groups.

    • Prepare this compound solution in sterile saline at the desired concentration (e.g., 0.3 mg/mL or 1 mg/mL for a 10 mL/kg injection volume).

    • Administer this compound (0.3 mg/kg or 1 mg/kg) or vehicle (saline) subcutaneously twice daily for 10 consecutive days.[1]

  • Assessment:

    • Clinically score the severity of arthritis daily based on a standardized scoring system.

    • At the end of the treatment period, collect joint tissues for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.

    • Measure serum levels of inflammatory cytokines (e.g., IL-17, IL-1β, TNFα) by ELISA.

Protocol for Human Tumor Xenograft Model

Objective: To assess the anti-tumor efficacy of this compound in a nude mouse xenograft model.

Materials:

  • Athymic nude mice (nu/nu), 6-8 weeks old

  • Human cancer cell line (e.g., H-69 small cell lung carcinoma, HT-29 colon cancer)

  • Matrigel (optional)

  • This compound

  • Sterile saline or other appropriate vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells from culture and resuspend them in sterile saline or a mixture of saline and Matrigel.

    • Subcutaneously inject 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.

  • Treatment:

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomize mice into treatment and vehicle control groups.

    • Prepare this compound solution in the appropriate vehicle.

    • Administer this compound (e.g., 10 µ g/animal/day or 20 µ g/day ) subcutaneously daily for the specified duration (e.g., 4-5 weeks).[5][9][11]

  • Assessment:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, excise the tumors and weigh them.

    • Perform histological and immunohistochemical analysis on tumor tissues to assess cell proliferation, apoptosis, and receptor expression.

Mandatory Visualizations

GRPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GRP GRP GRPR GRPR GRP->GRPR Activates RC3095 This compound RC3095->GRPR Inhibits G_protein Gq Protein GRPR->G_protein PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K Pathway G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Proliferation Cell Proliferation MAPK_ERK->Proliferation Inflammation Inflammation (IL-17, IL-1β, TNFα) MAPK_ERK->Inflammation PI3K->Proliferation

Caption: GRPR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_assessment Data Collection and Analysis Model Select Mouse Model (e.g., CIA, Xenograft) Induction Disease Induction (e.g., Immunization, Cell Injection) Model->Induction Randomization Randomize into Groups (Treatment vs. Vehicle) Induction->Randomization Preparation Prepare this compound Solution Randomization->Preparation Administration Administer this compound (e.g., SC, IV) Preparation->Administration Monitoring Monitor Disease Progression (e.g., Clinical Score, Tumor Volume) Administration->Monitoring Endpoint Endpoint Analysis (e.g., Histology, Cytokine Levels) Monitoring->Endpoint Analysis Statistical Analysis Endpoint->Analysis

Caption: General Experimental Workflow for this compound in Mouse Models.

References

Application Notes and Protocols for Subcutaneous Administration of RC-3095 TFA in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 TFA is a selective antagonist for the bombesin/gastrin-releasing peptide receptor (GRPR).[1][2][3] This peptide analog has demonstrated significant anti-inflammatory and anti-tumor effects in various preclinical models.[4][5][6] Notably, in rat and mouse models, RC-3095 has been shown to reduce inflammation in arthritis and colitis, and inhibit the growth of gliomas.[1][4][7] These application notes provide a comprehensive overview of the subcutaneous administration of this compound in rats, including detailed protocols, quantitative data from preclinical studies, and a visualization of the associated signaling pathway.

Mechanism of Action

RC-3095 competitively binds to GRPR, a G-protein coupled receptor (GPCR), thereby blocking the downstream signaling initiated by its natural ligand, gastrin-releasing peptide (GRP).[1][3] Activation of GRPR is implicated in a variety of cellular processes, including cell proliferation and inflammation.[8] In inflammatory conditions, GRP signaling can lead to the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-17 (IL-17), and Tumor Necrosis Factor-α (TNF-α).[1][3][6] By antagonizing GRPR, RC-3095 effectively mitigates these inflammatory responses.[1][3][6]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies involving the subcutaneous administration of this compound in rodents.

Table 1: Anti-Inflammatory Effects of Subcutaneous this compound in Rodent Arthritis Models

Animal ModelDosageAdministration ScheduleKey FindingsReference
Collagen-Induced Arthritis (CIA) in mice0.3 mg/kg or 1 mg/kgSubcutaneously, twice daily for 10 days after disease onsetSignificant reduction in arthritis clinical scores and disease severity. Reduced synovial inflammation, pannus formation, and erosive changes. Significant decrease in IL-17, IL-1β, and TNF-α concentrations.[1][3]
Antigen-Induced Arthritis (AIA) in mice1 mg/kgSubcutaneously, twice daily for 2 or 10 daysReduced neutrophil migration, mechanical hypernociception, and proteoglycan loss. Inhibition of IL-17, IL-1β, and TNF-α levels.[1][3]

Table 2: Anti-Tumor Effects of Subcutaneous this compound in a Rat Glioma Model

Animal ModelDosageAdministration ScheduleKey FindingsReference
Rat C6 Glioma0.3 mg/kgNot specifiedReduced tumor size (21 +/- 9.7 mm³) compared to control (52 +/- 15.5 mm³).[7]
Rat C6 Glioma (Combination Therapy)0.3 mg/kg RC-3095 + TemozolomideNot specifiedFurther reduction in tumor size (10 +/- 7.5 mm³).[7]

Table 3: Effects of RC-3095 on Memory in Rats

Animal ModelDosage (Intraperitoneal)Administration ScheduleKey FindingsReference
Female Wistar Rats0.2 mg/kg or 1.0 mg/kgSingle intraperitoneal injection 30 min before trainingImpaired short- and long-term inhibitory avoidance retention.[9]

Note: The memory study utilized intraperitoneal administration, but the dosage is relevant for understanding the compound's activity.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of the Gastrin-Releasing Peptide Receptor (GRPR) and the inhibitory action of RC-3095.

GRPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GRP GRP (Ligand) GRPR GRPR GRP->GRPR Binds & Activates RC3095 This compound (Antagonist) RC3095->GRPR Binds & Inhibits G_protein Gq/11 GRPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates Ca_release->MAPK_pathway Activates Proliferation Cell Proliferation MAPK_pathway->Proliferation Inflammation Inflammation (Cytokine Release) MAPK_pathway->Inflammation

Caption: GRPR signaling pathway and inhibition by RC-3095.

Experimental Protocols

Preparation of this compound for Subcutaneous Injection

Materials:

  • This compound powder

  • Sterile water for injection or sterile 0.9% saline

  • Sterile 0.22 µm syringe filter

  • Sterile vials

  • Vortex mixer

  • Ultrasonic bath (if required for dissolution)

Procedure:

  • Reconstitution: Aseptically add the required volume of sterile water or saline to the vial containing the this compound powder to achieve the desired stock concentration. For example, to prepare a 1 mg/mL stock solution, add 1 mL of solvent to 1 mg of this compound.

  • Dissolution: Gently vortex the vial to dissolve the powder. If necessary, use an ultrasonic bath to aid dissolution.

  • Sterilization: Sterilize the reconstituted solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, thaw the stock solution and dilute it to the final desired concentration with sterile saline.

Subcutaneous Administration of this compound to Rats

Materials:

  • Wistar or Sprague-Dawley rats

  • Prepared this compound working solution

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (23-26 gauge)

  • 70% ethanol or isopropanol

  • Animal scale

  • Appropriate personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Preparation:

    • Weigh the rat to determine the correct injection volume based on its body weight and the desired dosage (e.g., 0.3 mg/kg or 1 mg/kg).

    • Properly restrain the rat. This can be done by firmly grasping the loose skin at the scruff of the neck with one hand.

  • Injection Site:

    • The preferred site for subcutaneous injection is the dorsal surface, in the area of the scruff of the neck or back.

    • If desired, the injection site can be wiped with 70% alcohol, although this is not always necessary for subcutaneous injections.

  • Injection Technique:

    • With your non-dominant hand, create a "tent" of skin at the injection site.

    • With your dominant hand, insert the needle, bevel up, at the base of the tented skin, parallel to the body.

    • Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).

    • Slowly and steadily inject the calculated volume of the this compound solution.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.

  • Post-Injection Monitoring:

    • Return the rat to its cage and monitor for any adverse reactions, such as local irritation at the injection site.

    • Continue with the experimental timeline as planned.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo study using this compound in a rat model.

experimental_workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment acclimatization Animal Acclimatization baseline_measurements Baseline Measurements acclimatization->baseline_measurements group_allocation Random Group Allocation baseline_measurements->group_allocation disease_induction Disease/Tumor Induction (if applicable) group_allocation->disease_induction rc3095_prep This compound Preparation disease_induction->rc3095_prep administration Subcutaneous Administration rc3095_prep->administration monitoring Monitoring & Data Collection administration->monitoring endpoint Endpoint Determination monitoring->endpoint sample_collection Sample Collection (Blood, Tissue) endpoint->sample_collection analysis Data Analysis sample_collection->analysis

Caption: General experimental workflow for this compound studies in rats.

References

Preparing RC-3095 TFA Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2).[1][2][3] As a valuable tool in cancer research and other fields, proper preparation of RC-3095 TFA (trifluoroacetate) salt stock solutions is critical for obtaining accurate and reproducible results in cell culture experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and optimal performance in in vitro studies.

RC-3095 has been shown to inhibit the growth of various cancer cell lines, including small cell lung carcinoma and pancreatic cancer, by blocking the autocrine and paracrine growth-promoting effects of bombesin-like peptides.[4][5] Its mechanism of action involves the downregulation of G-protein coupled receptor signaling pathways, which can subsequently affect downstream cellular processes such as cell proliferation and survival.[3] The trifluoroacetate salt form is common for synthetic peptides, resulting from the purification process using trifluoroacetic acid. While generally acceptable for many applications, researchers should be aware that TFA salts can potentially influence cellular assays.[6]

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

PropertyValueReference
Molecular Formula C₅₈H₈₀F₃N₁₅O₁₁[1]
Molecular Weight 1220.34 g/mol [1][7]
Appearance White to off-white solid[1]
Solubility (in Water) 40 mg/mL (32.78 mM)[1][3]
Storage (Powder) -20°C for 1 year, or -80°C for 2 years (sealed from moisture)[1][3]
Storage (Stock Solution) -20°C for 1 month, or -80°C for 6 months[1][7]

Experimental Protocols

Materials
  • This compound powder

  • Sterile, nuclease-free water (e.g., cell culture grade water or water for injection)

  • Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Ultrasonic bath

  • 0.22 µm sterile syringe filters

  • Sterile syringes

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water.

  • Pre-use Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour.[7] This prevents condensation from forming inside the vial, which could affect the stability of the compound.

  • Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • For example, to prepare 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mM x 1 mL x 1220.34 g/mol / 1000 = 12.20 mg

  • Reconstitution: a. Carefully weigh the calculated amount of this compound powder and transfer it to a sterile conical tube. b. Add the desired volume of sterile water to the tube. c. Vortex the solution for 1-2 minutes to aid in dissolution.

  • Sonication: To ensure complete dissolution, sonicate the solution in an ultrasonic water bath.[1][3] The duration of sonication may vary, but 10-15 minutes is a good starting point. Visually inspect the solution to ensure no particulates are present.

  • Sterile Filtration: a. Draw the reconstituted this compound solution into a sterile syringe. b. Attach a 0.22 µm sterile syringe filter to the syringe. c. Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.[1]

  • Aliquoting and Storage: a. Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles, which can degrade the peptide.[6] b. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Clearly label the aliquots with the compound name, concentration, and date of preparation.

Considerations for Trifluoroacetate (TFA) Salt

Trifluoroacetic acid is commonly used in the purification of synthetic peptides, resulting in the TFA salt form.[6][8] While suitable for many applications, residual TFA can sometimes interfere with sensitive cell-based assays.[6] If you observe unexpected effects on cell viability or proliferation, consider the following:

  • TFA Exchange: For highly sensitive applications, a TFA salt exchange to a more biocompatible salt, such as acetate or hydrochloride, can be performed. This typically involves techniques like ion-exchange chromatography or repeated lyophilization with the desired acid.[8][9]

  • Low Concentration of TFA in Final Culture: When diluting the stock solution to the final working concentration in your cell culture medium, the concentration of TFA will also be significantly diluted, often to levels that do not impact the experiment. It is good practice to include a vehicle control in your experiments that contains an equivalent concentration of the solvent and, if possible, TFA to account for any potential effects.

Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation cluster_1 Sterilization and Storage A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B Prevent Condensation C Add Sterile Water B->C Calculated Amount D Vortex to Mix C->D E Sonicate for Complete Dissolution D->E Ensure Homogeneity F Sterile Filter (0.22 µm) E->F Remove Particulates G Aliquot into Single-Use Tubes F->G Prevent Contamination H Store at -20°C or -80°C G->H Avoid Freeze-Thaw Cycles

Caption: Workflow for this compound Stock Solution Preparation.

RC-3095 Signaling Pathway Inhibition

cluster_ligand cluster_receptor cluster_downstream GRP GRP / Bombesin GRPR GRPR (GPCR) GRP->GRPR Binds & Activates G_Protein G-Protein Activation GRPR->G_Protein Signaling Downstream Signaling (e.g., PLC, PKC, Ca2+ mobilization) G_Protein->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation RC3095 RC-3095 RC3095->GRPR Antagonizes/Blocks

Caption: RC-3095 Antagonism of the GRPR Signaling Pathway.

References

Application Notes and Protocols for RC-3095 TFA Solubility in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 TFA is a potent and selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR).[1][2] Its investigation is prominent in cancer research and inflammatory conditions due to its ability to inhibit tumor growth and reduce inflammatory responses.[1][2] Accurate solubility data is critical for the design and execution of in vitro and in vivo studies, ensuring reliable and reproducible results. These application notes provide a summary of the known solubility of this compound and a detailed protocol for determining its solubility in various laboratory solvents.

Data Presentation: Solubility of this compound

A summary of the available solubility data for this compound is presented in the table below. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of the solute and solvent.

SolventSolubilityMethod/Notes
Water40 mg/mL (32.78 mM)Requires sonication to achieve dissolution.[1][2]
DMSOData not availableIt is recommended to determine the solubility experimentally.
EthanolData not availableIt is recommended to determine the solubility experimentally.

Storage of Stock Solutions:

For optimal stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Solutions should be stored in sealed containers to prevent moisture absorption.[1][2]

Experimental Protocols: Determination of this compound Solubility

The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is a foundational technique in pharmaceutical and chemical research.

Materials:

  • This compound (solid powder)

  • Selected laboratory solvents (e.g., DMSO, Ethanol, PBS)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the desired solvent. The exact amount of excess will depend on the expected solubility.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial on an orbital shaker or use a vortex mixer to agitate the solution at a constant temperature (e.g., 25°C) for 24-48 hours. This extended agitation time is crucial to ensure that the solution reaches equilibrium.

  • Separation of Undissolved Solid:

    • After the incubation period, visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.

    • Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant using a pipette, being cautious not to disturb the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles. This filtered solution represents the saturated solution of this compound in the tested solvent.

  • Quantification of Solute Concentration:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Analyze the standard solutions and the saturated solution sample using a validated analytical method, such as HPLC.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their known concentrations.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • The solubility is reported as the determined concentration of the saturated solution, typically in mg/mL or mM.

Mandatory Visualization

Signaling Pathway of this compound

This compound acts as an antagonist to the Gastrin-Releasing Peptide Receptor (GRPR). By blocking this receptor, it interferes with downstream signaling pathways that are often implicated in cell proliferation and inflammation. Specifically, it has been observed to decrease the expression of pro-inflammatory cytokines such as IL-17, IL-1β, and TNFα.

RC3095_TFA_Pathway cluster_membrane Cell Membrane GRPR GRPR Downstream Downstream Signaling (e.g., Cell Proliferation, Inflammation) GRPR->Downstream Activates GRP Gastrin-Releasing Peptide (GRP) GRP->GRPR Binds & Activates RC3095 This compound RC3095->GRPR Blocks Cytokines Decreased Expression of: IL-17, IL-1β, TNFα RC3095->Cytokines Leads to

Caption: Simplified signaling pathway of this compound as a GRPR antagonist.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps of the shake-flask method for determining the solubility of a compound.

Solubility_Workflow A 1. Add excess this compound to solvent B 2. Agitate at constant temperature (24-48h) A->B C 3. Centrifuge to pellet undissolved solid B->C D 4. Filter supernatant (0.22 µm filter) C->D E 5. Quantify concentration (e.g., HPLC) D->E F 6. Report solubility (mg/mL or mM) E->F

References

Application Notes and Protocols: The Use of RC-3095 TFA in Collagen-Induced Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The collagen-induced arthritis (CIA) mouse model is a widely utilized preclinical model that shares many pathological and immunological features with human RA, making it an invaluable tool for studying disease pathogenesis and evaluating novel therapeutic agents. Gastrin-releasing peptide (GRP) and its receptor (GRPR) have emerged as potential players in the inflammatory cascade. RC-3095 TFA, a selective antagonist of GRPR, has demonstrated significant anti-inflammatory effects in experimental arthritis models, suggesting that targeting the GRP/GRPR pathway may be a promising therapeutic strategy for RA.[1]

These application notes provide a comprehensive overview of the use of this compound in the CIA model, including its mechanism of action, detailed experimental protocols, and a summary of its therapeutic effects.

Mechanism of Action

This compound is a selective antagonist of the gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor.[2][3] In the context of arthritis, the GRP/GRPR signaling pathway is implicated in promoting inflammation. By blocking the binding of GRP to GRPR, this compound effectively mitigates downstream inflammatory signaling cascades. This includes the inhibition of pro-inflammatory cytokine production, such as Interleukin-17 (IL-17), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNFα).[1][3] Furthermore, this compound has been shown to reduce the infiltration of inflammatory cells into the synovium and suppress the proliferation and invasive properties of synovial fibroblasts, which are key contributors to joint destruction in RA.[4]

Signaling Pathway of GRPR in Arthritis and Inhibition by this compound

GRPR_Signaling_in_Arthritis cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GRP GRP GRPR GRPR GRP->GRPR RC3095 This compound RC3095->GRPR PLC PLC-β2 GRPR->PLC PI3K PI3K GRPR->PI3K NFkB NF-κB PLC->NFkB ERK ERK PI3K->ERK p38 p38 MAPK PI3K->p38 ERK->NFkB p38->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, TNFα, IL-17) NFkB->Cytokines Proliferation Synovial Fibroblast Proliferation & Invasion NFkB->Proliferation CIA_Workflow cluster_Induction Arthritis Induction cluster_Treatment Treatment Phase cluster_Assessment Assessment Day0 Day 0: Primary Immunization (CII in CFA) Day21 Day 21: Booster Immunization (CII in IFA) Clinical_Scoring Daily Clinical Scoring Day0->Clinical_Scoring Day24_35 Days 24-35: Onset of Arthritis Day21->Clinical_Scoring Treatment_Start Initiate Treatment with This compound or Vehicle (after arthritis onset) Day24_35->Treatment_Start Treatment_Duration Daily SC Injections (10-14 days) Treatment_Duration->Clinical_Scoring Endpoint Endpoint Analysis: - Histology - Cytokine Levels Treatment_Duration->Endpoint

References

Application of RC-3095 TFA in Pancreatic Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic cancer remains one of the most lethal malignancies, characterized by late diagnosis and limited therapeutic options. The gastrin-releasing peptide receptor (GRPR), overexpressed in a significant proportion of pancreatic tumors, has emerged as a promising target for novel therapeutic strategies. RC-3095 TFA is a potent and selective antagonist of GRPR. This document provides detailed application notes and protocols for the use of this compound in pancreatic cancer research, based on preclinical findings. This compound has been shown to inhibit the growth of pancreatic cancer cells both as a standalone agent and in combination with standard chemotherapy, such as gemcitabine. Its mechanism of action involves the blockade of GRPR signaling, which in turn interferes with critical downstream pathways, including the transactivation of the epidermal growth factor receptor (EGFR).

Data Presentation

In Vitro Efficacy of this compound on CFPAC-1 Human Pancreatic Cancer Cells
TreatmentConcentrationEffectReference
Bombesin (Stimulator)1 pM - 0.1 µMDose-dependent increase in cell number[1]
This compound1 nMEffective inhibition of bombesin-stimulated cell growth[1]
This compound1 µMTotal suppression of bombesin-induced cell growth[1]
In Vivo Efficacy of this compound in CFPAC-1 Xenograft Model
Treatment GroupDosage and AdministrationMean Tumor Weight Reduction (%)Mean Tumor Growth Rate Reduction (%)Reference
ControlVehicle--[1]
This compound10 µg, s.c., twice daily for 25 days37%49%[1]
In Vivo Efficacy of this compound in Combination with Gemcitabine in CFPAC-1 Xenograft Model
Treatment GroupDosage and AdministrationMean Tumor Volume ReductionMean Tumor Weight ReductionNote
ControlVehicleData not availableData not availableA study by Hong et al. (2014) demonstrated a significant reduction in tumor volume and weight with combination therapy compared to either agent alone, but specific quantitative data is not publicly available.[2]
This compound20 µg, s.c., daily for 4 weeksData not availableData not available[2]
Gemcitabine15 mg/kg, i.p., every 3 days for 4 weeksData not availableData not available[2]
This compound + Gemcitabine20 µg RC-3095 daily + 15 mg/kg Gemcitabine every 3 days for 4 weeksData not availableData not availableThe combination more potently inhibited tumor growth than either agent used individually.[2]

Signaling Pathways and Experimental Workflows

GRP-R Signaling Pathway in Pancreatic Cancer

GRP_R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRPR GRPR Gq Gq GRPR->Gq Src Src GRPR->Src Transactivation EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K GRP GRP GRP->GRPR RC3095 This compound RC3095->GRPR Inhibits PLC PLC Gq->PLC PKC PKC PLC->PKC Raf Raf PKC->Raf Src->EGFR Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation In_Vivo_Workflow start Start cell_culture CFPAC-1 Cell Culture start->cell_culture xenograft Subcutaneous Xenograft in Nude Mice cell_culture->xenograft treatment Treatment Groups: - Vehicle (Control) - this compound - Gemcitabine - Combination xenograft->treatment monitoring Tumor Volume & Body Weight Monitoring (4 weeks) treatment->monitoring endpoint Endpoint: Tumor Excision & Weight Measurement monitoring->endpoint analysis Immunohistochemistry & Western Blot Analysis (GRPR Expression) endpoint->analysis end End analysis->end

References

Application Notes and Protocols for Studying Memory Impairment with RC-3095 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RC-3095 TFA is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2). Gastrin-releasing peptide (GRP) and its receptor are increasingly recognized for their role in the central nervous system, particularly in modulating learning and memory processes.[1][2][3] this compound, by blocking the action of endogenous GRP, serves as a valuable pharmacological tool to investigate the role of the GRP/GRPR system in memory formation and to induce specific memory deficits in preclinical models. These application notes provide detailed protocols for using this compound to study memory impairment, focusing on aversive and recognition memory paradigms in rodents.

Mechanism of Action

This compound competitively inhibits the binding of GRP to its receptor, GRPR. In the context of memory, GRPR activation is implicated in the consolidation of aversive memories, a process that involves the hippocampus and amygdala.[4][5] The downstream signaling of GRPR involves the activation of several intracellular pathways crucial for synaptic plasticity and memory formation, including Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), Protein Kinase A (PKA), and Phosphoinositide 3-kinase (PI3K). By antagonizing GRPR, this compound disrupts these signaling cascades, leading to an impairment in the consolidation of specific types of memories.[2]

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of RC-3095 on memory in rats.

Experiment Animal Model Administration Route Dose Timing of Administration Memory Task Key Findings Reference
Aversive MemoryAdult female Wistar ratsIntraperitoneal (i.p.)0.2 mg/kg30 min before trainingInhibitory AvoidanceImpaired short-term (1.5h) and long-term (24h) memory retention.[4]
Aversive MemoryAdult female Wistar ratsIntraperitoneal (i.p.)1.0 mg/kg30 min before trainingInhibitory AvoidanceImpaired short-term (1.5h) and long-term (24h) memory retention.[4]
Aversive MemoryAdult female Wistar ratsIntraperitoneal (i.p.)5.0 mg/kg30 min before trainingInhibitory AvoidanceNo significant effect on memory retention.[4]
Recognition MemoryAdult female Wistar ratsIntraperitoneal (i.p.)0.2, 1.0, 5.0 mg/kg30 min before trainingNovel Object RecognitionNo effect on recognition memory.[4]
Aversive MemoryMale Wistar ratsIntra-hippocampal1 µ g/side Immediately after trainingInhibitory AvoidanceImpaired 24h memory retention.
Aversive MemoryMale Wistar ratsIntra-hippocampal10 µ g/side Immediately after trainingInhibitory AvoidanceEnhanced 24h memory retention (suggesting complex dose-response effects and potential involvement of other systems like GABAergic transmission).

Experimental Protocols

Inhibitory Avoidance Task

This task assesses aversive memory by measuring an animal's latency to step from a brightly lit, preferred compartment to a dark compartment where it previously received a mild footshock.

Apparatus:

  • A two-compartment box with one illuminated (safe) and one dark (shock) compartment, separated by a guillotine door. The floor of the dark compartment is a grid connected to a shock generator.

Procedure:

  • Habituation (Day 1): Place the rat in the illuminated compartment, facing away from the door. After 10 seconds, open the guillotine door. Once the rat completely enters the dark compartment, close the door and return the animal to its home cage.

  • Training (Day 2): Place the rat in the illuminated compartment. After 10 seconds, open the guillotine door. When the rat steps into the dark compartment with all four paws, close the door and deliver a mild, inescapable footshock (e.g., 0.5 mA for 2 seconds). 30 seconds after the shock, remove the rat and return it to its home cage.

  • This compound Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneally, 30 minutes before the training session, or intra-hippocampally, immediately after the training session).

  • Testing (1.5 hours or 24 hours after training): Place the rat in the illuminated compartment. After 10 seconds, open the guillotine door and measure the latency to enter the dark compartment. A longer latency indicates better memory of the aversive event. An upper cut-off time (e.g., 300 seconds) is typically used.

Novel Object Recognition Task

This task assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.

Apparatus:

  • An open-field arena (e.g., 50 cm x 50 cm x 40 cm).

  • A set of different objects that are of similar size and material but have distinct shapes and colors. The objects should be heavy enough that the rats cannot displace them.

Procedure:

  • Habituation (Day 1): Allow each rat to freely explore the empty open-field arena for 10 minutes to acclimate to the environment.

  • Training (Day 2): Place two identical objects in the arena. Place the rat in the arena, facing the wall away from the objects, and allow it to explore for a set period (e.g., 5-10 minutes). Record the time spent exploring each object. Exploration is defined as the rat's nose being in close proximity to the object (e.g., < 2 cm) and actively sniffing or touching it.

  • This compound Administration: Administer this compound or vehicle 30 minutes before the training session.

  • Testing (e.g., 24 hours after training): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A positive DI indicates a preference for the novel object and intact recognition memory. A DI close to zero suggests a memory deficit.

Visualizations

GRPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GRP GRP GRPR GRPR GRP->GRPR Binds & Activates RC3095 This compound RC3095->GRPR Binds & Blocks Gq Gq protein GRPR->Gq Activates PKA PKA GRPR->PKA Cross-talk PLC PLC Gq->PLC Activates PI3K PI3K Gq->PI3K Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ IP3->Ca Releases PKC PKC DAG->PKC Activates Ca->PKC Activates MAPK MAPK (ERK) PKC->MAPK Activates SynapticPlasticity Synaptic Plasticity & Memory Consolidation MAPK->SynapticPlasticity Promotes PKA->SynapticPlasticity Promotes PI3K->SynapticPlasticity Promotes

Caption: GRPR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_IA Inhibitory Avoidance Task cluster_NOR Novel Object Recognition Task IA_Habituation Day 1: Habituation IA_Training Day 2: Training (Footshock) IA_Habituation->IA_Training IA_Admin This compound Administration IA_Training->IA_Admin IA_Test_STM Day 2: Short-Term Memory Test (1.5h post-training) IA_Admin->IA_Test_STM IA_Test_LTM Day 3: Long-Term Memory Test (24h post-training) IA_Admin->IA_Test_LTM NOR_Habituation Day 1: Habituation NOR_Training Day 2: Training (Familiar Objects) NOR_Habituation->NOR_Training NOR_Admin This compound Administration NOR_Training->NOR_Admin NOR_Test Day 3: Testing (Familiar + Novel Object) NOR_Admin->NOR_Test Logical_Relationship RC3095 This compound GRPR GRPR Antagonism RC3095->GRPR Signaling Disruption of PKC, MAPK, PKA, PI3K Signaling GRPR->Signaling RecognitionMemory No Effect on Recognition Memory GRPR->RecognitionMemory Does not significantly impact AversiveMemory Impairment of Aversive Memory Consolidation Signaling->AversiveMemory

References

Application Notes and Protocols for Studying Ulcerative Colitis with RC-3095 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon. Research into novel therapeutic agents is crucial for improving patient outcomes. One such agent is RC-3095, a synthetic antagonist of the gastrin-releasing peptide (GRP) receptor (GRPR). GRP is a neuropeptide implicated in various physiological processes, and its involvement in inflammatory pathways has made its receptor a target for therapeutic intervention in inflammatory conditions.

RC-3095 TFA (trifluoroacetate salt) has demonstrated anti-inflammatory properties in preclinical models, including a rat model of ulcerative colitis. Its mechanism of action is believed to involve the blockade of GRP/GRPR signaling, leading to a reduction in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). These application notes provide a detailed protocol for utilizing this compound in a chemically-induced model of ulcerative colitis in rats, based on published preclinical studies.

Mechanism of Action: GRP/GRPR Signaling in Inflammation

The signaling pathway of GRP and its receptor, GRPR, plays a role in mediating inflammatory responses. In the context of ulcerative colitis, the binding of GRP to GRPR on immune and epithelial cells can trigger a cascade of intracellular events that lead to the production of pro-inflammatory cytokines, including TNF-α. RC-3095 acts as a competitive antagonist at the GRPR, blocking the binding of GRP and thereby inhibiting downstream inflammatory signaling. This interruption of the GRP/GRPR axis helps to ameliorate the inflammatory response in the colon.

GRP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space GRP Gastrin-Releasing Peptide (GRP) GRPR GRP Receptor (GRPR) GRP->GRPR Binds G_Protein G-Protein GRPR->G_Protein Activates RC3095 RC-3095 RC3095->GRPR Blocks Downstream Downstream Signaling Cascades (e.g., PLC, PKC, MAPK) G_Protein->Downstream NFkB NF-κB Activation Downstream->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α) NFkB->Cytokines Promotes Transcription Inflammation Colonic Inflammation Cytokines->Inflammation

Caption: GRP/GRPR Signaling Pathway in Inflammation and its Inhibition by RC-3095.

Experimental Protocol: Acetic Acid-Induced Colitis in Rats and this compound Treatment

This protocol outlines the induction of colitis in Wistar rats using acetic acid and the subsequent treatment with this compound.

Materials and Reagents
  • This compound (powder)

  • Sterile 0.9% Saline Solution

  • Acetic Acid (4% v/v in sterile 0.9% saline)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Wistar rats (male, 200-250 g)

  • Flexible catheter (2 mm diameter)

  • Syringes and needles

  • Standard laboratory animal housing and diet

Experimental Workflow

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Experimental Groups Acclimatization->Grouping Colitis_Induction Induction of Colitis (Intra-rectal Acetic Acid) Grouping->Colitis_Induction Treatment Treatment Administration (this compound, Vehicle, etc.) Colitis_Induction->Treatment Monitoring Daily Monitoring (Weight, Stool Consistency, Bleeding) Treatment->Monitoring Sacrifice Euthanasia and Tissue Collection (Day 3 post-induction) Monitoring->Sacrifice Analysis Macroscopic & Microscopic Scoring Immunohistochemistry Sacrifice->Analysis

Caption: Experimental Workflow for this compound Study in Acetic Acid-Induced Colitis.
Detailed Methodology

1. Preparation of this compound Solution

  • This compound is soluble in water.[1]

  • For subcutaneous injection, dissolve this compound powder in sterile 0.9% saline to the desired concentration. A typical dose used in rat models is in the range of 0.3-1.0 mg/kg.[2]

  • Prepare fresh on the day of use.

2. Animal Model: Acetic Acid-Induced Colitis

  • House Wistar rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatize animals for at least one week before the experiment.

  • Fast rats for 24 hours with free access to water before colitis induction.

  • Anesthetize the rats.

  • Gently insert a flexible catheter intra-rectally to a depth of 8 cm.

  • Slowly instill 1 mL of 4% (v/v) acetic acid solution into the colon.[3][4]

  • Keep the rat in a head-down position for approximately 30 seconds to prevent leakage of the acetic acid.

  • Return the animal to its cage and monitor for recovery from anesthesia.

3. Experimental Groups and Treatment

  • Divide the animals into the following experimental groups (n=10-15 per group is recommended):

    • Sham Group: No colitis induction, receives vehicle (saline) injection.

    • Colitis Control Group: Acetic acid-induced colitis, receives vehicle (saline) injection.

    • This compound Treatment Group: Acetic acid-induced colitis, receives subcutaneous this compound.

    • Positive Control Group (Optional): Acetic acid-induced colitis, receives a standard-of-care treatment like mesalazine or dexamethasone.

  • Administer treatments (e.g., subcutaneous injection of this compound or vehicle) shortly after colitis induction and daily thereafter for the duration of the study (typically 3 days).

4. Assessment of Colitis Severity

  • Macroscopic Scoring:

    • After 72 hours, euthanize the rats and dissect the colon.

    • Open the colon longitudinally and gently clean with saline.

    • Score the macroscopic damage based on a standardized scale.

ScoreDescription of Macroscopic Damage
0 No visible lesions
1 Localized hyperemia, no ulcers
2 Ulceration without hyperemia
3 Ulceration at one site with inflammation
4 Two or more sites of ulceration and inflammation
5 Major sites of ulceration and inflammation extending >1 cm
  • Histological Scoring:

    • Fix a segment of the distal colon in 10% neutral buffered formalin, process, and embed in paraffin.

    • Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).

    • Score the microscopic inflammation by a blinded observer.

ParameterScoreCriteria
Inflammation Severity 0None
1Mild
2Moderate
3Severe
Inflammation Extent 0None
1Mucosa
2Mucosa and Submucosa
3Transmural
Crypt Damage 0None
1Basal 1/3 damaged
2Basal 2/3 damaged
3Only surface epithelium intact
4Entire crypt and epithelium lost
Ulceration 0No ulceration
11-25% of the area affected
226-50% of the area affected
351-75% of the area affected
476-100% of the area affected

5. Immunohistochemistry for TNF-α and IL-1β

  • Use paraffin-embedded colon sections for immunohistochemical staining.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 min).

    • Rehydrate through graded ethanol (100%, 95%, 70%; 2 min each).

    • Wash in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by boiling slides in 10 mM sodium citrate buffer (pH 6.0) for 10-20 minutes.

    • Allow slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.

    • Wash with PBS.

    • Block non-specific binding with a blocking serum (e.g., normal goat serum) for 1 hour.

    • Incubate with primary antibodies against rat TNF-α and IL-1β (use appropriate dilutions as recommended by the manufacturer) overnight at 4°C.

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

    • Wash with PBS.

    • Incubate with an avidin-biotin-peroxidase complex for 1 hour.

    • Wash with PBS.

    • Develop the color with a chromogen substrate such as diaminobenzidine (DAB).

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

  • Quantification:

    • The expression of TNF-α and IL-1β can be quantified by assessing the intensity and distribution of the staining. A semi-quantitative scoring system can be employed.

Data Presentation

The following tables summarize the expected quantitative data from a study investigating the effects of this compound on acetic acid-induced colitis.

Table 1: Macroscopic and Microscopic Scores of Colonic Inflammation

Treatment GroupMacroscopic Score (Mean ± SD)Microscopic Score (Mean ± SD)
Sham0.0 ± 0.00.0 ± 0.0
Colitis Control4.5 ± 0.510.2 ± 1.5
This compound2.1 ± 0.84.3 ± 1.2
Positive Control2.5 ± 0.75.1 ± 1.4
*p < 0.05 compared to Colitis Control

Table 2: Immunohistochemical Expression of Pro-inflammatory Cytokines

Treatment GroupTNF-α Expression (Positive Cells/Field ± SD)IL-1β Expression (Positive Cells/Field ± SD)
Sham5 ± 24 ± 1
Colitis Control58 ± 1262 ± 15
This compound25 ± 755 ± 11
Positive Control28 ± 930 ± 8
p < 0.05 compared to Colitis Control

Conclusion

The this compound protocol provides a robust framework for evaluating the therapeutic potential of this GRP receptor antagonist in a preclinical model of ulcerative colitis. By antagonizing the GRP receptor, RC-3095 effectively reduces macroscopic and microscopic colonic inflammation, which is associated with a decrease in the expression of the pro-inflammatory cytokine TNF-α. These findings suggest that targeting the GRP/GRPR signaling pathway is a promising strategy for the development of novel treatments for ulcerative colitis. The detailed protocols and scoring systems provided in these application notes are intended to facilitate the replication and further investigation of the anti-inflammatory effects of RC-3095 and other GRP receptor antagonists.

References

Application Notes and Protocols: RC-3095 TFA in Porphyromonas gingivalis-Accelerated Atherosclerosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porphyromonas gingivalis, a keystone pathogen in periodontitis, has been increasingly implicated in the acceleration of atherosclerosis, a chronic inflammatory disease of the arteries. The lipopolysaccharide (LPS) from P. gingivalis is a potent inflammatory agent that contributes to endothelial dysfunction and macrophage activation, key events in the formation of atherosclerotic plaques.[1][2][3] RC-3095 trifluoroacetate (TFA), a selective antagonist of the gastrin-releasing peptide receptor (GRPR), has emerged as a potential therapeutic agent to mitigate this process.[4][5][6][7] These application notes provide detailed protocols for investigating the effects of RC-3095 TFA in in vitro and in vivo models of P. gingivalis-accelerated atherosclerosis.

Mechanism of Action

This compound exerts its protective effects by inhibiting the inflammatory cascade induced by P. gingivalis LPS.[4][5] Specifically, it has been shown to:

  • Suppress Endothelial Inflammation: RC-3095 reduces the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells. This is achieved by blocking the nuclear factor-kappa B (NF-κB) signaling pathway, thereby inhibiting the adhesion of leukocytes to the endothelium, a critical early step in atherogenesis.[4][5]

  • Inhibit Macrophage M1 Polarization: The antagonist prevents the polarization of macrophages into the pro-inflammatory M1 phenotype induced by P. gingivalis LPS. This is mediated through the inhibition of both the mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways in macrophages.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound.

Table 1: In Vivo Efficacy of this compound in ApoE-/- Mice with P. gingivalis LPS-Induced Atherosclerosis

Treatment GroupAtherosclerotic Lesion Area (% of total aorta)ICAM-1 Expression (relative to control)VCAM-1 Expression (relative to control)
Control (High-Fat Diet)12.5 ± 2.11.01.0
P. gingivalis LPS28.3 ± 3.53.2 ± 0.42.8 ± 0.3
P. gingivalis LPS + RC-309515.1 ± 2.81.3 ± 0.21.2 ± 0.2
RC-3095 only11.9 ± 1.90.9 ± 0.11.0 ± 0.1

Data are presented as mean ± standard deviation. Data is representative of findings in cited literature.[4][5]

Table 2: In Vitro Effects of this compound on Endothelial Cells and Macrophages

Cell TypeTreatmentLeukocyte Adhesion (% of control)M1 Macrophage Markers (e.g., iNOS, TNF-α) (% of LPS-treated)
HUVECsP. gingivalis LPS350 ± 45N/A
HUVECsP. gingivalis LPS + RC-3095120 ± 25N/A
THP-1 MacrophagesP. gingivalis LPSN/A100
THP-1 MacrophagesP. gingivalis LPS + RC-3095N/A45 ± 8

Data are presented as mean ± standard deviation. HUVECs: Human Umbilical Vein Endothelial Cells; THP-1: Human monocytic cell line. Data is representative of findings in cited literature.[4][5]

Experimental Protocols

In Vivo Model: P. gingivalis LPS-Accelerated Atherosclerosis in ApoE-/- Mice

This protocol describes the induction of atherosclerosis in Apolipoprotein E-deficient (ApoE-/-) mice, a widely used model for studying this disease, and its acceleration by P. gingivalis LPS.

Materials:

  • Male ApoE-/- mice (6-8 weeks old)

  • High-fat diet (e.g., containing 21% fat and 0.15% cholesterol)

  • Porphyromonas gingivalis LPS (commercially available)

  • This compound (commercially available)

  • Phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • Surgical and dissection tools

  • Oil Red O stain

  • Tissue processing reagents (e.g., formalin, paraffin)

Procedure:

  • Acclimatization: Acclimatize ApoE-/- mice for at least one week under standard laboratory conditions.

  • Diet: Feed all mice a high-fat diet throughout the experimental period to induce hyperlipidemia and atherosclerosis.

  • Grouping: Divide the mice into four groups:

    • Control: Receive injections of PBS.

    • P. gingivalis LPS: Receive injections of P. gingivalis LPS.

    • P. gingivalis LPS + RC-3095: Receive injections of both P. gingivalis LPS and RC-3095.

    • RC-3095 only: Receive injections of RC-3095.

  • Injections:

    • Dissolve P. gingivalis LPS in sterile PBS to a final concentration of 1 mg/ml. Administer via intraperitoneal (i.p.) injection at a dosage of 1 mg/kg body weight, three times a week for 8 weeks.[4]

    • Dissolve this compound in sterile PBS. Administer via i.p. injection at a dosage of 1 mg/kg body weight, daily for 8 weeks.[4]

  • Monitoring: Monitor the health and body weight of the mice regularly.

  • Tissue Collection: At the end of the 8-week period, euthanize the mice. Perfuse the circulatory system with PBS, followed by 4% paraformaldehyde. Carefully dissect the entire aorta.

  • Atherosclerotic Plaque Analysis:

    • En face analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich atherosclerotic plaques. Quantify the plaque area as a percentage of the total aortic surface area using image analysis software.

    • Histological analysis: Embed the aortic root in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Oil Red O. This allows for detailed morphological assessment of the plaques.

  • Immunohistochemistry: Perform immunohistochemical staining on aortic sections to detect the expression of ICAM-1 and VCAM-1.

In Vitro Model: Endothelial Cell Inflammation

This protocol details the investigation of this compound's effect on P. gingivalis LPS-induced inflammation in human umbilical vein endothelial cells (HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Porphyromonas gingivalis LPS

  • This compound

  • Leukocytes (e.g., isolated human peripheral blood mononuclear cells)

  • Fluorescent label for leukocytes (e.g., Calcein-AM)

  • Reagents for Western blotting and quantitative PCR (qPCR)

Procedure:

  • Cell Culture: Culture HUVECs in endothelial cell growth medium until they reach confluence.

  • Treatment:

    • Pre-treat HUVECs with RC-3095 (e.g., 10 µM) for 1 hour.

    • Stimulate the cells with P. gingivalis LPS (e.g., 1 µg/ml) for 4-24 hours, depending on the endpoint being measured.

  • Leukocyte Adhesion Assay:

    • After LPS stimulation, wash the HUVEC monolayer.

    • Label leukocytes with a fluorescent dye.

    • Add the labeled leukocytes to the HUVEC monolayer and incubate for 30-60 minutes.

    • Wash away non-adherent cells.

    • Quantify the number of adherent leukocytes by fluorescence microscopy or a fluorescence plate reader.

  • Gene and Protein Expression Analysis:

    • qPCR: Extract RNA from treated HUVECs and perform qPCR to measure the mRNA expression levels of ICAM1 and VCAM1.

    • Western Blotting: Lyse the treated HUVECs and perform Western blotting to detect the protein levels of ICAM-1, VCAM-1, and key proteins in the NF-κB pathway (e.g., phosphorylated p65).

In Vitro Model: Macrophage Polarization

This protocol outlines the procedure for assessing the impact of this compound on the polarization of THP-1 monocytes into M1 macrophages by P. gingivalis LPS.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Phorbol 12-myristate 13-acetate (PMA)

  • Porphyromonas gingivalis LPS

  • This compound

  • Reagents for flow cytometry and qPCR

Procedure:

  • Differentiation: Differentiate THP-1 monocytes into macrophages by treating them with PMA (e.g., 100 ng/ml) for 48 hours.

  • Treatment:

    • Pre-treat the differentiated macrophages with RC-3095 (e.g., 10 µM) for 1 hour.

    • Stimulate the cells with P. gingivalis LPS (e.g., 1 µg/ml) for 24 hours to induce M1 polarization.

  • Analysis of M1 Markers:

    • qPCR: Extract RNA and perform qPCR to measure the mRNA expression of M1 macrophage markers, such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNFα), and interleukin-6 (IL6).

    • Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 surface markers (e.g., CD80, CD86) and analyze by flow cytometry.

  • Signaling Pathway Analysis: Perform Western blotting to analyze the phosphorylation status of key proteins in the MAPK (e.g., p38, ERK1/2) and NF-κB (e.g., IκBα, p65) pathways.

Visualizations

G Pg_LPS P. gingivalis LPS TLR4 TLR4 Pg_LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (p38, ERK) MyD88->MAPK NFkB NF-κB Pathway (p65) MyD88->NFkB M1_Polarization M1 Macrophage Polarization MAPK->M1_Polarization Adhesion_Molecules Adhesion Molecules (ICAM-1, VCAM-1) NFkB->Adhesion_Molecules NFkB->M1_Polarization RC3095 This compound RC3095->MAPK Inhibits RC3095->NFkB Inhibits Atherosclerosis Atherosclerosis Progression Adhesion_Molecules->Atherosclerosis M1_Polarization->Atherosclerosis

Caption: Signaling pathway of this compound in inhibiting P. gingivalis LPS-induced inflammation.

G Start ApoE-/- Mice on High-Fat Diet Grouping Randomly Divide into 4 Groups: 1. Control (PBS) 2. P.g. LPS 3. P.g. LPS + RC-3095 4. RC-3095 Start->Grouping Treatment 8 Weeks of Treatment: - P.g. LPS (1 mg/kg, 3x/week) - RC-3095 (1 mg/kg, daily) Grouping->Treatment Euthanasia Euthanasia and Tissue Collection (Aorta) Treatment->Euthanasia Analysis Analysis: - En face Oil Red O Staining - Histology (Aortic Root) - Immunohistochemistry Euthanasia->Analysis End Quantification of Atherosclerotic Lesions Analysis->End

Caption: Experimental workflow for the in vivo mouse model of atherosclerosis.

References

Troubleshooting & Optimization

Troubleshooting RC-3095 TFA solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RC-3095 TFA, focusing on solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it supplied as a TFA salt?

RC-3095 is a selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR). It is often supplied as a trifluoroacetate (TFA) salt due to the use of trifluoroacetic acid during its synthesis and purification by solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC).

Q2: I am having trouble dissolving this compound in aqueous buffer. What should I do?

Low solubility of this compound in aqueous solutions can be a common issue. Here are some initial troubleshooting steps:

  • Ensure Proper Technique: Allow the lyophilized peptide to equilibrate to room temperature before reconstitution. Use sterile, purified water or a buffer at a pH away from the peptide's isoelectric point (pI).

  • Sonication: Gentle sonication can aid in the dissolution of the peptide. One supplier suggests that a concentration of 40 mg/mL in water can be achieved with the help of ultrasonication.[1]

  • pH Adjustment: The net charge of a peptide is pH-dependent. Adjusting the pH of the solution can significantly improve solubility. For basic peptides, dissolving in a slightly acidic solution can help.

  • Organic Solvents: For highly hydrophobic peptides, dissolving in a minimal amount of a water-miscible organic solvent like DMSO, and then slowly diluting with the aqueous buffer of choice may be necessary.

Q3: Can the TFA counter-ion affect my experiments?

Yes, the trifluoroacetate counter-ion can potentially interfere with biological assays. Residual TFA has been reported to inhibit cellular proliferation in some cases and may alter the secondary structure of the peptide.[2] For sensitive applications, it is advisable to perform a TFA exchange.

Q4: How can I remove or exchange the TFA counter-ion?

TFA counter-ions can be exchanged for more biologically compatible ions like acetate or chloride (HCl). Common methods include:

  • Ion-Exchange Chromatography: This method uses a resin to bind the peptide while the TFA is washed away, followed by elution with a solution containing the desired counter-ion.

  • Repetitive Lyophilization with HCl: This involves dissolving the peptide in a dilute solution of hydrochloric acid and then lyophilizing it. This process is typically repeated multiple times to ensure complete exchange.

Troubleshooting Guide: Solubility Enhancement

If you are experiencing persistent solubility issues with this compound, the following guide provides a systematic approach to resolving them.

Problem: this compound does not fully dissolve or precipitates out of solution.

Below is a troubleshooting workflow to address this issue.

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps cluster_2 Final Outcome A Start with Lyophilized this compound B Reconstitute in Sterile Water or Buffer A->B C Gentle Vortexing & Sonication B->C D Visually Inspect for Complete Dissolution C->D E Adjust pH of the Solution D->E No H Soluble RC-3095 Solution Ready for Use D->H Yes E->D Re-evaluate F Use a Chaotropic Agent (e.g., Guanidine HCl) E->F If pH adjustment fails F->D Re-evaluate G Perform a TFA Counter-ion Exchange F->G If still insoluble G->D

Caption: Troubleshooting workflow for this compound solubility.

Quantitative Data Summary

The efficiency of TFA removal is dependent on the chosen method and the number of cycles performed. The following table summarizes the reduction in TFA content that can be achieved.

MethodHCl ConcentrationNumber of CyclesTFA Reduction EfficiencyReference
Lyophilization2 mM3Below Limit of Quantification[2]
Lyophilization5 mM2Below Limit of Quantification[2]
Lyophilization10 mM1Below Limit of Quantification[2]
Lyophilization100 mM1Below Limit of Quantification[2]

Experimental Protocols

Protocol 1: TFA Exchange to Hydrochloride (HCl) Salt via Lyophilization

This protocol is adapted from established methods for exchanging TFA counter-ions with chloride.[2][3][4][5]

Materials:

  • This compound

  • 100 mM Hydrochloric Acid (HCl) solution

  • Distilled, deionized water

  • Lyophilizer

  • Centrifuge tubes

Procedure:

  • Dissolve the this compound peptide in distilled water at a concentration of approximately 1 mg/mL.

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.

  • Allow the solution to stand at room temperature for at least one minute.

  • Freeze the solution, preferably by flash-freezing in liquid nitrogen.

  • Lyophilize the frozen solution overnight until all the liquid has been removed.

  • Re-dissolve the lyophilized peptide powder in the same volume of the HCl solution (as in step 2).

  • Repeat the freezing (step 4) and lyophilization (step 5) steps at least two more times to ensure complete exchange.

  • After the final lyophilization, the resulting RC-3095 HCl salt is ready for reconstitution in the desired experimental buffer.

Protocol 2: TFA Exchange to Acetate Salt via Anion-Exchange Chromatography

This protocol describes the removal of TFA and its replacement with acetate using a strong anion-exchange resin.[5][6]

Materials:

  • This compound

  • Strong anion-exchange resin

  • 1 M Sodium Acetate solution

  • Distilled, deionized water

  • Chromatography column

  • Lyophilizer

Procedure:

  • Prepare a small chromatography column with a strong anion-exchange resin. The amount of resin should provide a 10- to 50-fold excess of anion-exchange sites relative to the amount of TFA in the peptide sample.

  • Equilibrate the column by eluting it with a 1 M solution of sodium acetate.

  • Wash the column thoroughly with distilled water to remove any excess sodium acetate.

  • Dissolve the this compound in distilled water.

  • Apply the peptide solution to the prepared column.

  • Elute the column with distilled water and collect the fractions containing the peptide. The peptide, now in its acetate salt form, will elute, while the TFA will remain bound to the resin.

  • Combine the peptide-containing fractions and lyophilize to obtain the final RC-3095 acetate salt.

Signaling Pathway

RC-3095 acts as an antagonist to the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor. Upon binding of its natural ligand, Gastrin-Releasing Peptide (GRP), the GRPR activates several downstream signaling cascades that are implicated in cell proliferation and other cellular responses. RC-3095 competitively blocks this binding, thereby inhibiting these downstream effects.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling GRP GRP (Ligand) GRPR GRPR GRP->GRPR Binds & Activates RC3095 RC-3095 (Antagonist) RC3095->GRPR Binds & Blocks G_Protein Gq/11 GRPR->G_Protein Activates PLC PLC G_Protein->PLC PKC PKC PLC->PKC MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Cell_Response Cellular Responses (e.g., Proliferation) MAPK->Cell_Response NFkB->Cell_Response

References

How to optimize RC-3095 TFA dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of RC-3095 TFA for maximum efficacy in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and potential issues that may arise during the use of this compound.

1. What is this compound and what is its mechanism of action?

This compound is a selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR).[1][2][3][4][5] GRPR is a G protein-coupled receptor that, when activated by its ligand, gastrin-releasing peptide (GRP), can stimulate various cellular processes, including cell proliferation, hormone release, and inflammation.[2][6][7] By blocking this receptor, this compound can inhibit these downstream effects, making it a valuable tool for research in oncology and inflammation.[6][8]

2. How should I dissolve and store this compound?

  • Solubility: this compound is soluble in water up to 40 mg/mL (32.78 mM), though ultrasonic treatment may be necessary to fully dissolve the compound.[1][3]

  • Storage of Powder: The powdered form of this compound should be stored in a tightly sealed container, away from moisture. Recommended storage temperatures are -80°C for up to 2 years or -20°C for up to 1 year.[1][3]

  • Storage of Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][5] Before use, allow the vial to equilibrate to room temperature for at least one hour.[9] If using water as the solvent for a stock solution that will be used in cell culture, it is advisable to filter-sterilize the working solution through a 0.22 µm filter before application.[1]

3. I am not observing the expected effect in my in vitro experiments. What could be the reason?

Several factors could contribute to a lack of efficacy in in vitro assays:

  • Suboptimal Concentration: The effective concentration of this compound can vary significantly between different cell lines and experimental conditions. It is crucial to perform a dose-response study to determine the optimal concentration for your specific model.

  • Cell Line Sensitivity: The expression level of GRPR on your cell line of interest will directly impact the efficacy of this compound. Verify the GRPR expression in your cells using techniques like qPCR, Western blot, or flow cytometry.

  • Ligand Competition: If your cell culture medium is supplemented with serum, it may contain endogenous ligands for GRPR that can compete with this compound. Consider using serum-free media or reducing the serum concentration during the experiment.

  • Compound Stability: Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles, which can degrade the compound.

4. What are the typical dosage ranges for in vivo animal studies?

The effective dosage of this compound in animal models can vary depending on the model, administration route, and desired endpoint. Based on published studies, subcutaneous (SC) injection is a common route of administration.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies involving RC-3095.

Table 1: In Vivo Efficacy of this compound in Murine Models

Animal ModelDosageAdministration Route & ScheduleKey Findings
Collagen-Induced Arthritis (CIA) in DBA/1J mice0.3 mg/kg or 1 mg/kgSC, twice daily for 10 daysSignificant reduction in arthritis clinical scores and disease severity.[1][3][6]
Antigen-Induced Arthritis (AIA) in Balb/c mice1 mg/kgSC, twice daily for 2 or 10 daysReduced neutrophil migration, mechanical hypernociception, and proteoglycan loss.[1][3][6]
H-69 Small Cell Lung Carcinoma (SCLC) Xenograft in nude mice10 µ g/animal/day SC, daily for 5 weeks~50% decrease in tumor volume.[8]
Hepatic Ischemia/Reperfusion Injury in miceNot specifiedIntraperitoneal (i.p.) at the time of reperfusionSignificantly reduced inflammatory hepatic injury and hepatocellular apoptosis.[7]

Table 2: Phase I Clinical Trial Data for RC-3095 in Advanced Solid Malignancies

ParameterValue
Patient Population25 patients with advanced, refractory solid malignancies
Dosage Range8 to 96 µg/kg
Administration RouteSubcutaneous (SC), once or twice daily
Key OutcomePlasma concentrations >100 ng/mL for approximately 8 hours at the highest dose.[10]
Adverse EffectsLocal discomfort at the injection site at higher doses.[10]

Experimental Protocols

Below are detailed methodologies for key experiments to help optimize this compound dosage.

Protocol 1: In Vitro Dose-Response Study Using a Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Preparation of this compound dilutions: Prepare a 2X stock solution of this compound at various concentrations (e.g., ranging from 1 nM to 100 µM) in the appropriate cell culture medium.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Measure cell viability using a standard method such as MTT, XTT, or a commercial kit (e.g., CellTiter-Glo®).

  • Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: In Vivo Tumor Growth Inhibition Study

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice) xenografted with a human tumor cell line known to express GRPR.

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: Administer this compound at various doses (e.g., 0.1, 1, and 10 mg/kg) via the desired route (e.g., subcutaneous injection) on a predetermined schedule (e.g., daily or twice daily). The control group should receive vehicle injections.

  • Data Collection: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups and the control group.

Visualizations

Signaling Pathway

GRPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GRP Gastrin-Releasing Peptide (GRP) GRPR GRPR (G Protein-Coupled Receptor) GRP->GRPR Binds and Activates G_Protein G Protein Activation GRPR->G_Protein Downstream_Effectors Downstream Effectors (e.g., PLC, PKC) G_Protein->Downstream_Effectors Signaling_Cascades Signaling Cascades (e.g., MAPK, NF-κB) Downstream_Effectors->Signaling_Cascades Cellular_Response Cellular Response (Proliferation, Inflammation) Signaling_Cascades->Cellular_Response RC3095 This compound RC3095->GRPR Antagonizes

Caption: GRPR signaling pathway and the antagonistic action of this compound.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo Validation Cell_Line_Selection Select GRPR-expressing cell line Dose_Response Perform dose-response (e.g., MTT assay) Cell_Line_Selection->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Functional_Assay Conduct functional assays (e.g., migration, invasion) Determine_IC50->Functional_Assay Dosage_Selection Select doses based on in vitro data and literature Determine_IC50->Dosage_Selection Inform Animal_Model_Selection Select appropriate animal model Animal_Model_Selection->Dosage_Selection Treatment Administer this compound and monitor Dosage_Selection->Treatment Efficacy_Evaluation Evaluate efficacy (e.g., tumor volume, biomarkers) Treatment->Efficacy_Evaluation

Caption: General workflow for optimizing this compound dosage.

Troubleshooting Logic

Caption: Troubleshooting guide for unexpected experimental results.

References

Minimizing local irritation from RC-3095 TFA injections

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing local irritation from subcutaneous injections of RC-3095 TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application?

RC-3095 is a selective bombesin/gastrin-releasing peptide receptor (GRPR) antagonist.[1] It is investigated for its potential in various therapeutic areas, including oncology, due to its ability to inhibit the growth of certain tumors.[2] The trifluoroacetate (TFA) salt form is a common result of the solid-phase peptide synthesis process.

Q2: We are observing significant local irritation (redness, swelling, pain) at the injection site in our animal models after administering this compound. Is this a known issue?

Yes, local discomfort at the injection site has been reported as a toxicity associated with RC-3095, particularly at higher doses.[2] This is a common issue with subcutaneously injected peptides, and several factors can contribute to it.

Q3: What are the potential causes of local irritation from our this compound injections?

Several factors may contribute to the local irritation observed:

  • Trifluoroacetic Acid (TFA) Salt: TFA is used in peptide synthesis and purification. Residual TFA in the final product can be a significant irritant and may have unintended biological effects.

  • pH of the Formulation: The pH of the reconstituted solution can cause irritation if it is not close to physiological pH (around 7.4).

  • Osmolality: Solutions that are not isotonic (the salt concentration is different from that of bodily fluids) can cause pain and irritation at the injection site.

  • Injection Technique: Improper injection technique, such as a large injection volume or a fast injection rate, can also contribute to local irritation.

Troubleshooting Guides

This section provides a step-by-step approach to identifying and mitigating the cause of local irritation from this compound injections.

Initial Assessment of Injection Protocol

Before modifying the formulation, review your current injection procedure for the following:

  • Injection Volume: Is the injection volume appropriate for the animal model? High volumes can cause pressure and discomfort.

  • Injection Rate: Are the injections being administered slowly and steadily?

  • Needle Gauge: Is the needle gauge appropriate for subcutaneous injections in your model?

  • Site Rotation: Are you rotating the injection sites to prevent cumulative irritation?

  • Aseptic Technique: Is the injection site being properly cleaned before administration?

Formulation Optimization

If optimizing the injection protocol does not resolve the issue, the next step is to assess and modify the formulation.

1. pH Adjustment and Buffering

  • Problem: The unbuffered solution of this compound in water or saline may have a non-physiological pH, leading to irritation.

  • Solution: Reconstitute and dilute this compound in a suitable buffer with a pH closer to the physiological range. For subcutaneous injections, a pH range of 5.5 to 8.5 is generally well-tolerated.

Recommended Buffers for Subcutaneous Injection

Buffer Recommended Concentration pH Range
Phosphate 10 mM 6.0 - 8.0
Histidine 10 - 20 mM 5.5 - 7.4

| Acetate | 10 - 20 mM | 4.0 - 5.5 |

Note: For subcutaneous injections at non-physiological pH, the buffer strength should be kept as low as possible to avoid pain upon injection.

2. Adjusting Osmolality

  • Problem: The reconstituted solution may be hypotonic or hypertonic, causing osmotic stress and pain at the injection site.

  • Solution: Ensure the final formulation is isotonic (approximately 280-300 mOsm/kg). Sodium chloride or mannitol can be used to adjust the tonicity.

Advanced Troubleshooting: TFA Salt Exchange

If formulation optimization does not sufficiently reduce irritation, the TFA counter-ion may be the primary cause. A salt exchange to a more biocompatible counter-ion, such as acetate or hydrochloride, is recommended.

Experimental Protocols

Protocol 1: Reconstitution and Buffering of this compound

This protocol describes the reconstitution of lyophilized this compound in a phosphate buffer to achieve a near-physiological pH.

Materials:

  • This compound (lyophilized powder)

  • 10 mM Sodium Phosphate Buffer, pH 7.4

  • Sterile, pyrogen-free water for injection

  • Sterile vials and syringes

Procedure:

  • Calculate the required volume of 10 mM sodium phosphate buffer to achieve the desired final concentration of RC-3095.

  • Aseptically add the calculated volume of buffer to the vial containing the lyophilized this compound.

  • Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking. If solubility is an issue, brief sonication may be required.

  • Measure the pH of the final solution and adjust if necessary using dilute NaOH or HCl.

  • Sterile filter the final solution through a 0.22 µm filter into a sterile vial.

Protocol 2: Trifluoroacetate (TFA) to Acetate Salt Exchange via Ion-Exchange Chromatography

This protocol outlines a method for exchanging the TFA counter-ion for acetate.

Materials:

  • This compound

  • Strong anion exchange resin

  • 1 M Sodium Acetate solution

  • Distilled water

  • Chromatography column

Procedure:

  • Prepare a small column with a strong anion exchange resin.

  • Equilibrate the column by eluting with a 1 M solution of sodium acetate.

  • Wash the column thoroughly with distilled water to remove excess sodium acetate.

  • Dissolve the this compound in distilled water and apply it to the prepared column.

  • Elute the column with distilled water and collect the fractions containing the peptide. The TFA ions will remain bound to the resin, and the peptide will elute as the acetate salt.

  • Combine the peptide-containing fractions and lyophilize to obtain the final RC-3095 acetate salt.

Visualizations

cluster_0 Problem Identification cluster_1 Troubleshooting Workflow Local_Irritation Local Irritation Observed (Redness, Swelling, Pain) Assess_Protocol Assess Injection Protocol (Volume, Rate, Site) Local_Irritation->Assess_Protocol Start Optimize_Formulation Optimize Formulation (pH, Buffer, Osmolality) Assess_Protocol->Optimize_Formulation If irritation persists Salt_Exchange Perform TFA Salt Exchange (Acetate or HCl) Optimize_Formulation->Salt_Exchange If irritation persists Validation Validate New Formulation (In vivo tolerability) Salt_Exchange->Validation Final Step

Caption: Troubleshooting workflow for addressing local irritation.

RC3095_TFA This compound Solution TFA_Anion TFA- Anion RC3095_TFA->TFA_Anion Acidic_pH Low pH RC3095_TFA->Acidic_pH Non_Isotonic Improper Osmolality RC3095_TFA->Non_Isotonic Local_Irritation Local Irritation TFA_Anion->Local_Irritation Acidic_pH->Local_Irritation Non_Isotonic->Local_Irritation

Caption: Potential contributors to injection site irritation.

References

Addressing off-target effects of RC-3095 TFA in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RC-3095 TFA. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

QuestionAnswer
1. What is the primary mechanism of action of this compound? This compound is a selective antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), also known as Bombesin Receptor Subtype 2 (BB2).[1][2] By binding to GRPR, it blocks the downstream signaling typically initiated by its natural ligand, gastrin-releasing peptide (GRP).[3] This signaling primarily occurs through the Gq alpha subunit of the G-protein, leading to the activation of phospholipase C.[3]
2. My cells are showing unexpected levels of apoptosis after treatment with this compound. What could be the cause? While RC-3095 is generally used for its anti-proliferative and anti-inflammatory effects, under certain conditions, it may potentiate apoptosis. In a model of lung ischemia-reperfusion injury, administration of RC-3095 after the injury led to an increase in caspase-9 and caspase-3 activity, suggesting an induction of the apoptotic cascade. This effect might be context-dependent, for instance, related to the timing of administration relative to a cellular stressor. To troubleshoot this, consider the following: 1. Assay Controls: Ensure you have appropriate vehicle controls and untreated controls to establish baseline apoptosis levels. 2. Dose-Response: Perform a dose-response experiment to see if the pro-apoptotic effect is concentration-dependent. 3. Time-Course: Analyze apoptosis at different time points after treatment to understand the kinetics of this effect. 4. Cell Health: Ensure your cells are healthy before treatment, as stressed cells may be more susceptible to apoptosis. 5. Alternative Apoptosis Markers: Confirm the finding using multiple apoptosis assays (e.g., Annexin V/PI staining, TUNEL assay).
3. I am not observing the expected inhibitory effect of this compound on cell proliferation. What are the possible reasons? Several factors could contribute to a lack of efficacy: 1. GRPR Expression: Confirm that your cell line expresses sufficient levels of GRPR. This can be done by qPCR, Western blot, or a receptor binding assay. 2. Compound Integrity: Ensure the this compound is properly stored and has not degraded. Prepare fresh stock solutions. 3. Optimal Concentration: The effective concentration can be cell-type specific. Perform a dose-response study to determine the optimal inhibitory concentration for your system. 4. Agonist Competition: If you are co-treating with a GRPR agonist (like GRP or bombesin), ensure you are using an appropriate antagonist-to-agonist ratio. 5. Off-Target Signaling: It's possible that in your specific cell model, other signaling pathways are driving proliferation, masking the effect of GRPR inhibition. Investigate the dominant pro-proliferative pathways in your cells.
4. I've observed changes in EGFR signaling in my experiments with this compound. Is there a known link? Yes, there is evidence of crosstalk between the GRPR and the Epidermal Growth Factor Receptor (EGFR) signaling pathways. Treatment with RC-3095 has been shown to decrease the levels and mRNA expression of EGFR in some cancer models.[4][5] The transactivation of EGFR by G-protein coupled receptors (GPCRs) like GRPR is a known mechanism.[3][6][7][8] Therefore, the effects you are observing on EGFR signaling could be a direct consequence of GRPR antagonism by RC-3095.
5. Are there known off-target effects or cross-reactivity with other receptors? This compound is described as a selective GRPR (BB2) antagonist.[1] However, the bombesin receptor family also includes the Neuromedin B Receptor (NMBR or BB1) and the orphan receptor BRS-3 (BB3).[9] While RC-3095 is selective for GRPR, it is good practice to consider potential cross-reactivity, especially at high concentrations. If you suspect off-target effects, you could test for activity at NMBR and BRS-3, if these are expressed in your experimental system. Additionally, a phase I clinical trial reported local toxicity at the injection site at higher doses.[10]
6. What are the recommended storage and handling conditions for this compound? For long-term storage, this compound powder should be stored at -20°C for up to 1 year or -80°C for up to 2 years, sealed and away from moisture.[8][11] Stock solutions in DMSO can be stored at -20°C for up to 1 month or -80°C for up to 6 months.[8][12] For aqueous stock solutions, it is recommended to use them on the same day or aliquot and store at -20°C or -80°C. It is advisable to filter-sterilize aqueous solutions before use in cell culture.[8] Avoid repeated freeze-thaw cycles.[13]

Quantitative Data Summary

In Vitro and In Vivo Efficacy of RC-3095

ParameterModel SystemTreatment DetailsResultReference
Tumor Volume ReductionH-69 SCLC xenografts in nude mice10 µ g/animal/day , s.c. for 5 weeks~50% decrease in tumor volume[4][5]
GRPR ConcentrationH-69 SCLC xenografts in nude mice10 µ g/animal/day , s.c. for 5 weeks29.0% decrease[4][5]
EGFR ConcentrationH-69 SCLC xenografts in nude mice10 µ g/animal/day , s.c. for 5 weeks62.3% decrease[4][5]
EGFR mRNA ExpressionH-69 SCLC xenografts in nude mice10 µ g/animal/day , s.c. for 5 weeks31% decrease[4]
Anti-inflammatory EffectsCollagen-Induced and Antigen-Induced Arthritis in mice0.3 or 1 mg/kg, s.c.Significant reduction in clinical scores and pro-inflammatory cytokines (IL-17, IL-1β, TNFα)[8][11]
Memory Impairment (Aversive)Wistar rats (Inhibitory Avoidance Task)0.2 or 1.0 mg/kg, i.p.Impaired short- and long-term retention[14]

Pharmacokinetic Parameters of RC-3095 in Humans

ParameterDoseValueReference
Plasma Concentration96 µg/kg>100 ng/mL for ~8 hours[10]
Plasma Elimination Half-life96 µg/kg8.6 - 10.9 hours[10]

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is adapted for determining the effect of this compound on the viability of adherent cells.

Materials:

  • This compound

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only and medium-only controls.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[9][15][16]

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[9][15][16]

  • Incubate the plate in the dark at room temperature for at least 2 hours, or until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.[9][15][16]

2. Western Blot for GRPR and EGFR Signaling

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GRPR, anti-EGFR, anti-p-EGFR, anti-ERK, anti-p-ERK, anti-Akt, anti-p-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with lysis buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like GAPDH.

Visualizations

GRPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GRP GRP GRPR GRPR GRP->GRPR Binds & Activates RC3095 This compound RC3095->GRPR Binds & Blocks Gq Gq GRPR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Downstream Downstream Effects (Proliferation, etc.) Ca->Downstream PKC->Downstream

Caption: Canonical GRPR signaling pathway and the inhibitory action of this compound.

Experimental_Troubleshooting_Workflow Start Unexpected Experimental Result (e.g., Apoptosis, No Effect) Check_Compound Verify this compound Integrity (Storage, Fresh Stock) Start->Check_Compound Check_Cells Assess Cell Health & GRPR Expression Start->Check_Cells Dose_Response Perform Dose-Response & Time-Course Experiments Check_Compound->Dose_Response Check_Cells->Dose_Response Validate_Result Confirm with Orthogonal Assay Dose_Response->Validate_Result Hypothesize Formulate Hypothesis (Off-Target, Crosstalk, etc.) Validate_Result->Hypothesize Test_Hypothesis Design Experiment to Test Hypothesis (e.g., Western for EGFR, Test on NMBR) Hypothesize->Test_Hypothesis Conclusion Draw Conclusion Test_Hypothesis->Conclusion

Caption: A logical workflow for troubleshooting unexpected results with this compound.

GRPR_EGFR_Crosstalk cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GRPR GRPR GRPR_Signaling GRPR Signaling GRPR->GRPR_Signaling Activates EGFR EGFR EGFR_Signaling EGFR Signaling (e.g., ERK, Akt) EGFR->EGFR_Signaling RC3095 This compound RC3095->GRPR Inhibits Gene_Expression ↓ EGFR Gene Expression RC3095->Gene_Expression MMPs MMPs GRPR_Signaling->MMPs Activates EGFR_Ligands EGFR Ligands (pro-HB-EGF) MMPs->EGFR_Ligands Cleaves & Releases EGFR_Ligands->EGFR Binds & Activates Gene_Expression->EGFR

Caption: Potential mechanisms of crosstalk between GRPR and EGFR affected by this compound.

References

RC-3095 TFA Solution Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of RC-3095 TFA in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, it is recommended to store stock solutions of this compound at low temperatures. In solvent, the compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] If using DMSO, solutions can be stored at 4°C for up to 2 weeks.[3][4] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.

Q2: What solvents are recommended for dissolving this compound?

A2: this compound is soluble in water up to 40 mg/mL (with the need for ultrasonication) and also in DMSO.[2] The choice of solvent will depend on the requirements of your specific experiment.

Q3: Can I store this compound solutions at room temperature?

A3: It is not recommended to store this compound solutions at room temperature for extended periods. As with most peptides, prolonged exposure to ambient temperatures can lead to degradation, compromising the purity and activity of the compound.

Q4: Are there any known issues with the trifluoroacetate (TFA) salt form of RC-3095?

A4: While TFA is commonly used as a counterion for peptide purification, residual TFA in the final product can sometimes interfere with biological assays.[5] For sensitive cell-based experiments, the presence of TFA may be a concern. If you suspect TFA interference, consider performing a salt exchange.[6][7][8]

Q5: How can I assess the stability of my this compound solution?

A5: The stability of your this compound solution can be monitored by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique can be used to determine the purity of the peptide over time. For a detailed method, please refer to the Experimental Protocols section below.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced or inconsistent activity in biological assays. Degradation of this compound due to improper storage or handling.1. Prepare a fresh stock solution from lyophilized powder. 2. Ensure proper storage conditions (-80°C or -20°C in aliquots). 3. Avoid multiple freeze-thaw cycles. 4. Verify the stability of the compound in your specific assay buffer and conditions.
Precipitation observed in the stock solution upon thawing. The solubility of the peptide may be limited in the chosen solvent or at a particular concentration.1. Gently warm the solution and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. For aqueous solutions, ensure the pH is appropriate for peptide solubility.
Unexpected peaks in HPLC analysis. These may indicate the presence of degradation products.1. Review the storage history of the solution. 2. Compare the chromatogram to that of a freshly prepared sample. 3. Consider potential degradation pathways such as oxidation or hydrolysis.
Variability between experimental replicates. Inconsistent concentration of active this compound.1. Ensure complete dissolution of the lyophilized powder when preparing the stock solution. 2. Aliquot stock solutions to minimize handling variations. 3. Perform a concentration determination of the stock solution using a validated method.

Quantitative Data on this compound Stability

The following table summarizes the expected stability of this compound in DMSO at various storage conditions over a 3-month period. Data is presented as the percentage of the initial peak area as determined by RP-HPLC.

Storage ConditionTime Point% Purity
-80°C 1 month>99%
3 months>98%
-20°C 1 month>98%
3 months~95%
4°C 1 week>97%
2 weeks~95%
1 month<90%

Note: This data is illustrative and based on typical peptide stability. Actual stability may vary depending on the specific batch and handling procedures.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Solvent Addition: Add the desired volume of sterile, high-purity solvent (e.g., DMSO or water) to the vial to achieve the target concentration.

  • Dissolution: Gently vortex the vial to ensure complete dissolution of the peptide. If using water, ultrasonication may be required.[2]

  • Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]

Protocol 2: Stability Assessment of this compound by RP-HPLC

This protocol outlines a general method for assessing the stability of this compound in solution over time.

  • Sample Preparation: Prepare a stock solution of this compound in the desired solvent and store it under the conditions to be tested (e.g., -80°C, -20°C, 4°C).

  • Time Points: At designated time points (e.g., Day 0, 1 week, 1 month, 3 months), remove an aliquot and allow it to equilibrate to room temperature.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 20-30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Integrate the peak area of the main this compound peak and any degradation product peaks.

    • Calculate the percentage purity at each time point by dividing the main peak area by the total peak area.

    • Compare the purity at each time point to the initial (Day 0) purity to determine the extent of degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis start Start: Lyophilized this compound equilibrate Equilibrate to Room Temp start->equilibrate dissolve Dissolve in Solvent equilibrate->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot storage_neg80 -80°C aliquot->storage_neg80 storage_neg20 -20°C aliquot->storage_neg20 storage_4 4°C aliquot->storage_4 timepoint Thaw at Time Points storage_neg80->timepoint storage_neg20->timepoint storage_4->timepoint hplc RP-HPLC Analysis timepoint->hplc data Calculate % Purity hplc->data end End: Stability Assessment data->end

Caption: Experimental workflow for assessing the stability of this compound in solution.

degradation_pathway cluster_main This compound cluster_degradation Potential Degradation Pathways cluster_factors Contributing Factors main_peptide Intact this compound oxidation Oxidation (e.g., of Trp residue) main_peptide->oxidation hydrolysis Hydrolysis (e.g., of Gln or peptide bonds) main_peptide->hydrolysis aggregation Aggregation main_peptide->aggregation temp Elevated Temperature temp->hydrolysis temp->aggregation ph Extreme pH ph->hydrolysis oxygen Oxygen Exposure oxygen->oxidation freeze_thaw Freeze-Thaw Cycles freeze_thaw->aggregation

Caption: Potential degradation pathways for peptide-based compounds like this compound.

References

Technical Support Center: Overcoming Resistance to RC-3095 TFA in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the gastrin-releasing peptide receptor (GRPR) antagonist, RC-3095 TFA. The information provided is intended to assist in identifying and potentially overcoming resistance to this compound in cancer cell models.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro experiments with this compound, suggesting potential causes and solutions.

Observed Issue Potential Cause Suggested Troubleshooting Steps
Decreased sensitivity to this compound in cancer cell lines over time (Increased IC50). 1. Downregulation or mutation of GRPR: Prolonged exposure may lead to reduced expression or conformational changes in the receptor, decreasing drug binding. 2. Upregulation of bypass signaling pathways: Cells may activate alternative pathways (e.g., EGFR, c-Met) to maintain proliferation and survival. 3. Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters could pump this compound out of the cells.1. Verify GRPR expression: Perform Western blot or qRT-PCR to compare GRPR protein and mRNA levels between sensitive and resistant cells. Sequence the GRPR gene to check for mutations. 2. Profile key signaling pathways: Use phosphoprotein arrays or Western blotting to assess the activation status of alternative survival pathways (e.g., p-EGFR, p-Akt, p-ERK) in the presence of this compound. 3. Assess drug efflux pump activity: Use a fluorescent substrate assay for ABC transporters (e.g., rhodamine 123 for P-gp/ABCB1) or qRT-PCR to measure the expression of common drug resistance pumps.
Inconsistent anti-proliferative effects of this compound between experiments. 1. Cell line heterogeneity: The cancer cell line may consist of a mixed population with varying levels of GRPR expression or sensitivity. 2. Variability in experimental conditions: Differences in cell passage number, seeding density, or reagent quality can affect results. 3. Degradation of this compound: Improper storage or handling of the compound can lead to loss of activity.1. Perform single-cell cloning: Isolate and expand single-cell colonies to establish a homogenous cell population for consistent experiments. 2. Standardize protocols: Maintain a consistent cell passage number range, optimize seeding density, and ensure all reagents are within their expiration dates. 3. Ensure proper compound handling: Store this compound as recommended by the manufacturer, typically at -20°C or -80°C, and prepare fresh dilutions for each experiment.[1][2]
No effect of this compound in a new cancer cell line expected to be sensitive. 1. Low or absent GRPR expression: The cell line may not express sufficient levels of the target receptor. 2. Presence of intrinsic resistance mechanisms: The cell line may have pre-existing bypass pathways or high levels of drug efflux pumps.1. Confirm GRPR expression: Before conducting extensive experiments, screen the cell line for GRPR expression via Western blot or qRT-PCR. 2. Characterize the cell line: Perform baseline profiling of key survival pathways and drug transporter expression.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the gastrin-releasing peptide receptor (GRPR).[1][3] GRPR is a G-protein coupled receptor that, when activated by its ligand, gastrin-releasing peptide (GRP), stimulates downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways.[4] These pathways are crucial for cell proliferation, differentiation, and survival.[4] By blocking the binding of GRP to GRPR, this compound inhibits these downstream signals, leading to reduced cancer cell growth and potentially inducing apoptosis.[4] GRPR is often overexpressed in various cancers, including prostate, breast, lung, and pancreatic cancer, making it a therapeutic target.[4][5]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound are not yet extensively documented, based on general principles of targeted therapy resistance, potential mechanisms include:

  • Target Alteration: Downregulation of GRPR expression or mutations in the GRPR gene that prevent this compound from binding effectively.

  • Bypass Track Activation: Upregulation of parallel signaling pathways that promote cell survival and proliferation, rendering the inhibition of the GRPR pathway ineffective. A notable example is the transactivation of the Epidermal Growth Factor Receptor (EGFR) pathway. Studies have shown that treatment with GRPR antagonists can lead to a decrease in EGF-R levels and mRNA expression, suggesting a potential interplay between these two pathways.[6]

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp/ABCB1), which actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

A3: A multi-step approach is recommended:

  • Confirm Target Expression: Compare GRPR protein and mRNA levels in your resistant and parental (sensitive) cell lines using Western blotting and qRT-PCR, respectively.

  • Sequence the Target: Sequence the GRPR gene in both sensitive and resistant cells to identify any potential mutations in the drug-binding site.

  • Analyze Key Signaling Pathways: Use phosphoprotein arrays or Western blotting to screen for hyperactivation of alternative survival pathways (e.g., EGFR, HER2, c-Met, PI3K/Akt, MAPK/ERK) in the resistant cells, both at baseline and in the presence of this compound.

  • Investigate Drug Efflux: Measure the expression of common ABC transporters (e.g., ABCB1, ABCC1, ABCG2) via qRT-PCR. Functional assays, such as the rhodamine 123 efflux assay, can confirm increased pump activity.

Q4: What strategies can I use to overcome this compound resistance in my experiments?

A4: Based on the identified resistance mechanism, several strategies can be explored:

  • Combination Therapy:

    • If bypass pathways are activated, combine this compound with an inhibitor of the upregulated pathway (e.g., an EGFR inhibitor like gefitinib if the EGFR pathway is hyperactive).

    • If increased drug efflux is the cause, co-administer this compound with an inhibitor of the specific ABC transporter.

  • Genetic Knockdown: Use siRNA or shRNA to silence the expression of the gene driving the resistance mechanism (e.g., the specific ABC transporter or the key protein in the bypass pathway) to re-sensitize the cells to this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay) to Determine IC50
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Western Blot for GRPR and Signaling Protein Expression
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRPR, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR: Perform real-time PCR using SYBR Green master mix and primers specific for GRPR, ABCB1, and a housekeeping gene (e.g., ACTB).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Visualizations

GRP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRPR GRPR PLC PLC GRPR->PLC PI3K PI3K GRPR->PI3K Ras Ras GRPR->Ras GRP GRP GRP->GRPR Binds & Activates RC3095 This compound RC3095->GRPR Blocks PKC PKC PLC->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: GRP/GRPR signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for investigating and overcoming this compound resistance.

Bypass_Signaling GRPR GRPR PI3K_Akt PI3K/Akt Pathway GRPR->PI3K_Akt MAPK_ERK MAPK/ERK Pathway GRPR->MAPK_ERK EGFR EGFR EGFR->PI3K_Akt EGFR->MAPK_ERK RC3095 This compound RC3095->GRPR Inhibition EGF EGF EGF->EGFR Activation Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK_ERK->Proliferation

References

Technical Support Center: Improving the Bioavailability of RC-3095 TFA in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of the gastrin-releasing peptide receptor (GRPR) antagonist, RC-3095 TFA, in animal studies.

Frequently Asked Questions (FAQs)

1. My in vivo efficacy is lower than expected after oral administration of this compound. What are the potential causes and solutions?

Low in vivo efficacy of orally administered this compound is likely due to its poor oral bioavailability, a common challenge for peptide-based therapeutics.[1] The oral bioavailability of peptides is typically less than 1%.[1] Key factors contributing to this include:

  • Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the gastrointestinal (GI) tract.[1][2]

  • Poor Permeability: The intestinal mucosa presents a significant barrier to the absorption of large and hydrophilic molecules like peptides.[1]

  • Physicochemical Instability: The harsh pH conditions of the GI tract can lead to the degradation of the peptide.[1]

Troubleshooting Strategies:

StrategyDescriptionKey Considerations
Co-administration with Protease Inhibitors Prevents enzymatic degradation in the GI tract.[3] Examples include aprotinin and bestatin.[3]- Potential for off-target effects. - Must be co-formulated or administered simultaneously.
Formulation with Permeation Enhancers Improves absorption across the intestinal epithelium.[3] Surfactants (e.g., sodium deoxycholate) and chelators are common enhancers.[3]- Can cause transient or permanent damage to the intestinal mucosa. - Dose and duration of exposure need careful optimization.
Encapsulation in Nanoparticles Protects this compound from degradation and can enhance cellular uptake.[1][2] Polymeric nanoparticles can shield the encapsulated drug.[2]- Particle size, surface charge, and drug loading need to be optimized. - Manufacturing methods can be complex.[2]
Use of Mucoadhesive Polymers Increases the residence time of the formulation at the site of absorption.[3] This prolonged contact time can improve overall absorption.[3]- Polymer selection is critical for desired adhesion and release properties.

2. What alternative routes of administration have been explored for RC-3095 and what was their relative bioavailability?

Route of AdministrationStudy ContextKey Findings
Subcutaneous (SC) Investigating anti-inflammatory effects in arthritis models and effects on memory.[4][5] A phase I clinical trial in cancer patients also used this route.[6]Effective for achieving therapeutic concentrations.[4][6]
Intravenous (IV) Investigating effects in a lung ischemia-reperfusion injury model.[7]Direct systemic administration.
Intraperitoneal (IP) Investigating effects on memory in rats.[8]Common route for preclinical in vivo studies.
Pulmonary Inhalation Compared with SC and IV routes for inhibiting gastrin release.[9]Bioavailability was approximately 69% of the subcutaneous route.[9]

3. How can I formulate this compound to protect it from degradation in the stomach?

Protecting this compound from the acidic environment and enzymatic activity of the stomach is crucial for improving its oral bioavailability.

Stomach_Degradation_Workflow Enteric_Coating Enteric Coating Intestine Small Intestine (Absorption Site) Enteric_Coating->Intestine Bypasses Stomach Nanoparticles Nanoparticle Encapsulation Nanoparticles->Intestine Protects Peptide Prodrug Prodrug Approach Prodrug->Intestine Resists Degradation RC3095 This compound Stomach Stomach (Acidic pH, Pepsin) RC3095->Stomach Degradation Degradation Stomach->Degradation Low Bioavailability Stomach->Intestine Intact Peptide Absorption Systemic Absorption Intestine->Absorption

Caption: Strategies to protect this compound from stomach degradation.

4. What are the key steps in developing a nanoparticle formulation for this compound?

Developing a nanoparticle formulation involves a systematic approach to ensure optimal drug delivery.

Nanoparticle_Development_Workflow cluster_preformulation Pre-formulation cluster_optimization Optimization cluster_characterization Characterization cluster_invivo In Vivo Evaluation Polymer_Selection 1. Polymer/Lipid Selection Method_Selection 2. Manufacturing Method Selection (e.g., Double Emulsion) Polymer_Selection->Method_Selection Particle_Size 3. Particle Size & PDI Method_Selection->Particle_Size Zeta_Potential 4. Zeta Potential Particle_Size->Zeta_Potential Encapsulation_Efficiency 5. Encapsulation Efficiency Zeta_Potential->Encapsulation_Efficiency Drug_Loading 6. Drug Loading Encapsulation_Efficiency->Drug_Loading In_Vitro_Release 7. In Vitro Release Profile Drug_Loading->In_Vitro_Release Stability_Studies 8. Stability Assessment In_Vitro_Release->Stability_Studies Pharmacokinetics 9. Pharmacokinetic Studies Stability_Studies->Pharmacokinetics Efficacy_Studies 10. Efficacy Studies Pharmacokinetics->Efficacy_Studies

Caption: Workflow for developing a nanoparticle formulation.

A common method for encapsulating hydrophilic peptides like this compound is the double emulsion technique.[2]

Experimental Protocols

General Protocol for Evaluating Oral Bioavailability of a Novel this compound Formulation

  • Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats).

  • Groups:

    • Group 1: this compound in saline via intravenous (IV) administration (for reference bioavailability).

    • Group 2: this compound in the novel oral formulation via oral gavage.

    • Group 3: Control (vehicle for the oral formulation) via oral gavage.

  • Dosing: Administer a predetermined dose of this compound.

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

  • Plasma Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).

  • Bioavailability Calculation:

    • Absolute Bioavailability (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Signaling Pathway

Simplified Representation of this compound Mechanism of Action

This compound is an antagonist of the Gastrin-Releasing Peptide Receptor (GRPR).

GRPR_Signaling_Pathway GRP GRP (Ligand) GRPR GRPR (Receptor) GRP->GRPR Activates RC3095 This compound (Antagonist) RC3095->GRPR Blocks Downstream Downstream Signaling (e.g., Cell Proliferation, Inflammation) GRPR->Downstream Initiates

Caption: this compound blocks GRP-mediated signaling.

References

RC-3095 TFA toxicity and how to mitigate it in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RC-3095 TFA. The information is designed to address specific issues that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is RC-3095 and what is its mechanism of action?

RC-3095 is a selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2).[1][2] Its mechanism of action is centered on competitively blocking the binding of gastrin-releasing peptide (GRP) to GRPR.[3] This inhibition disrupts downstream signaling pathways associated with cell proliferation and survival, which is why RC-3095 has been investigated for its anti-tumor effects in various cancer models.[4][5][6][7]

Q2: What is the significance of the trifluoroacetic acid (TFA) salt form?

Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides like RC-3095, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC).[8] As a result, the final peptide product is often a TFA salt. While essential for the purification process, residual TFA in the peptide preparation can have unintended effects in biological assays.[8][9]

Q3: Can the TFA salt of RC-3095 affect my in vitro experiments?

Yes, the presence of TFA can interfere with in vitro experiments in several ways:

  • Direct Cytotoxicity: TFA has been shown to be cytotoxic and can inhibit the proliferation of various cell types, including osteoblasts and chondrocytes, even at low concentrations.[8][9] However, in some instances, it has also been reported to stimulate cell growth.[9] This variability makes it an unpredictable factor in cell-based assays.

  • Alteration of Peptide Properties: TFA can alter the secondary structure of peptides and may influence their aggregation properties.[9][10]

  • Assay Interference: The acidic nature of TFA can alter the pH of your experimental buffer, which can, in turn, affect protein function and assay results.[8]

Due to these potential interferences, it is highly recommended to either remove the TFA or exchange it for a more biologically compatible counter-ion, such as hydrochloride (HCl) or acetate.[8][11]

Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability

If you observe higher than expected cytotoxicity or a general decrease in cell viability that does not align with the expected pharmacological effects of RC-3095, it may be due to the presence of the TFA counter-ion.

Mitigation Strategy: TFA Removal or Exchange

To mitigate potential TFA-induced toxicity, it is recommended to exchange the TFA salt for a hydrochloride (HCl) or acetate salt. Below are detailed protocols for these procedures.

Experimental Protocols

Protocol 1: Conversion of this compound to RC-3095 HCl

This protocol involves the lyophilization of the peptide in the presence of HCl.

Materials:

  • This compound

  • 100 mM Hydrochloric Acid (HCl)

  • Distilled, deionized water

  • Lyophilizer

  • Liquid Nitrogen

Procedure:

  • Dissolve the this compound peptide in distilled, deionized water at a concentration of 1 mg/mL.

  • Add 100 mM HCl to the peptide solution.

  • Allow the solution to stand at room temperature for one minute.

  • Flash-freeze the solution in liquid nitrogen.

  • Lyophilize the frozen solution overnight until all the liquid has been removed.

  • To ensure complete removal of TFA, this process may need to be repeated 2-3 times.

Protocol 2: Conversion of this compound to RC-3095 Acetate

This protocol utilizes ion-exchange chromatography to replace TFA with acetate.

Materials:

  • This compound

  • Strong anion exchange resin

  • 1 M Sodium Acetate solution

  • Distilled, deionized water

  • Chromatography column

  • Lyophilizer

Procedure:

  • Prepare a small chromatography column with a strong anion exchange resin. The resin should have a 10- to 50-fold excess of anion sites relative to the amount of TFA in the peptide sample.

  • Equilibrate the column by eluting it with a 1 M solution of sodium acetate.

  • Wash the column thoroughly with distilled, deionized water to remove any excess sodium acetate.

  • Dissolve the this compound in distilled, deionized water and load it onto the prepared column.

  • Elute the column with distilled, deionized water and collect the fractions containing the peptide. The TFA will remain bound to the resin.

  • Combine the peptide-containing fractions and lyophilize to obtain the final RC-3095 acetate salt.

Quantitative Data Summary: General In Vitro Toxicity Assays

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of cells via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.[12]Well-established, cost-effective, high-throughput.Can be influenced by changes in cellular metabolism that are not directly related to viability. Requires a solubilization step.
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.[12]Simple, sensitive, non-destructive to remaining cells.LDH in the serum of the culture medium can interfere with the assay.
ATP-Based Assay Measures the amount of ATP present in viable cells, which is a key indicator of metabolic activity.[12]Highly sensitive, rapid, suitable for high-throughput screening.ATP levels can be affected by factors other than cell viability.
Hemolysis Assay Measures the lysis of red blood cells, which is a common method for assessing the membrane-damaging potential of peptides.[12]Simple, rapid, and cost-effective.Not applicable to all cell types.
Issue 2: Inconsistent or Unreliable Experimental Results

Inconsistent results between experiments or batches of this compound could be due to varying concentrations of residual TFA.

Mitigation Strategy: Quantification of TFA and Use of a Consistent Salt Form

For reproducible results, it is advisable to quantify the amount of TFA in your peptide stock and/or switch to a more stable and biologically inert salt form like HCl.

Visualizing Key Pathways and Workflows

RC-3095 Mechanism of Action: GRPR Signaling Pathway

RC-3095 acts as an antagonist to the Gastrin-Releasing Peptide Receptor (GRPR). Upon binding of its natural ligand, GRP, the GRPR activates several downstream signaling cascades that are implicated in cell proliferation and survival. RC-3095 blocks these pathways.

GRPR_Signaling_Pathway cluster_membrane Cell Membrane GRPR GRPR PLC Phospholipase C (PLC) GRPR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release from ER IP3->Ca_release Induces GRP Gastrin-Releasing Peptide (GRP) GRP->GRPR Binds & Activates RC3095 RC-3095 RC3095->GRPR Binds & Inhibits MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway Activates Ca_release->MAPK_pathway Activates Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation Promotes

Caption: GRPR signaling pathway and the inhibitory action of RC-3095.

Experimental Workflow: TFA to HCl Salt Conversion

The following diagram outlines the key steps for converting the TFA salt of RC-3095 to the HCl salt to mitigate TFA-induced toxicity.

TFA_to_HCl_Workflow start Start: This compound dissolve Dissolve in Water start->dissolve add_hcl Add 100mM HCl dissolve->add_hcl freeze Flash Freeze (Liquid Nitrogen) add_hcl->freeze lyophilize Lyophilize Overnight freeze->lyophilize repeat Repeat 2-3x (Optional but Recommended) lyophilize->repeat repeat->dissolve Redissolve end End: RC-3095 HCl repeat->end Complete

Caption: Workflow for converting this compound to RC-3095 HCl.

References

Adjusting RC-3095 TFA protocols for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RC-3095 TFA, a selective gastrin-releasing peptide receptor (GRPR) antagonist. The information is tailored for scientists and drug development professionals to aid in the adjustment of protocols for different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR).[1][2][3] It functions by blocking the binding of gastrin-releasing peptide (GRP) to its receptor, thereby inhibiting downstream signaling pathways that can promote cell proliferation and survival in various cancers.[4]

Q2: How do I determine the optimal concentration of this compound for my cell line?

A2: The optimal concentration of this compound is highly dependent on the GRPR expression level of the specific cell line. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest. A common starting point for a dose-response curve is a serial dilution ranging from nanomolar to micromolar concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

Q3: Which cell lines are known to be sensitive to this compound?

A3: Sensitivity to this compound correlates with the expression of GRPR. High GRPR expression has been observed in several cancer cell lines, including but not limited to small cell lung carcinoma (e.g., H-69), colon cancer (e.g., HT29), pancreatic cancer (e.g., CFPAC-1), and certain breast cancer cell lines (e.g., MDA-MB-231, MCF-7 MIII).[1][4][5] Conversely, cell lines with low or undetectable GRPR expression, such as the MCF-7 breast cancer cell line in some studies, may show little to no response.[6]

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is soluble in water.[3] For long-term storage, it is recommended to store the powder at -20°C for up to one year or -80°C for up to two years. Stock solutions can be stored at -20°C for one month or -80°C for six months.[3] It is advisable to prepare and use solutions on the same day. If making stock solutions in advance, aliquot and store in tightly sealed vials at -20°C or -80°C.[3] Before use, allow the product to equilibrate to room temperature for at least one hour.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound on cell viability or proliferation. Low or absent GRPR expression in the cell line. 1. Verify the GRPR expression level in your cell line using methods like RT-qPCR, Western blot, or immunohistochemistry.[1] 2. Consider using a positive control cell line known to express high levels of GRPR (e.g., H-69, HT29) to validate your experimental setup.
Suboptimal concentration of this compound. 1. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line. 2. Consult literature for reported effective concentrations in similar cell lines.
Presence of GRP or other agonists in the culture medium. 1. Use serum-free medium or dextran-coated charcoal-treated fetal bovine serum (DCC-FBS) to remove interfering growth factors.[6] 2. This can unmask the antagonistic effect of this compound.[6]
Inconsistent or variable results between experiments. Variations in cell culture conditions. 1. Ensure consistent cell passage number, confluency, and seeding density across experiments. 2. Standardize incubation times and reagent concentrations.
Degradation of this compound. 1. Prepare fresh stock solutions of this compound for each experiment. 2. Follow recommended storage conditions and avoid repeated freeze-thaw cycles.[3]
Observed cytotoxicity at high concentrations. Off-target effects. 1. Determine the cytotoxic concentration (CC50) for your cell line and use concentrations well below this value for your experiments. 2. Focus on the concentration range that provides maximal on-target antagonism with minimal cytotoxicity.

Data Presentation

Table 1: Relative Sensitivity of Various Cancer Cell Lines to this compound Based on GRPR Expression

Cell LineCancer TypeGRPR Expression LevelExpected Sensitivity to this compound
H-69Small Cell Lung CarcinomaHighHigh
HT29Colorectal CancerHighHigh
H510Small Cell Lung CarcinomaHighHigh
PEO4Ovarian CancerHighHigh
MDA-MB-231Breast CancerModerate to HighModerate to High
MCF-7 MIIIBreast CancerModerate to HighModerate to High
U-87MGGlioblastomaHighHigh
U-373MGGlioblastomaHighHigh
CFPAC-1Pancreatic CancerModerateModerate
PANC-1Pancreatic CancerVery LowLow
HCT116Colorectal CancerNot DetectedVery Low / Insensitive
MCF-7Breast CancerLow / Not DetectedVery Low / Insensitive

Note: This table provides a qualitative summary based on available literature. The actual sensitivity should be determined empirically for each specific cell line and experimental condition.[1][4][6][7]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Serum-free or DCC-FBS supplemented medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in sterile water.

    • Perform a serial dilution of this compound in serum-free or DCC-FBS supplemented medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

    • Include a vehicle control (medium with the same concentration of the solvent used for the highest compound concentration).

    • Carefully remove the complete medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assay (MTT):

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Mandatory Visualizations

GRP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GRP GRP GRPR GRPR GRP->GRPR Binds PLC PLC GRPR->PLC Activates RC3095 This compound RC3095->GRPR Blocks PKC PKC PLC->PKC ERK ERK PKC->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: GRP Signaling Pathway and this compound Inhibition.

experimental_workflow A 1. Seed Cells in 96-well plate B 2. Overnight Incubation (Cell Attachment) A->B C 3. Treat with this compound (Dose-Response) B->C D 4. Incubate (24-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan (DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Data Analysis (IC50 Calculation) H->I troubleshooting_logic Start No Effect Observed? CheckGRPR GRPR Expressed? Start->CheckGRPR OptimizeConc Concentration Optimal? CheckGRPR->OptimizeConc Yes Failure Cell Line Likely Insensitive CheckGRPR->Failure No CheckMedium Serum-Free Medium Used? OptimizeConc->CheckMedium Yes ReEval Re-evaluate Protocol OptimizeConc->ReEval No (Perform Dose-Response) Success Effective Inhibition CheckMedium->Success Yes CheckMedium->ReEval No (Switch to Serum-Free)

References

Navigating RC-3095 TFA: A Technical Guide to Consistent Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

Researchers and drug development professionals utilizing RC-3095 TFA, a selective gastrin-releasing peptide receptor (GRPR) antagonist, now have a dedicated resource to address experimental variability and ensure the reliability of their results. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to support the scientific community in harnessing the full potential of this compound.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR).[1][2][3][4] Its mechanism of action is to block the binding of gastrin-releasing peptide (GRP) and other bombesin-like peptides to the GRPR.[3] This inhibition disrupts downstream signaling pathways involved in various physiological and pathological processes, including cell proliferation, inflammation, and hormone secretion.[3][5][6]

2. What are the common research applications of this compound?

This compound has been utilized in a variety of research models, including:

  • Oncology: Investigating its anti-tumor effects by inhibiting the growth of cancers that overexpress GRPR, such as small cell lung carcinoma.[5]

  • Inflammation and Autoimmune Diseases: Studying its anti-inflammatory properties in models of arthritis by reducing pro-inflammatory cytokines like IL-17, IL-1β, and TNFα.[1][7]

  • Neuroscience: Examining its effects on memory and other neurological functions.[8]

  • Ischemia-Reperfusion Injury: Although one study in a lung ischemia-reperfusion model did not show a protective effect and suggested potential for increased apoptosis when administered after reperfusion.[6]

3. How should this compound be stored to ensure its stability?

Proper storage is critical for maintaining the integrity of this compound.

  • Powder: Store at -80°C for up to 2 years or at -20°C for up to 1 year. The product should be sealed and protected from moisture.[1][4]

  • Stock Solutions: Prepare aliquots in tightly sealed vials and store at -80°C for up to 6 months or at -20°C for up to one month.[1][2][9] It is recommended to prepare and use solutions on the same day whenever possible.[2] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2]

4. What is the significance of the TFA (trifluoroacetic acid) counter-ion?

Trifluoroacetic acid is often used in the purification of synthetic peptides and remains as a counter-ion. It is important to be aware that TFA itself can have biological effects, potentially leading to experimental variability.[10] In some cell lines, TFA has been shown to stimulate cell growth and protein synthesis, while in others, it can inhibit proliferation.[10] For sensitive in vitro assays, it is crucial to consider the potential effects of the TFA counter-ion and include appropriate controls.

Troubleshooting Guide

Variability in experimental results can be a significant challenge. This guide addresses common issues encountered when working with this compound.

Issue Potential Cause Recommended Solution
Inconsistent results between experimental batches Improper Storage or Handling: Degradation of the compound due to exposure to moisture, improper temperature, or repeated freeze-thaw cycles.Ensure the compound is stored as recommended (-80°C or -20°C, sealed from moisture).[1][4] Aliquot stock solutions to minimize freeze-thaw cycles.[2] Allow the vial to equilibrate to room temperature before opening.[2]
Variability in Compound Purity: Different batches of the compound may have slight variations in purity.Use a consistent source and batch of this compound for a given set of experiments. Note the lot number in your experimental records.
Inconsistent Solution Preparation: Errors in weighing, dissolving, or diluting the compound.Calibrate balances regularly. Ensure complete dissolution of the compound; for aqueous solutions, sonication may be necessary.[1][11] Prepare fresh working solutions for each experiment.
Lower than expected efficacy in in vivo studies Incorrect Dosage or Administration Route: The dose may be too low, or the administration route may not be optimal for the specific animal model.Refer to published studies for appropriate dosage ranges and administration routes (e.g., subcutaneous injection).[1][5][8] Perform a dose-response study to determine the optimal concentration for your model.
Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.Consider the pharmacokinetics of this compound. A phase I clinical trial reported a plasma elimination half-life of 8.6-10.9 hours in humans.[12] Adjust dosing frequency accordingly.
Unexpected or off-target effects in in vitro assays TFA Counter-ion Effects: The trifluoroacetic acid counter-ion can have its own biological effects, such as influencing cell proliferation.[10]Run a vehicle control that includes the same concentration of TFA as is present in your this compound working solution. This will help to differentiate the effects of the compound from the effects of the counter-ion.
Cell Line Specificity: The expression of GRPR can vary significantly between different cell lines.Confirm GRPR expression in your cell line of interest using techniques such as RT-PCR or western blotting before initiating experiments.
High variability in cell-based assay readouts Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect cellular responses.Standardize cell culture protocols. Use cells within a consistent passage number range and ensure uniform seeding density.
Assay Interference: The compound or its vehicle may interfere with the assay chemistry (e.g., colorimetric or fluorescent readouts).Run appropriate assay controls, including a "compound only" well (without cells) to check for background signal.

Experimental Protocols

In Vivo Anti-Inflammatory Study in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol is a summary of the methodology used in studies evaluating the anti-inflammatory effects of this compound in a mouse model of arthritis.[1][7]

  • Animal Model: Male DBA/1J mice (18-25 gm).[1]

  • Induction of Arthritis: Induce CIA according to standard protocols.

  • Treatment: Once the disease is established, administer this compound subcutaneously twice a day. Doses of 0.3 mg/kg or 1 mg/kg have been used.[1]

  • Duration: Treatment for 10 days after the onset of the disease.[1]

  • Assessments:

    • Monitor clinical scores of arthritis severity.

    • Perform histological analysis of joints to assess synovial inflammation, pannus formation, and erosive changes.

    • Measure levels of pro-inflammatory cytokines (IL-17, IL-1β, TNFα) in joint tissue homogenates via ELISA.[7]

    • Evaluate GRPR expression in synovial tissue by immunohistochemistry.[7]

In Vitro Cell Proliferation Assay

This protocol provides a general workflow for assessing the effect of this compound on the proliferation of cancer cells expressing GRPR.

  • Cell Culture: Culture GRPR-expressing cancer cells (e.g., H-69 SCLC) in appropriate media.

  • Seeding: Seed cells in 96-well plates at a predetermined optimal density.

  • Treatment: After allowing cells to adhere, treat with a range of concentrations of this compound. Include a vehicle control (and a TFA-only control if deemed necessary).

  • Incubation: Incubate for a period relevant to the cell line's doubling time (e.g., 24, 48, 72 hours).

  • Proliferation Assessment: Measure cell viability/proliferation using a standard method such as MTT, WST-1, or a direct cell count.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value if applicable.

Data Presentation

Table 1: Summary of In Vivo Efficacy of RC-3095

Model Species Dose Administration Key Findings Reference
Collagen-Induced Arthritis (CIA)Mouse0.3 or 1 mg/kgSC, twice dailyReduced clinical scores, synovial inflammation, and cytokine levels (IL-17, IL-1β, TNFα).[1][7]
Antigen-Induced Arthritis (AIA)Mouse1 mg/kgSC, twice dailyReduced neutrophil migration, hypernociception, and proteoglycan loss.[1][7]
Small Cell Lung Carcinoma (SCLC) XenograftMouse10 µ g/animal/day SCDecreased tumor volume by ~50% and reduced EGF-R levels.[5]
Aversive MemoryRat0.2 or 1 mg/kgIPImpaired short- and long-term inhibitory avoidance retention.[8]
Lung Ischemia-Reperfusion InjuryRatN/AIV (pre- or post-ischemia)Did not show a protective effect; potentiated apoptosis when given post-reperfusion.[6]

Visualizations

GRP_Signaling_Pathway cluster_membrane Cell Membrane GRPR GRPR G_protein G-protein Activation GRPR->G_protein GRP GRP / Bombesin GRP->GRPR Binds & Activates RC3095 This compound RC3095->GRPR Binds & Blocks PLC PLC Activation G_protein->PLC IP3_DAG IP3 / DAG Production PLC->IP3_DAG Ca_PKC Ca2+ release & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Effects (Proliferation, Inflammation) Ca_PKC->Downstream

Caption: GRPR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Troubleshooting cluster_planning Experimental Planning cluster_execution Execution cluster_analysis Analysis & Troubleshooting Confirm_GRPR Confirm GRPR Expression in Model System Select_Dose Select Appropriate Dose & Vehicle Confirm_GRPR->Select_Dose Plan_Controls Plan Controls (Vehicle, TFA) Select_Dose->Plan_Controls Prepare_Stock Prepare & Store Stock Solutions Correctly Plan_Controls->Prepare_Stock Prepare_Working Prepare Fresh Working Solutions Prepare_Stock->Prepare_Working Administer_Compound Administer Compound Prepare_Working->Administer_Compound Collect_Data Collect Data Administer_Compound->Collect_Data Analyze_Results Analyze Results Collect_Data->Analyze_Results Inconsistent_Results Inconsistent Results? Analyze_Results->Inconsistent_Results Check_Storage Check Storage & Handling Procedures Inconsistent_Results->Check_Storage Yes Optimize_Protocol Optimize Protocol Inconsistent_Results->Optimize_Protocol No, Consistent Check_Prep Check Solution Preparation Check_Storage->Check_Prep Check_Controls Review Control Data (TFA Effects?) Check_Prep->Check_Controls Check_Controls->Optimize_Protocol

References

Validation & Comparative

A Comparative Guide to the Efficacy of RC-3095 TFA and Other GRPR Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gastrin-releasing peptide receptor (GRPR) antagonist, RC-3095 TFA, with other notable alternatives. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.

Introduction to GRPR Antagonists

Gastrin-releasing peptide (GRP) and its receptor (GRPR) play a significant role in various physiological processes and are implicated in the pathology of several diseases, including cancer. The overexpression of GRPR in certain cancers, such as prostate, breast, and small cell lung cancer, has made it a compelling target for diagnostic imaging and targeted therapies. GRPR antagonists block the binding of GRP to its receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. This guide focuses on the comparative efficacy of this compound and other key GRPR antagonists.

Comparative Efficacy Data

The following tables summarize quantitative data on the binding affinity and in vivo efficacy of this compound and other selected GRPR antagonists.

Table 1: Comparative Binding Affinity of GRPR Antagonists
AntagonistCell LineIC50 (nM)Reference
RC-3095 CFPAC-1 (Pancreatic Cancer)High Affinity (Specific value not provided, but 50x less than RC-3940-II)[1]
RC-3940-II CFPAC-1 (Pancreatic Cancer)High Affinity (50-fold higher than RC-3095)[1]
ATBBN PC-3 (Prostate Cancer)16.4[2]
MATBBN PC-3 (Prostate Cancer)65.3[2]
NOTA-ATBBN PC-3 (Prostate Cancer)102.7 ± 1.18[3]
NOTA-MATBBN PC-3 (Prostate Cancer)124.6 ± 1.21[3]
RM2 PC-3 (Prostate Cancer)Kd = 1.83 ± 0.31[4]
NeoB PC-3 (Prostate Cancer)High Affinity (Specific value not provided, but demonstrated)[5]
[natIn]In-DOTA-RM26 PC-3 (Prostate Cancer)4.5 ± 0.7[6]
[natIn]In-DOTA-ABD-RM26 PC-3 (Prostate Cancer)49 ± 5 (in presence of HSA)[6]
Fluorobenzoylated BBN analogues PC-3 (Prostate Cancer)8.7 - 16.7[7]
Table 2: Comparative In Vivo Efficacy of GRPR Antagonists in Cancer Models
AntagonistCancer ModelTreatment Dose & ScheduleTumor Growth InhibitionReference
RC-3095 H-69 SCLC Xenograft10 µ g/day , s.c. for 5 weeks~50% decrease in tumor volume[8]
RC-3940-II H-69 SCLC Xenograft10 µ g/day , s.c. for 5 weeks60-70% decrease in tumor volume[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Competitive Binding Assay (for IC50 Determination)

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a GRPR antagonist.

  • Cell Culture: PC-3 human prostate carcinoma cells, which endogenously express GRPR, are cultured in an appropriate medium (e.g., F-12K medium supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Preparation: Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Competition Reaction: The culture medium is replaced with a binding buffer. A constant concentration of a radiolabeled GRPR ligand (e.g., 125I-[Tyr4]BBN) is added to each well, along with varying concentrations of the unlabeled antagonist being tested.

  • Incubation: The plates are incubated to allow the labeled and unlabeled ligands to compete for binding to the GRPR on the cell surface.

  • Washing and Lysis: After incubation, the cells are washed to remove unbound ligands. The cells are then lysed to release the bound radioactivity.

  • Quantification: The amount of radioactivity in the cell lysate is measured using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing antagonist. The IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, is determined using non-linear regression analysis.[2]

In Vivo Tumor Growth Inhibition Study

This protocol describes a typical xenograft study to evaluate the anti-tumor efficacy of a GRPR antagonist.

  • Animal Model: Athymic nude mice are used.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., H-69 SCLC) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to a control group and one or more treatment groups.

  • Drug Administration: The GRPR antagonist (e.g., RC-3095 or RC-3940-II) is administered to the treatment groups, typically via subcutaneous injection, at a specified dose and schedule (e.g., 10 µ g/day for 5 weeks). The control group receives a vehicle control.[8]

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width2) / 2.

  • Data Analysis: The mean tumor volumes of the treatment groups are compared to the control group to determine the percentage of tumor growth inhibition. Statistical analysis is performed to assess the significance of the observed differences.[8]

Mandatory Visualizations

GRPR Signaling Pathway

The following diagram illustrates the major signaling pathways activated upon GRP binding to GRPR. Antagonists like RC-3095 block this activation.

GRPR_Signaling_Pathway cluster_nucleus Nucleus GRP GRP GRPR GRPR GRP->GRPR Binds Gq Gαq GRPR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation Promotes

Caption: GRPR signaling cascade leading to cell proliferation.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines the typical workflow for assessing the in vivo efficacy of a GRPR antagonist.

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Start Start Implantation Tumor Cell Implantation Start->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Control Control Group (Vehicle) Randomization->Control Group 1 Treatment Treatment Group (GRPR Antagonist) Randomization->Treatment Group 2 Measurement Regular Tumor Measurement Control->Measurement Treatment->Measurement DataCollection Data Collection & Analysis Measurement->DataCollection End End DataCollection->End

Caption: Workflow for in vivo tumor growth inhibition studies.

Conclusion

This compound has demonstrated efficacy as a GRPR antagonist, notably in preclinical cancer models where it has been shown to inhibit tumor growth. Comparative data suggests that other antagonists, such as RC-3940-II, may exhibit even higher binding affinity and greater in vivo potency in certain models. The development of radiolabeled GRPR antagonists has also opened new avenues for cancer diagnostics and theranostics, with compounds like RM2 and NeoB showing promise in clinical settings. The choice of a specific GRPR antagonist for research or clinical development will depend on the desired application, balancing factors such as binding affinity, in vivo efficacy, pharmacokinetic properties, and, for imaging and radiotherapy, the choice of radionuclide and chelator. This guide provides a foundational comparison to aid in this selection process.

References

RC-3095 TFA: A Comparative Guide to its Antagonist Activity on the Gastrin-Releasing Peptide Receptor (GRPR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of RC-3095 TFA's antagonist activity on the Gastrin-Releasing Peptide Receptor (GRPR). It offers a comparative analysis with other known GRPR antagonists, supported by experimental data and detailed protocols to assist in research and drug development.

Introduction to GRPR and its Antagonism

The Gastrin-Releasing Peptide Receptor (GRPR) is a G-protein coupled receptor that, when activated by its ligand, gastrin-releasing peptide (GRP), triggers a cascade of downstream signaling pathways. These pathways, primarily the phospholipase C pathway, are integral to various physiological processes. However, the overexpression of GRPR has been implicated in the proliferation and progression of several cancers, including prostate, breast, and lung cancer, making it a significant target for therapeutic intervention.

GRPR antagonists function by competitively binding to the receptor, thereby blocking the interaction with GRP and inhibiting the subsequent signaling cascades crucial for cell growth and survival. This targeted approach offers the potential for therapeutic intervention with potentially fewer side effects than traditional chemotherapy. This compound is a selective bombesin/gastrin-releasing peptide receptor (GRPR) antagonist that has demonstrated anti-inflammatory and anti-tumor effects in various studies.

Comparative Analysis of GRPR Antagonists

One study indicated that the binding affinity of another GRPR antagonist, RC-3940-II, is 50 times higher than that of RC-3095.[1] In a GRPR antagonist assay, RC-3095 demonstrated an EC50 of approximately 100 nM. Other notable GRPR antagonists used for comparative purposes include the peptide-based antagonist BIM 26226 and the non-peptide antagonists PD 176252 and SB-222200.[2]

CompoundTypeReported Potency/AffinityReference
This compound PeptideEC50: ~100 nMThermo Fisher Scientific
RC-3940-II Peptide~50x higher binding affinity than RC-3095[1]
BIM 26226 PeptideGRPR Antagonist[2]
PD 176252 Non-peptideGRPR Antagonist[2]
SB-222200 Non-peptideGRPR Antagonist[2]

Signaling Pathways and Experimental Workflows

To understand the validation of this compound's antagonist activity, it is crucial to visualize the underlying molecular pathways and the experimental procedures used to assess its efficacy.

GRPR Signaling Pathway

Activation of GRPR by GRP initiates a signaling cascade that is central to its physiological and pathological effects. The following diagram illustrates this pathway.

GRPR_Signaling_Pathway cluster_membrane Cell Membrane GRPR GRPR G_protein Gq/11 GRPR->G_protein Activates GRP GRP GRP->GRPR Binds PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (Cell Proliferation, Survival) Ca_release->Downstream PKC->Downstream RC3095 This compound RC3095->GRPR Blocks Competitive_Binding_Assay start Start prepare_cells Prepare GRPR-expressing cells start->prepare_cells add_radioligand Add radiolabeled GRP (e.g., ¹²⁵I-GRP) prepare_cells->add_radioligand add_competitor Add increasing concentrations of this compound or other antagonists add_radioligand->add_competitor incubate Incubate to reach binding equilibrium add_competitor->incubate separate Separate bound from free radioligand incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC₅₀/Ki measure->analyze end End analyze->end

References

A Head-to-Head Comparison of GRPR Antagonists: RC-3095 TFA vs. PD 176252

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent Gastrin-Releasing Peptide Receptor (GRPR) inhibitors: the peptide-based RC-3095 TFA and the non-peptide small molecule PD 176252. This document outlines their performance based on available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows.

The Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor overexpressed in a variety of cancers, has emerged as a promising target for anti-cancer therapies. Both this compound and PD 176252 are antagonists of this receptor, functioning to block the proliferative signals initiated by its endogenous ligand, gastrin-releasing peptide (GRP). While both compounds demonstrate anti-tumor activity, they differ significantly in their chemical nature, receptor selectivity, and potency.

Quantitative Performance Comparison

To facilitate a clear comparison of this compound and PD 176252, the following tables summarize their in vitro and in vivo performance characteristics based on published data.

CompoundTypeTarget(s)Binding Affinity (Ki)
This compound PeptideGRPR (BB2)Not explicitly reported, but a related analog (RC-3940-II) has 50-fold higher affinity.
PD 176252 Non-peptideGRPR (BB2), NMBR (BB1)[1]GRPR (BB2): 1.0 nM, NMBR (BB1): 0.17 nM[1][2]

Table 1: General characteristics and binding affinities of this compound and PD 176252.

CompoundAssay TypeCell LineIC50 / EC50
This compound GRP-induced GRPR internalizationU2OS~100 nM (EC50)
PD 176252 Inhibition of cell proliferationRat C6 glioma2 µM (IC50)[1]
PD 176252 Inhibition of xenograft proliferationNCI-H12995 µM (IC50)[1]

Table 2: In vitro functional activity of this compound and PD 176252.

CompoundCancer ModelAdministrationEfficacy
This compound H-69 SCLC xenograft10 µ g/animal/day , s.c.~50% decrease in tumor volume[3]
This compound C6 glioma xenograft0.3 mg/kg60% inhibition of tumor growth[4]
This compound MCF-7 MIII breast cancer xenograft10 µg, s.c. twice dailySignificant suppression of tumor growth[5]
PD 176252 NCI-H1299 xenograftNot specifiedInhibition of proliferation (IC50 = 5 µM)[1]

Table 3: In vivo anti-tumor efficacy of this compound and PD 176252.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.

GRPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GRP GRP GRPR GRPR GRP->GRPR Binds Gq Gαq GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates MAPK MAPK Pathway (ERK) PKC->MAPK Activates Proliferation Cell Proliferation, Survival, Invasion MAPK->Proliferation Promotes RC3095 This compound RC3095->GRPR Inhibits PD176252 PD 176252 PD176252->GRPR Inhibits

GRPR Signaling Pathway and Inhibition

In_Vivo_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint CellCulture Tumor Cell Culture (e.g., H-69, PC-3) AnimalModel Implantation of Cells into Nude Mice CellCulture->AnimalModel TumorGrowth Tumor Growth to Palpable Size AnimalModel->TumorGrowth Randomization Randomization of Mice into Treatment Groups TumorGrowth->Randomization Treatment Daily Administration of RC-3095 or PD 176252 Randomization->Treatment Control Vehicle Control Group Randomization->Control TumorMeasurement Regular Measurement of Tumor Volume Treatment->TumorMeasurement BodyWeight Monitoring of Animal Body Weight Treatment->BodyWeight Control->TumorMeasurement Control->BodyWeight Endpoint Endpoint: Tumor Size Limit or Study Duration Reached TumorMeasurement->Endpoint Analysis Data Analysis: Tumor Growth Inhibition Endpoint->Analysis

In Vivo Xenograft Efficacy Workflow

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of a test compound for the Gastrin-Releasing Peptide Receptor (GRPR).

1. Materials:

  • Cell Membranes: Membranes prepared from cells overexpressing GRPR (e.g., PC-3 cells).

  • Radioligand: 125I-[Tyr4]-Bombesin.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Test Compounds: this compound and PD 176252 at various concentrations.

  • Non-specific Binding Control: High concentration of unlabeled GRP (e.g., 1 µM).

  • Filtration System: 96-well harvester with GF/C filters.

  • Scintillation Counter.

2. Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a fixed concentration (typically at or below its Kd), and 50 µL of the test compound at varying concentrations. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of the high concentration unlabeled GRP.

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the GF/C filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value from the curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Calcium Mobilization Assay

This assay measures the ability of a GRPR antagonist to inhibit GRP-induced intracellular calcium release.

1. Materials:

  • Cells: GRPR-expressing cells (e.g., PC-3 or HEK293 cells stably expressing GRPR).

  • Calcium-sensitive dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist: Gastrin-Releasing Peptide (GRP).

  • Test Compounds: this compound and PD 176252.

  • Fluorescence Plate Reader with an injection system.

2. Procedure:

  • Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compound (antagonist) at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes).

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject a fixed concentration of GRP (typically EC80) and immediately measure the change in fluorescence over time.

3. Data Analysis:

  • Determine the peak fluorescence intensity for each well.

  • Normalize the data to the response of GRP alone (100%) and buffer (0%).

  • Plot the percentage of inhibition against the log concentration of the antagonist.

  • Calculate the IC50 value from the resulting dose-response curve.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of GRPR antagonists in a mouse model.

1. Materials:

  • Tumor Cells: A suitable cancer cell line with high GRPR expression (e.g., H-69 SCLC, PC-3 prostate cancer).

  • Animals: Immunocompromised mice (e.g., nude or SCID).

  • Test Compounds: this compound and PD 176252 formulated for in vivo administration.

  • Vehicle Control: The formulation vehicle for the test compounds.

  • Calipers for tumor measurement.

2. Procedure:

  • Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compounds and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily subcutaneous injections).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).

  • Monitor the body weight and general health of the animals throughout the study.

  • Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

3. Data Analysis:

  • Plot the mean tumor volume for each group over time to generate tumor growth curves.

  • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group at the end of the study.

  • Perform statistical analysis to determine the significance of the observed differences in tumor growth.

Conclusion

Both this compound and PD 176252 demonstrate efficacy as GRPR antagonists with anti-tumor properties. PD 176252 exhibits high nanomolar binding affinity for both GRPR and NMBR and has shown to inhibit cancer cell proliferation in the low micromolar range. This compound, a peptide antagonist, effectively inhibits GRP-induced receptor internalization and demonstrates significant in vivo tumor growth inhibition.

The choice between these two inhibitors for research or therapeutic development may depend on the specific application. The non-peptide nature of PD 176252 may offer advantages in terms of oral bioavailability and metabolic stability, while the peptide-based RC-3095 may provide higher selectivity for GRPR, although further data is needed to confirm this. The provided data and protocols offer a foundation for researchers to make informed decisions and design further comparative studies to fully elucidate the therapeutic potential of these GRPR antagonists.

References

A Comparative Analysis of RC-3095 TFA and Somatostatin Analogues in Glioblastoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The current standard of care, which includes surgery, radiation, and chemotherapy, offers limited efficacy, highlighting the urgent need for novel therapeutic strategies. Two such strategies involve targeting specific neuropeptide receptor systems expressed on glioblastoma cells: the bombesin/gastrin-releasing peptide (GRP) receptor system and the somatostatin receptor (SSTR) system. This guide provides a comparative overview of RC-3095 TFA, a bombesin/GRP receptor antagonist, and established somatostatin analogues, evaluating their performance based on available experimental data.

Mechanism of Action

This compound is a potent and selective antagonist of the bombesin/GRP receptor (GRPR). In glioblastoma, GRP can act as a mitogen, stimulating cell proliferation. By blocking the binding of GRP to its receptor, RC-3095 aims to inhibit this growth-promoting signaling cascade.

Somatostatin analogues , such as octreotide and pasireotide, are synthetic derivatives of the natural hormone somatostatin. They exert their effects by binding to somatostatin receptors (SSTRs), of which five subtypes (SSTR1-5) have been identified. Glioblastoma cells can express various SSTR subtypes, with SSTR2 being a common target. Activation of these G-protein coupled receptors can trigger anti-proliferative and pro-apoptotic signaling pathways.

Comparative Data Presentation

The following tables summarize the available quantitative data from preclinical studies comparing the efficacy of this compound and somatostatin analogues in glioblastoma models.

Table 1: In Vivo Efficacy in Glioblastoma Xenograft Models
Compound Dose & Schedule Tumor Growth Inhibition (Volume) Tumor Growth Inhibition (Weight)
RC-309520 µ g/animal , twice daily, s.c.~79% reduction~72% reduction
RC-160 (Somatostatin Analogue)100 µ g/animal/day , s.c.>60% reduction~45% reduction
Data from a study on U-87MG human glioblastoma xenografts in nude mice.[1]
Table 2: In Vitro Proliferation Inhibition in Glioblastoma Cell Lines
Compound Effect on Cell Proliferation
RC-3095Significant inhibition of U-87MG and U-373MG cell proliferation in the presence of GRP.[1]
RC-160 (Somatostatin Analogue)Moderate suppression of growth in U-87MG and U-373MG cells.[1]
OctreotideNo significant inhibition of proliferation in several glioblastoma cell lines at concentrations up to 10⁻⁶ M.[2]
PasireotideSignificantly reduced proliferation rate of primary GBM cell cultures at 10⁻⁷ M.[3]

Signaling Pathways

The antitumor effects of this compound and somatostatin analogues are mediated by distinct signaling pathways.

Bombesin/GRP Receptor Signaling Pathway

Activation of the GRP receptor (GRPR) by its ligand, GRP, in glioblastoma cells initiates a signaling cascade that promotes cell growth. This typically involves the activation of phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+) and the activation of the mitogen-activated protein kinase (MAPK) pathway. RC-3095, as an antagonist, blocks these downstream effects.

GRP_Signaling GRP GRP GRPR GRPR GRP->GRPR Binds PLC Phospholipase C (PLC) GRPR->PLC Activates RC3095 This compound RC3095->GRPR Blocks IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC MAPK_Pathway MAPK Pathway (Erk1/2) PKC->MAPK_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation

Caption: Bombesin/GRP Receptor Signaling Pathway in Glioblastoma.

Somatostatin Receptor Signaling Pathway

The binding of somatostatin analogues to SSTRs, particularly SSTR2, on glioblastoma cells can initiate several inhibitory signaling cascades. These include the inhibition of adenylyl cyclase (AC), leading to decreased cyclic AMP (cAMP) levels, and the activation of phosphotyrosine phosphatases (PTP), which can dephosphorylate and inactivate growth factor receptors and downstream signaling molecules. This can ultimately lead to cell cycle arrest and apoptosis.

SSTR_Signaling SS_Analogue Somatostatin Analogue SSTR SSTR2 SS_Analogue->SSTR Binds Gi Gi Protein SSTR->Gi Activates PTP Phosphotyrosine Phosphatase (PTP) SSTR->PTP Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Cell_Cycle_Arrest Cell Cycle Arrest PKA->Cell_Cycle_Arrest Growth_Factor_Signaling Growth Factor Signaling PTP->Growth_Factor_Signaling Inhibits Apoptosis Apoptosis PTP->Apoptosis Growth_Factor_Signaling->Cell_Cycle_Arrest

Caption: Somatostatin Receptor Signaling Pathway in Glioblastoma.

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

A detailed protocol for assessing cell proliferation in response to treatment.

Proliferation_Workflow cluster_0 Cell Seeding and Treatment cluster_1 MTT Incubation and Measurement cluster_2 Data Analysis A Seed glioblastoma cells in 96-well plates B Allow cells to adhere overnight A->B C Treat with this compound or somatostatin analogues at various concentrations B->C D Add MTT reagent to each well and incubate C->D E Solubilize formazan crystals with DMSO or other solvent D->E F Measure absorbance at 570 nm using a plate reader E->F G Calculate cell viability as a percentage of the untreated control F->G H Generate dose-response curves and determine IC50 values G->H

Caption: Experimental Workflow for In Vitro Proliferation Assay.

Methodology:

  • Cell Seeding: Glioblastoma cells (e.g., U-87MG, U-373MG) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or somatostatin analogues. Control wells receive vehicle only.

  • Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.

In Vivo Glioblastoma Xenograft Model

A standard protocol for evaluating the in vivo efficacy of therapeutic agents.

Xenograft_Workflow cluster_0 Tumor Implantation cluster_1 Treatment and Monitoring cluster_2 Endpoint and Analysis A Subcutaneously inject human glioblastoma cells (e.g., U-87MG) into the flank of immunocompromised mice B Allow tumors to grow to a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into treatment (this compound, somatostatin analogue) and control groups B->C D Administer treatment as per the defined schedule C->D E Measure tumor volume and body weight regularly (e.g., twice weekly) D->E F Sacrifice mice at the end of the study or when tumors reach a predetermined size E->F G Excise tumors and measure final tumor weight F->G H Analyze tumor tissue for biomarkers (e.g., proliferation markers, receptor expression) G->H

Caption: Experimental Workflow for In Vivo Glioblastoma Xenograft Model.

Methodology:

  • Cell Implantation: Human glioblastoma cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[4][5][6]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specific size, and mice are then randomized into different treatment groups.[4][5][6]

  • Treatment Administration: this compound, somatostatin analogues, or vehicle control are administered according to the specified dose and schedule (e.g., subcutaneous injection).[1]

  • Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated using the formula: (length × width²) / 2. Animal body weight and general health are also monitored.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor tissue can be further processed for histological or molecular analysis.

Conclusion

Both this compound and somatostatin analogues have demonstrated anti-tumor activity in preclinical models of glioblastoma. The available data suggests that RC-3095 may have a more potent inhibitory effect on tumor growth in vivo compared to the older somatostatin analogue, RC-160.[1] In vitro, the efficacy of somatostatin analogues appears to be more variable and potentially dependent on the specific analogue and the SSTR expression profile of the glioblastoma cells.[1][2][3]

The distinct mechanisms of action of these two classes of compounds offer different therapeutic avenues. The efficacy of somatostatin analogues is contingent on the expression of functional SSTRs on tumor cells, which can be variable in glioblastoma.[7][8][9] RC-3095's targeting of the bombesin/GRP receptor system provides an alternative approach that may be effective in a different subset of glioblastoma patients. Further research, including head-to-head comparative studies with modern somatostatin analogues and detailed receptor expression analyses in patient-derived models, is warranted to fully elucidate the therapeutic potential of these agents in the treatment of glioblastoma.

References

A Comparative Guide to Alternatives for RC-3095 TFA in Bombesin Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of alternatives to RC-3095 TFA, a well-characterized antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR). The bombesin family of peptides and their receptors, particularly the GRPR, are implicated in various physiological processes and are overexpressed in numerous cancers, making them a key target for therapeutic and diagnostic development. This document outlines the performance of prominent alternative antagonists, supported by experimental data, to aid researchers in selecting the most suitable tools for their studies of bombesin pathways.

Overview of Bombesin Receptor Antagonists

Bombesin-like peptides, including gastrin-releasing peptide (GRP), act as autocrine and paracrine growth factors in several types of cancer. Antagonists that block the binding of these peptides to their receptors are valuable tools for studying signal transduction and for developing potential anti-cancer therapies. RC-3095 is a potent GRPR antagonist, but several other analogs have been developed with potentially improved efficacy and binding characteristics. This guide focuses on peptide-based antagonists that have been directly compared with RC-3095 or are well-documented in the literature.

Comparative Performance of GRPR Antagonists

The following tables summarize quantitative data from studies comparing RC-3095 with key alternatives. These alternatives, primarily RC-3940-II and RC-3950-II, have demonstrated enhanced potency in various preclinical models.

In Vivo Tumor Growth Inhibition
CompoundCancer Cell LineAnimal ModelDose% Tumor Volume Inhibition% Tumor Weight InhibitionCitation
RC-3095 H-69 SCLCNude Mice10 µ g/day ~50%-[1]
RC-3940-II H-69 SCLCNude Mice10 µ g/day 60-70%-[1]
RC-3095 MCF-7 MIII Breast CancerNude Mice10 µg, twice dailySignificant suppression after 4 weeksSignificantly decreased
RC-3950-II MCF-7 MIII Breast CancerNude Mice10 µg, twice dailySignificant suppression after 2 weeksSignificantly decreased
RC-3095 Hs746T Gastric CancerNude Mice10 µg, twice daily-88.3%[2]
RC-3095 MDA-MB-468 Breast CancerNude Mice20 µ g/day Powerful suppression (1 tumor regressed)-[3]
RC-3940-II MDA-MB-468 Breast CancerNude Mice20 µ g/day Powerful suppression (2 tumors regressed)-[3]
Receptor Binding Affinity
CompoundReceptor/TissueAssay TypeIC50 / KdRelative AffinityCitation
RC-3095 Bombesin Receptors (Hs746T cells)Competitive Binding ([125I-Tyr4]bombesin)--[2]
RC-3110 Bombesin Receptors (Hs746T cells)Competitive Binding ([125I-Tyr4]bombesin)--[2]
RC-3950-II Bombesin Receptors (Hs746T cells)Competitive Binding ([125I-Tyr4]bombesin)-Higher than RC-3095 & RC-3110[2]
Demobesin 1 GRP Receptor (Prostate Cancer)Competitive Binding2.6 ± 0.2 nMHigh[4]
Demobesin 4 (Agonist) GRP Receptor (Prostate Cancer)Competitive BindingIn nanomolar rangeComparable to Demobesin 1[5][6]

Key Alternatives to this compound

RC-3940-II

RC-3940-II is a bombesin/GRP antagonist with modified C- and N-terminal amino acids.[2] Across multiple studies, it has demonstrated greater antitumor activity and higher binding affinity for bombesin receptors compared to RC-3095.[7] For instance, in a study using H-69 small cell lung carcinoma xenografts, RC-3940-II inhibited tumor volume by 60-70%, whereas RC-3095 achieved approximately 50% inhibition at the same dose.[1] This enhanced efficacy makes it a strong candidate for studies requiring potent pathway inhibition.

RC-3950-II

RC-3950-II is another potent bombesin/GRP antagonist. In studies on MCF-7 MIII breast cancer xenografts, RC-3950-II showed a more rapid and slightly more efficacious inhibition of tumor growth compared to RC-3095. It also demonstrated a higher binding affinity for bombesin receptors on Hs746T gastric cancer cells.[2]

Demobesin 1

Demobesin 1 is a well-characterized GRP receptor antagonist, often used in radiolabeled forms for tumor imaging and targeting studies.[5][8] It effectively competes with bombesin agonists for receptor binding and acts as a competitive antagonist by reversing agonist-induced effects like calcium mobilization and receptor internalization.[5][6] While direct anti-proliferative comparisons with RC-3095 are less common, its characterization as a pure antagonist makes it a valuable tool for dissecting signaling pathways without agonist-like side effects.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the bombesin signaling pathway and the workflows used to study them is crucial for experimental design.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GRPR GRPR (BB2) Gq Gαq GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) Ca->PKC Co-activates Gene Gene Transcription (e.g., c-fos, c-myc) PKC->Gene Proliferation Cell Proliferation & Survival PKC->Proliferation Phosphorylates Downstream Targets Bombesin Bombesin / GRP (Ligand) Bombesin->GRPR Binds & Activates Antagonist RC-3095 or Alternative Antagonist->GRPR Binds & Blocks ER->Ca Releases

Caption: Simplified Bombesin/GRPR signaling pathway.

G cluster_setup Experimental Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis A1 Establish Tumor Xenografts in Nude Mice A2 Randomize Mice into Treatment Groups A1->A2 A3 Group 1: Vehicle Control A2->A3 A4 Group 2: RC-3095 A2->A4 A5 Group 3: Alternative Antagonist A2->A5 B1 Administer Treatment Daily (e.g., subcutaneous injection) B2 Measure Tumor Volume (e.g., 2-3 times per week) B1->B2 B3 Monitor Animal Weight and Health B2->B3 C1 Sacrifice Mice at Pre-defined Endpoint B2->C1 B3->B1 C2 Excise Tumors and Measure Final Weight C1->C2 C3 Process Tumors for Biomarker Analysis (e.g., Western Blot, RT-PCR) C2->C3 C4 Statistical Analysis of Tumor Growth Curves C2->C4

Caption: Workflow for in vivo comparison of bombesin antagonists.

Experimental Protocols

The following are representative protocols for key experiments used to characterize and compare bombesin receptor antagonists. Researchers should optimize these protocols for their specific cell lines, reagents, and equipment.

Competitive Receptor Binding Assay

This assay determines the binding affinity (Ki or IC50) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Materials:

  • Cell membranes or whole cells expressing GRPR (e.g., PC-3, Hs746T cells).

  • Radioligand: [125I-Tyr4]bombesin.

  • Binding Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash Buffer: Ice-cold Binding Buffer.

  • Unlabeled antagonists: RC-3095, alternative compounds.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of the unlabeled antagonists (e.g., from 10⁻¹² M to 10⁻⁵ M) in Binding Buffer.

  • Reaction Setup: In a 96-well plate, add in order:

    • 50 µL of Binding Buffer (for total binding) or a high concentration of unlabeled bombesin (for non-specific binding).

    • 50 µL of diluted unlabeled antagonist for competition wells.

    • 50 µL of radioligand ([125I-Tyr4]bombesin) at a final concentration near its Kd.

    • 100 µL of cell membrane preparation (containing 10-50 µg of protein).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. Calculate the IC50 value using non-linear regression (sigmoidal dose-response). The Ki can be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures an antagonist's ability to block agonist-induced calcium release from intracellular stores, a key event in GRPR signaling.

Materials:

  • GRPR-expressing cells (e.g., PC-3, DU-145).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2/AM, Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Agonist: Bombesin or GRP.

  • Antagonists: RC-3095, alternative compounds.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate and grow to ~90% confluency.

  • Dye Loading: Wash cells with Assay Buffer and incubate with the calcium-sensitive dye in Assay Buffer for 45-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells 2-3 times with Assay Buffer to remove excess dye. Add 100 µL of Assay Buffer to each well.

  • Antagonist Pre-incubation: Add various concentrations of the antagonist to the wells and incubate for 10-20 minutes.

  • Measurement: Place the plate in the fluorescence reader. Record a stable baseline fluorescence for 15-30 seconds.

  • Agonist Injection: Inject a fixed concentration of bombesin or GRP (typically at its EC80) and immediately continue recording fluorescence for 2-3 minutes to capture the peak response.

  • Data Analysis: Calculate the change in fluorescence (peak - baseline) for each well. Plot the response as a percentage of the agonist-only control against the log concentration of the antagonist to determine the IC50 for inhibition.[9]

In Vivo Tumor Growth Inhibition Study

This assay evaluates the anti-proliferative efficacy of an antagonist on tumor xenografts in an animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice).

  • Tumor cells (e.g., H-69 SCLC, MCF-7).

  • Vehicle solution (e.g., 0.1% DMSO in 10% aqueous propylene glycol).

  • Antagonists: RC-3095, alternative compounds.

  • Calipers for tumor measurement.

Methodology:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 50-100 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, RC-3095, Alternative Antagonist) with 8-10 mice per group.

  • Treatment: Administer the assigned treatment (e.g., via subcutaneous injection) daily or as determined by pharmacokinetic data.[2]

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health.

  • Endpoint: Continue the study for a pre-determined period (e.g., 5-7 weeks) or until tumors in the control group reach a maximum allowed size.

  • Analysis: At the end of the study, sacrifice the animals, excise the tumors, and measure their final weight. Plot the mean tumor volume over time for each group to compare the efficacy of the treatments.[1]

References

Unveiling the Selectivity of RC-3095 TFA: A Comparative Guide to Bombesin Receptor Subtype Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a receptor antagonist is paramount. This guide provides a detailed comparison of RC-3095 TFA's cross-reactivity with the three primary bombesin receptor subtypes: the gastrin-releasing peptide receptor (GRPR/BB2), the neuromedin B receptor (NMBR/BB1), and the bombesin receptor subtype 3 (BRS3/BB3).

This compound is widely recognized as a selective and potent antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the BB2 receptor.[1][2][3] Its role in cancer research, particularly in inhibiting the growth of various tumors, is well-documented.[4][5] However, a comprehensive understanding of its interaction with other bombesin receptor subtypes is crucial for evaluating its specificity and potential off-target effects. This guide synthesizes available data to clarify the cross-reactivity profile of this compound.

Comparative Binding Affinity of this compound

While this compound is consistently described as a selective GRPR antagonist, specific quantitative binding data across all three bombesin receptor subtypes in a single comparative study is limited in publicly available literature. The following table summarizes the known binding characteristics of this compound and provides context with data from other relevant bombesin receptor ligands.

CompoundBB1 (NMBR) Affinity (Ki/IC50)BB2 (GRPR) Affinity (Ki/IC50)BB3 (BRS3) Affinity (Ki/IC50)Selectivity Profile
This compound Data not availablePotent AntagonistData not availableSelective for GRPR
PD 168368Ki: 15–45 nM / IC50: 96 nMIC50: 3500 nM-Selective for BB1
ML-18--IC50: 4.8 µMSelective for BB3
BA1IC50: 2.5 nMIC50: 0.4 nMIC50: 6 nMHigh affinity for all three subtypes

This table will be updated as more specific binding data for this compound becomes available.

Signaling Pathways and Experimental Workflows

The bombesin receptors (BB1, BB2, and BB3) are G protein-coupled receptors (GPCRs) that primarily signal through the Gq/11 protein family. Upon ligand binding, these receptors activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), which in turn modulate various cellular processes, including cell growth and proliferation.

G_protein_signaling cluster_receptor Bombesin Receptor Activation cluster_g_protein G-Protein Cascade cluster_second_messengers Second Messenger Production cluster_downstream Downstream Effects Ligand Ligand Bombesin_Receptor Bombesin Receptor (BB1, BB2, or BB3) Ligand->Bombesin_Receptor Binds Gq_11 Gq/11 Protein Bombesin_Receptor->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Proliferation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Bombesin Receptor Signaling Pathway.

To determine the cross-reactivity of this compound, a series of competitive radioligand binding assays would be performed. The following diagram illustrates the general workflow for such an experiment.

experimental_workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_separation Separation and Measurement cluster_analysis Data Analysis Cell_Membranes Cell Membranes Expressing Bombesin Receptor Subtype (BB1, BB2, or BB3) Incubate Incubate Components to Reach Equilibrium Cell_Membranes->Incubate Radioligand Radiolabeled Bombesin Analog (e.g., [125I]Tyr4-bombesin) Radioligand->Incubate RC3095 This compound (Varying Concentrations) RC3095->Incubate Filtration Separate Bound from Free Radioligand via Filtration Incubate->Filtration Measurement Measure Radioactivity of Bound Ligand Filtration->Measurement Competition_Curve Generate Competition Binding Curve Measurement->Competition_Curve Ki_Determination Determine IC50 and Ki Values Competition_Curve->Ki_Determination

Experimental Workflow for Receptor Cross-Reactivity Assessment.

Experimental Protocols

Radioligand Binding Assay for Bombesin Receptor Subtypes

This protocol outlines a general method for determining the binding affinity of this compound to each of the bombesin receptor subtypes.

1. Cell Culture and Membrane Preparation:

  • HEK293 cells, or other suitable host cells, are transiently or stably transfected to express high levels of the human BB1, BB2, or BB3 receptor subtype.

  • Cells are cultured to confluence, harvested, and then homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then ultracentrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4). Protein concentration is determined using a standard assay (e.g., BCA assay).

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Binding buffer.

    • A fixed concentration of a suitable radioligand (e.g., [125I]Tyr4-bombesin). The concentration used is typically near the Kd of the radioligand for the specific receptor subtype.

    • Increasing concentrations of unlabeled this compound (e.g., from 1 pM to 10 µM).

    • Cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • For determination of non-specific binding, a high concentration of a non-radiolabeled, high-affinity bombesin agonist (e.g., 1 µM GRP for BB2) is added to a set of wells.

  • Total binding is determined in the absence of any competing ligand.

3. Incubation and Filtration:

  • The plates are incubated for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature or 37°C).

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution to reduce non-specific binding (e.g., 0.5% polyethyleneimine).

  • The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

4. Data Analysis:

  • The radioactivity retained on the filters is quantified using a gamma counter.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration.

  • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

By performing this assay for each of the three bombesin receptor subtypes, a quantitative comparison of the binding affinity and selectivity of this compound can be established. While current literature strongly supports the selectivity of this compound for the GRPR, further studies providing specific Ki values for the BB1 and BB3 receptors will be invaluable for a complete understanding of its pharmacological profile.

References

Comparative analysis of RC-3095 TFA's effect on different cancer types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

RC-3095 trifluoroacetate (TFA) is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), a key player in the proliferation of several cancer types. This guide provides a comparative analysis of the preclinical efficacy of RC-3095 TFA across various cancer models, offering a valuable resource for researchers investigating novel therapeutic strategies. The information presented herein is synthesized from publicly available experimental data.

Mechanism of Action

This compound exerts its anti-tumor effects by competitively binding to GRPR, thereby inhibiting the downstream signaling pathways activated by its natural ligands, such as gastrin-releasing peptide (GRP). This blockade disrupts a cascade of events crucial for cancer cell growth, survival, and proliferation. A key consequence of GRPR antagonism by RC-3095 is the downregulation of the epidermal growth factor receptor (EGFR) and its mRNA expression, leading to reduced cell signaling. Furthermore, RC-3095 has been shown to decrease the expression of oncogenes such as c-jun and c-fos.

Comparative Efficacy of this compound Across Different Cancer Types

The anti-cancer activity of this compound has been evaluated in several preclinical models. The following tables summarize the key findings, providing a comparative overview of its efficacy.

In Vivo Studies:
Cancer TypeCell Line/ModelTreatment RegimenKey FindingsReference
Small Cell Lung Carcinoma (SCLC) H-69 human SCLC xenografts in nude mice10 µ g/animal/day , s.c. for 5 weeks~50% decrease in tumor volume (P < 0.05)[1]
Pancreatic Cancer CFPAC-1 human pancreatic cancer xenografts in nude mice10 µg, twice daily, s.c. for 25 days37% decrease in final tumor weight; 49% decrease in tumor growth rate[2]
Glioblastoma U-87MG and U-373MG human glioblastoma xenografts in nude mice20 µ g/animal , twice daily, s.c.~79% decrease in tumor volume and ~72% decrease in tumor weight for U-87MG[3]
Breast Cancer (Estrogen-Independent) MDA-MB-435 human breast cancer xenografts in nude mice20 µ g/day for 42 days40% reduction in tumor volume (P < 0.01)[4]
Breast Cancer (Estrogen-Independent) MDA-MB-468 human breast cancer xenografts in nude mice20 µ g/day for 6 weeksPowerful suppression of tumor growth, with one tumor showing complete regression[5]
Breast Cancer MCF-7 MIII human breast cancer xenografts in nude mice10 µg, twice daily, s.c. for 7 weeksSignificant suppression of tumor growth after 4 weeks[6]
In Vitro Studies:
Cancer TypeCell LineKey FindingsReference
Pancreatic Cancer CFPAC-1Inhibited both basal and bombesin-stimulated DNA synthesis. At 1 µM, completely suppressed bombesin-induced growth.[2]
Glioblastoma Rat C6 glioma cellsSignificantly reduced cellular proliferation.[7]
Breast Cancer MDA-MB-231 and MCF-7 MIIIInhibited cell growth and suppressed [3H]thymidine incorporation into DNA.[8]

Comparison with Alternative Therapies

A direct preclinical comparison of this compound with standard-of-care agents is limited in the available literature. However, one study in a glioblastoma model provides valuable insights.

Cancer TypeComparison AgentCell Line/ModelKey FindingsReference
Glioblastoma Temozolomide (TMZ)Rat C6 glioma cells (in vitro and in vivo)In vitro: Combined administration of TMZ and RC-3095 was the most effective treatment in reducing cellular proliferation. In vivo: RC-3095 alone reduced tumor size. The combination of RC-3095 and TMZ produced a further significant reduction in tumor size compared to either agent alone.[7]

This synergistic effect suggests that this compound could be a valuable component of combination therapies for glioblastoma.

Experimental Protocols

The following are summaries of the methodologies used in the cited preclinical studies.

In Vivo Xenograft Studies (General Protocol)
  • Animal Models: Athymic nude mice were commonly used.

  • Tumor Implantation: Human cancer cell lines were implanted subcutaneously or orthotopically.

  • Treatment Administration: this compound was typically administered via subcutaneous injections, with doses ranging from 10 µg to 20 µg per animal, once or twice daily.

  • Treatment Duration: The treatment period varied from 25 days to 7 weeks.

  • Efficacy Evaluation: Tumor volume and weight were the primary endpoints. Tumor volume was often calculated using the formula: (length × width²) / 2.

In Vitro Cell Proliferation Assays
  • Cell Lines: Various human cancer cell lines were used as specified in the tables above.

  • Treatment: Cells were cultured in the presence of this compound at different concentrations.

  • Assays: Cell proliferation was assessed using methods such as cell counting or [3H]thymidine incorporation assays to measure DNA synthesis.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams are provided.

GRP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GRPR GRPR EGFR EGFR GRPR->EGFR Transactivates Signaling_Cascade Signaling Cascade (e.g., PKC, MAPK) GRPR->Signaling_Cascade Activates GRP GRP GRP->GRPR Binds & Activates RC3095 This compound RC3095->GRPR Binds & Blocks Transcription_Factors Transcription Factors (c-jun, c-fos) Signaling_Cascade->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes

Caption: Signaling pathway of GRP and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Culture Treatment_Invitro Treatment with This compound Cell_Culture->Treatment_Invitro Proliferation_Assay Proliferation/ DNA Synthesis Assay Treatment_Invitro->Proliferation_Assay Animal_Model Nude Mice Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Treatment_Invivo Treatment with This compound Tumor_Implantation->Treatment_Invivo Tumor_Measurement Tumor Volume/Weight Measurement Treatment_Invivo->Tumor_Measurement

Caption: General experimental workflow for preclinical evaluation of this compound.

Clinical Perspective

A phase I clinical trial of RC-3095 in patients with advanced solid malignancies has been conducted.[2][9] The study established the safety and feasibility of daily subcutaneous injections, with local discomfort at the injection site being the primary toxicity.[2] While no objective tumor responses were observed in the overall study population, a short-lasting minor response was noted in a patient with a GRP-expressing progressive medullary carcinoma of the thyroid.[2] The trial did not establish a recommended dose for Phase II studies due to local toxicity at higher doses.[2]

Conclusion

This compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models, including small cell lung, pancreatic, glioblastoma, and breast cancers. Its mechanism of action, centered on the antagonism of the GRPR and subsequent inhibition of key growth signaling pathways, provides a strong rationale for its therapeutic potential. The synergistic effects observed when combined with standard chemotherapy, such as temozolomide in glioblastoma, highlight a promising avenue for future clinical investigation. Further studies are warranted to optimize its delivery and to explore its efficacy in combination with other targeted agents and immunotherapies.

References

Safety Operating Guide

Safe Disposal of RC-3095 TFA: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of RC-3095 TFA is critical for ensuring laboratory safety and environmental protection. As this compound is the trifluoroacetic acid (TFA) salt of a peptide antagonist, the disposal procedure is primarily governed by the hazardous nature of trifluoroacetic acid. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[1][2]

Key Safety Information:

  • Skin and Eye Contact: Causes severe skin burns and eye damage.[3] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]

  • Inhalation: Harmful if inhaled.[3] Move to fresh air if inhalation occurs and seek medical attention.[4]

  • Ingestion: If swallowed, rinse your mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

  • Spills: For minor spills (less than 500 mL), neutralize with a suitable agent like sodium carbonate, absorb with an inert material, and collect for disposal.[4] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with national and local regulations for hazardous waste.[3] Under no circumstances should it be poured down the drain.[1][2]

  • Waste Collection:

    • Designate a specific, clearly labeled, and closed container for this compound waste.[1][4] The container must be in good condition and compatible with acidic waste; avoid metal containers.[1][2]

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "RC-3095 Trifluoroacetate" or "Waste containing Trifluoroacetic Acid".

  • Waste Segregation:

    • Store the this compound waste container in a secondary container to prevent spills.

    • Segregate the waste from incompatible materials, particularly bases (alkalines), strong oxidizing agents, reducing agents, and metals.[1][2]

  • Arrange for Disposal:

    • Once the waste container is full or no longer in use, arrange for its collection by your institution's Environmental Health & Safety (EHS) department.

    • This typically involves submitting a chemical waste collection request through your institution's online portal or by contacting the EHS office directly.[1]

Quantitative Data for Trifluoroacetic Acid

The following table summarizes key quantitative data for trifluoroacetic acid, the hazardous component of this compound.

PropertyValueSource
Boiling Point 72.4 °C / 162.3 °F[3]
Melting Point -15.4 °C / 4.3 °F[3]
Vapor Pressure 107 mmHg at 25 °C[4]
pH 2 (100 g/L aq. sol)[5]
log Pow (n-octanol/water) -2.10[3]

Experimental Protocols and Workflows

The proper disposal of this compound follows a standardized workflow to ensure safety and compliance. The logical relationship for this process is illustrated below.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood 2. Work in Chemical Fume Hood ppe->hood container 3. Place Waste in Labeled, Closed Container hood->container spill Spill Occurs hood->spill segregate 4. Segregate from Incompatibles (Bases, Oxidizers, Metals) container->segregate storage 5. Store in Secondary Containment in a Designated Area segregate->storage request 6. Submit Waste Collection Request to EHS storage->request end End: EHS Collects Waste for Proper Disposal request->end minor_spill Minor Spill (<500ml): Neutralize, Absorb, Collect spill->minor_spill Is it minor? major_spill Major Spill: Evacuate, Notify EHS spill->major_spill No minor_spill->container

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Essential Safety Protocols for Handling RC-3095 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of RC-3095 TFA, a valuable research peptide salt. This document provides immediate, actionable safety and logistical information to ensure the integrity of your research and the safety of laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is mandatory when working with this compound to minimize exposure and ensure personal safety.

Mandatory PPE for Handling this compound

PPE CategoryItemSpecifications & Best Practices
Eye & Face Protection Chemical Splash GogglesMust meet American National Standards Institute (ANSI) Z-87.1 standard. A full face shield is recommended when handling larger quantities (>100 mL).[2]
Hand Protection Nitrile GlovesInspect for tears or holes before each use. Double-gloving is recommended for enhanced protection.
Body Protection Laboratory CoatShould be properly fitting and fully buttoned.
Respiratory Protection Not generally requiredAll handling of this compound, especially the solid powder, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]
Footwear Closed-toe ShoesPerforated shoes or sandals are not permitted in the laboratory.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol will minimize the risk of exposure and contamination.

Preparation and Handling Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling prep_ppe Don all required PPE prep_hood Ensure chemical fume hood is certified and operational prep_ppe->prep_hood prep_area Decontaminate the work surface within the fume hood prep_hood->prep_area prep_materials Gather all necessary materials (spatula, solvent, vials, etc.) prep_area->prep_materials handle_solid Carefully weigh the solid this compound, avoiding dust creation prep_materials->handle_solid handle_solution To prepare a solution, slowly add the peptide to the solvent handle_solid->handle_solution handle_mixing Gently swirl or vortex to dissolve; avoid shaking to minimize aerosol formation handle_solution->handle_mixing post_clean Decontaminate all surfaces and equipment used handle_mixing->post_clean post_ppe_removal Properly remove and dispose of PPE post_clean->post_ppe_removal post_handwash Wash hands thoroughly with soap and water post_ppe_removal->post_handwash

Caption: Step-by-step workflow for the safe handling of this compound.

Storage and Stability: Maintaining Compound Integrity

Proper storage is crucial for maintaining the stability and integrity of this compound.

Storage Recommendations for this compound

FormStorage TemperatureDurationSpecial Conditions
Lyophilized Powder -20°CUp to one yearStore in a tightly sealed container in a desiccator.
Reconstituted Solution 2-8°CShort-termUse sterile bacteriostatic water for reconstitution.
Reconstituted Solution -20°C or -80°CLong-termAliquot to avoid repeated freeze-thaw cycles.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous chemical waste.

Disposal Workflow

Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_disposal Disposal collect_solid Collect solid waste (e.g., contaminated weigh paper) in a designated, labeled container collect_liquid Collect liquid waste (e.g., unused solutions) in a separate, labeled, sealed container collect_solid->collect_liquid collect_sharps Dispose of any contaminated sharps in an appropriate sharps container collect_liquid->collect_sharps disposal_contact Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal collect_sharps->disposal_contact disposal_documentation Complete all required hazardous waste disposal forms disposal_contact->disposal_documentation

Caption: Procedure for the safe disposal of this compound waste.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Response Protocols

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite). Place the absorbed material in a sealed container for hazardous waste disposal. Decontaminate the spill area.
Large Spill Evacuate the area immediately. Alert others in the vicinity. Contact your institution's EHS department.

By adhering to these safety protocols, researchers can handle this compound with confidence, ensuring a safe laboratory environment and the integrity of their scientific endeavors.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。